2-Oxa-5-azaspiro[3.4]octane hemioxalate
Description
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Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRXKGNXUGYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-82-3 | |
| Record name | 2-Oxa-5-azaspiro[3.4]octane, hemioxalate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Core Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This unique spirocyclic scaffold has emerged as a valuable building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its inherent three-dimensional structure and desirable physicochemical properties make it an attractive component for the design of novel therapeutics. This document delves into the technical details of its structure, synthesis, and analytical characterization, with a significant focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the quest for more effective and safer drugs, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D geometry can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability.[1] The increased fraction of sp3-hybridized carbons in spirocyclic compounds is often correlated with higher clinical success rates.[1]
This compound is a prime example of such a scaffold, offering a unique combination of an oxetane and a pyrrolidine ring. This guide will illuminate the core characteristics of this compound and its strategic importance in modern drug development.
Core Properties of this compound
Chemical Structure and Stoichiometry
The hemioxalate salt consists of two molecules of the 2-Oxa-5-azaspiro[3.4]octane free base and one molecule of oxalic acid. This 2:1 stoichiometry is crucial for its stability and handling properties.
-
IUPAC Name: 2-Oxa-5-azaspiro[3.4]octane;oxalic acid
-
CAS Number: 1380571-82-3[2]
-
Molecular Formula: C14H24N2O6[2]
-
Molecular Weight: 316.35 g/mol [2]
The core spirocyclic structure features an oxetane ring fused to a pyrrolidine ring at a quaternary carbon center. This arrangement imparts significant conformational rigidity.
Diagram: Chemical Structure of this compound
Caption: 2:1 complex of 2-Oxa-5-azaspiro[3.4]octane and oxalic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C14H24N2O6 (Hemioxalate Salt) | [2] |
| Molecular Weight | 316.35 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥97% | [2] |
| Storage | Room temperature | [2] |
| InChI Key (Free Base) | VLQFZIFJADDQOU-UHFFFAOYSA-N | [3] |
| Canonical SMILES (Free Base) | C1CC2(COC2)NC1 | [3] |
Synthesis and Manufacturing
The final step in preparing the titled compound involves the formation of the hemioxalate salt. This is typically achieved by reacting the purified free base (2 equivalents) with oxalic acid (1 equivalent) in a suitable solvent, such as isopropanol, to induce precipitation of the salt. This salt formation step often improves the compound's stability and ease of handling.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of this compound. The following techniques are critical for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxetane and pyrrolidine rings. The chemical shifts and coupling patterns would be consistent with the rigid spirocyclic structure.
-
¹³C NMR: The carbon NMR spectrum should display a distinct signal for the quaternary spiro-carbon, in addition to the signals for the methylene carbons of the two rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the free base (C6H11NO, monoisotopic mass: 113.0841 g/mol ).[3] Electron impact (EI) ionization would likely lead to fragmentation patterns characteristic of amines and ethers. Common fragmentation would involve cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) would be employed to separate the main compound from any impurities.
Applications in Drug Development: A Key Building Block for Targeted Protein Degradation
The primary application of this compound is as a specialized building block for the synthesis of targeted protein degraders, most notably PROTACs.[2]
The PROTAC Mechanism of Action
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[7] PROTACs are heterobifunctional molecules with three key components:[7]
-
A "warhead" that binds to the target protein of interest (POI).
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the proteasome.[8] This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."[7]
Diagram: The PROTAC Mechanism
Caption: General workflow of targeted protein degradation by a PROTAC.
Role of 2-Oxa-5-azaspiro[3.4]octane in PROTAC Design
2-Oxa-5-azaspiro[3.4]octane serves as a rigid, 3D linker component in PROTACs. The secondary amine of the pyrrolidine ring provides a convenient attachment point for connecting either to the POI ligand or the E3 ligase ligand. The spirocyclic nature of the scaffold offers several advantages:
-
Structural Rigidity: It reduces the flexibility of the linker, which can help to optimize the orientation of the POI and E3 ligase for efficient ubiquitination.
-
Improved Physicochemical Properties: The introduction of this Fsp3-rich scaffold can enhance solubility and metabolic stability compared to more traditional, flexible linkers.[1]
-
Novel Chemical Space: It allows for the exploration of new chemical space, potentially leading to PROTACs with improved efficacy and intellectual property protection.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its well-defined 3D structure and utility in the synthesis of targeted protein degraders position it as a key component in the development of next-generation therapeutics. As the field of protein degradation continues to expand, the importance of novel, structurally complex scaffolds like this will undoubtedly grow, enabling the creation of innovative medicines for a wide range of diseases.
References
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PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Retrieved from [Link]
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PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051. Retrieved from [Link]
- Benchchem. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
- Sigma-Aldrich. Degrader Building Blocks for Targeted Protein Degradation.
- PubChemLite. 2-oxa-5-azaspiro[3.4]octane (C6H11NO).
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- ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Sigma-Aldrich. Protein Degrader Building Blocks.
- BOC Sciences. CAS 1380571-82-3 2-Oxa-5-azaspiro[3.4]octane oxalate.
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- Sigma-Aldrich. Degrader Building Blocks with IAP In Silico-Derived Ligands.
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PubChem. 2-oxa-5-azaspiro[3.4]octane. Retrieved from [Link]
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PubMed. (2017, October 20). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. Retrieved from [Link]
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PubMed Central (PMC). Noncanonical assembly, neddylation and chimeric cullin–RING/RBR ubiquitylation by the 1.8 MDa CUL9 E3 ligase complex. Retrieved from [Link]
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MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
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Characterization of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Technical Guide for Drug Discovery Professionals
This guide provides a detailed technical overview of the analytical characterization of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a novel spirocyclic scaffold of significant interest in medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the structural and physicochemical properties of such building blocks is paramount for their effective incorporation into discovery programs. This document synthesizes established analytical principles and data from closely related structural analogs to present a comprehensive characterization workflow, ensuring scientific integrity and providing actionable insights for laboratory practice.
The unique spirocyclic architecture of 2-Oxa-5-azaspiro[3.4]octane, which combines an oxetane and a pyrrolidine ring, offers a compelling three-dimensional profile that can impart favorable pharmacological properties. The hemioxalate salt form is often utilized to improve the handling and solubility of the parent amine. This guide will delve into the core analytical techniques required to confirm the identity, purity, and key structural features of this compound.
Core Physicochemical Properties
A foundational aspect of characterization involves the determination of fundamental physicochemical properties. These data points are crucial for quality control and for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1380571-82-3 | Commercial Suppliers |
| Molecular Formula | C₇H₁₂N₂O₂.₅ (as hemioxalate) | Calculated |
| Molecular Weight | 158.18 g/mol (hemioxalate) | Calculated |
| Appearance | White to off-white solid | Typical for amine salts |
Structural Elucidation via Spectroscopic Methods
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected outcomes and underlying principles for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical. The data presented here is based on the analysis of structurally similar spirocyclic oxetanes and the known effects of protonation and oxalate counter-ion presence.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
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Experimental Rationale: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for dissolving the hemioxalate salt and observing exchangeable protons. High-field NMR (≥400 MHz) is recommended to resolve the complex spin systems of the aliphatic rings.
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Expected Spectral Features:
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Oxetane Protons: The protons on the oxetane ring are expected to appear as distinct multiplets in the downfield region of the aliphatic spectrum, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
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Pyrrolidine Protons: The protons on the pyrrolidine ring will present as a series of multiplets in the range of 2.5 to 3.5 ppm. The protons alpha to the nitrogen will be deshielded compared to those at the beta position.
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NH Proton: The proton on the nitrogen, being protonated in the hemioxalate salt, will likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
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Oxalic Acid Proton: The acidic proton of the hemioxalate may be observed, or it may undergo exchange with the solvent.
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| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Oxetane CH₂ | 4.2 - 4.8 | m | 4H |
| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | m | 4H |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | m | 2H |
| NH | Variable (broad) | s | 2H |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Experimental Rationale: A standard proton-decoupled ¹³C NMR experiment is sufficient. The same deuterated solvent as in the ¹H NMR experiment should be used for consistency.
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Expected Spectral Features:
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Spiro Carbon: The quaternary spiro carbon, being attached to two rings, will have a characteristic chemical shift, typically in the range of 70-90 ppm.
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Oxetane Carbons: The carbons of the oxetane ring will appear downfield due to the electronegative oxygen, with the carbon adjacent to the oxygen being the most deshielded.
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Pyrrolidine Carbons: The carbons of the pyrrolidine ring will have shifts typical for aliphatic amines.
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Oxalate Carbon: The carboxylate carbon of the oxalate counter-ion will appear significantly downfield, typically in the range of 160-170 ppm.
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| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |
| Oxalate C=O | 160 - 170 |
| Spiro C | 70 - 90 |
| Oxetane CH₂ | 65 - 80 |
| Pyrrolidine CH₂ (α to N) | 40 - 55 |
| Pyrrolidine CH₂ (β to N) | 20 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
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Experimental Rationale: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
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Expected Spectral Features:
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N-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the N-H stretch of a protonated amine (ammonium salt).
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.
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C=O Stretch (Oxalate): A strong absorption band between 1720 and 1680 cm⁻¹ is indicative of the carbonyl stretch of the oxalic acid counter-ion.
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C-O Stretch (Oxetane): A characteristic C-O stretching vibration for the oxetane ring is expected in the fingerprint region, typically around 980-960 cm⁻¹.
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| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3300 - 2500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
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Experimental Rationale: Electrospray ionization (ESI) is the preferred method for analyzing the hemioxalate salt, as it is a soft ionization technique suitable for polar and ionic compounds. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
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Expected Fragmentation Pattern:
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In positive ion mode, the spectrum will be dominated by the protonated molecular ion of the free base, [M+H]⁺, where M is 2-Oxa-5-azaspiro[3.4]octane.
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Fragmentation of the spirocyclic core may occur, leading to characteristic losses of small neutral molecules.
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| Ion | Expected m/z (for C₆H₁₁NO) | Interpretation |
| [M+H]⁺ | 114.0919 | Protonated molecular ion of the free base |
| [M+Na]⁺ | 136.0738 | Sodium adduct of the free base |
Experimental Workflows
To ensure the generation of reliable and reproducible characterization data, the following standardized workflows are recommended.
NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Mass Spectrometry Analysis
Caption: ESI-MS analysis workflow.
Conclusion
The comprehensive characterization of this compound is achievable through a systematic application of modern analytical techniques. This guide, by providing a framework of expected spectral data and standardized protocols, serves as a valuable resource for researchers in drug discovery. The insights gained from these analyses will facilitate the confident application of this promising spirocyclic scaffold in the design and synthesis of novel therapeutic agents.
References
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General Principles of NMR Spectroscopy
- Title: Introduction to Spectroscopy
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Infrared Spectroscopy of Organic Compounds
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Mass Spectrometry in Drug Discovery
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Synthesis and Characterization of Spirocyclic Oxetanes
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Properties of Spirocyclic Oxetanes
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URL: [Link]
The Emergence of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Technical Guide to its Synthesis and Significance in Modern Drug Discovery
Abstract
The quest for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties is a central theme in contemporary drug discovery. Among the rising stars in this arena are spirocyclic systems, which offer a rigid three-dimensional architecture, enabling precise vectorization of substituents. This guide provides an in-depth technical overview of the synthesis and discovery of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a key building block that has gained prominence for its role in the development of selective muscarinic M4 receptor agonists. We will explore the strategic considerations behind its synthesis, a detailed experimental protocol, and the rationale for its use in medicinal chemistry, particularly in the pursuit of treatments for neurological disorders.
Introduction: The Allure of Spirocycles in Medicinal Chemistry
For decades, medicinal chemists have sought to "escape from flatland," moving beyond traditional two-dimensional aromatic structures to embrace more complex, three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, have emerged as a powerful solution. Their inherent rigidity reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-Oxa-5-azaspiro[3.4]octane core, a bioisostere of morpholine and piperazine, offers a unique combination of properties, including improved solubility and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.
The discovery and development of derivatives of 2-Oxa-5-azaspiro[3.4]octane have been particularly impactful in the field of neuroscience. Notably, this scaffold has been instrumental in the creation of selective M4 muscarinic acetylcholine receptor agonists. These agonists are of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The selective activation of the M4 receptor is hypothesized to offer antipsychotic and cognitive-enhancing benefits without the adverse cholinergic side effects associated with pan-muscarinic agonists.
The Genesis of 2-Oxa-5-azaspiro[3.4]octane: A Tale of Synthetic Innovation
The development of robust and scalable synthetic routes to novel spirocycles is crucial for their widespread adoption in drug discovery programs. The synthesis of the 2-Oxa-5-azaspiro[3.4]octane core has been a subject of significant interest, with a notable contribution from the laboratory of Erick M. Carreira.[1][2] Their work on the construction of thia/oxa-azaspiro[3.4]octanes has provided a foundational methodology for accessing this important scaffold.[3][4]
The strategic approach to the synthesis of 2-Oxa-5-azaspiro[3.4]octane often involves the construction of a suitably functionalized azetidine precursor, followed by an intramolecular cyclization to form the fused oxetane ring. This strategy allows for the controlled installation of desired substituents and the efficient formation of the spirocyclic core.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as a multi-stage process that begins with a protected azetidine derivative and culminates in the formation and purification of the desired salt. The key transformation is an intramolecular cyclization to forge the spirocyclic ether linkage.
Detailed Experimental Protocol
The following protocol is a representative, experimentally sound procedure synthesized from foundational literature and general principles of organic synthesis.
Stage 1: Synthesis of N-Boc-3-(tosyloxymethyl)-3-hydroxyazetidine (Intermediate B)
Rationale: This initial step activates the primary alcohol of the commercially available N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine for the subsequent intramolecular cyclization. Tosylation is a reliable method for converting an alcohol into a good leaving group.
Procedure:
-
To a stirred solution of N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(tosyloxymethyl)-3-hydroxyazetidine.
Stage 2: Synthesis of N-Boc-2-oxa-5-azaspiro[3.4]octane (Intermediate C)
Rationale: This is the key spirocyclization step. A strong, non-nucleophilic base, potassium tert-butoxide, is used to deprotonate the tertiary alcohol, which then undergoes an intramolecular Williamson ether synthesis to displace the tosylate, forming the desired spirocyclic oxetane.
Procedure:
-
To a solution of N-Boc-3-(tosyloxymethyl)-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude N-Boc-2-oxa-5-azaspiro[3.4]octane is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.
Stage 3: Synthesis of 2-Oxa-5-azaspiro[3.4]octane (Intermediate D) and Formation of the Hemioxalate Salt (Final Product E)
Rationale: The Boc protecting group is removed under acidic conditions to yield the free secondary amine. The resulting free base is then converted to the hemioxalate salt to improve its stability, crystallinity, and handling properties, which are crucial for pharmaceutical development.
Procedure:
-
Dissolve the crude N-Boc-2-oxa-5-azaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to obtain the free base, 2-Oxa-5-azaspiro[3.4]octane, as an oil.
-
Dissolve the crude free base (2.0 eq) in isopropanol.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of warm isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
A white precipitate of this compound should form. The precipitation can be encouraged by cooling in an ice bath.
-
Stir the suspension for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the final compound is essential to confirm its identity and purity.
| Parameter | Typical Value |
| Appearance | White to off-white solid |
| Molecular Formula | (C₆H₁₁NO)₂ · C₂H₂O₄ |
| Molecular Weight | 316.35 g/mol |
| Purity (by HPLC) | >97% |
| Melting Point | Data not consistently available in public domain |
| Solubility | Decomposes in water[5] |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azetidine and oxetane rings, as well as the methine proton of the spiro-center.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the spiro-carbon and the methylene carbons of the heterocyclic rings.
-
MS (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺.
Note: Specific spectral data should be acquired and interpreted for each synthesized batch to ensure structural confirmation.
Conclusion: A Scaffold with a Bright Future
This compound stands as a testament to the power of innovative synthetic chemistry in driving drug discovery. Its unique three-dimensional structure and favorable physicochemical properties have established it as a valuable building block, particularly in the challenging field of neuroscience. The synthetic route outlined in this guide, building upon foundational research, provides a practical pathway for accessing this important molecule. As the demand for novel, selective, and safer therapeutics continues to grow, we can anticipate that the 2-Oxa-5-azaspiro[3.4]octane scaffold and its derivatives will play an increasingly significant role in the development of next-generation medicines.
References
- Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769.
-
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.[1]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4766–4769.[3]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136.[2]
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Dong, X., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 225-230.[6]
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An In-Depth Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Versatile Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, nomenclature, synthesis, and characterization, with a particular focus on its burgeoning applications in medicinal chemistry, including its role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold in the development of muscarinic M4 receptor agonists.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have emerged as particularly valuable scaffolds. Their inherent rigidity and three-dimensionality can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can facilitate more precise interactions with biological targets. 2-Oxa-5-azaspiro[3.4]octane represents a prominent example of this class of compounds, offering a unique combination of an oxetane and a pyrrolidine ring system. This guide will illuminate the technical details of its hemioxalate salt, a form often utilized for its improved handling and formulation properties.
Chemical Structure and IUPAC Nomenclature
The structural foundation of the topic compound is the 2-Oxa-5-azaspiro[3.4]octane core. The spirocyclic nature arises from the sharing of a single carbon atom between a four-membered oxetane ring and a five-membered pyrrolidine ring. The "2-Oxa" and "5-aza" designations in the IUPAC name indicate the positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework, respectively.
The hemioxalate salt form signifies a 2:1 stoichiometric ratio of the 2-Oxa-5-azaspiro[3.4]octane base to oxalic acid. This salt formation is a common strategy in pharmaceutical development to enhance the stability, crystallinity, and solubility of amine-containing compounds.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-oxa-5-azaspiro[3.4]octane;oxalic acid |
| CAS Number | 1380571-82-3 |
| Molecular Formula | C₁₄H₂₄N₂O₆ |
| Molecular Weight | 316.35 g/mol [1] |
| SMILES | C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O[2] |
| InChI | InChI=1S/2C6H11NO.C2H2O4/c21-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h27H,1-5H2;(H,3,4)(H,5,6)[2] |
| InChIKey | JFOZNINEJYPQQK-UHFFFAOYSA-N[2] |
Synthesis and Characterization
A robust and scalable synthesis is paramount for the widespread application of any chemical building block. While a specific, detailed protocol for 2-Oxa-5-azaspiro[3.4]octane is not extensively documented in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related spirocyclic systems.
Proposed Synthesis of the 2-Oxa-5-azaspiro[3.4]octane Core
The synthesis of the 2-Oxa-5-azaspiro[3.4]octane core can be envisioned through a multi-step sequence, likely commencing from a readily available starting material such as 3-azetidinone. The following proposed protocol is based on the synthesis of analogous 5-oxa-2-azaspiro[3.4]octane derivatives[3].
Caption: Proposed synthetic pathway for 2-Oxa-5-azaspiro[3.4]octane.
Experimental Protocol (Proposed):
-
Step 1: Formation of the Intermediate Adduct. To a solution of lithiated methoxyallene in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of N-Boc-3-azetidinone is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC.
-
Step 2: Spirocyclization. The intermediate adduct is then treated with a strong base such as potassium tert-butoxide in tert-butanol, with a catalytic amount of a phase-transfer catalyst like dicyclohexyl-18-crown-6, to induce spirocyclization to the corresponding spirocyclic enol ether.
-
Step 3: Hydrolysis to Ketone. The resulting enol ether is hydrolyzed under acidic conditions (e.g., p-toluenesulfonic acid in acetone) to yield N-Boc-2-oxa-5-azaspiro[3.4]octan-6-one.
-
Step 4: Reduction of the Ketone. The ketone is then reduced to the corresponding methylene group using a suitable reducing agent, such as lithium aluminum hydride in THF, to afford N-Boc-2-oxa-5-azaspiro[3.4]octane.
-
Step 5: Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the free base, 2-Oxa-5-azaspiro[3.4]octane.
Preparation of the Hemioxalate Salt
The formation of the hemioxalate salt enhances the compound's handling properties. A general and reliable protocol for this transformation is as follows, adapted from the synthesis of a related azaspiro[4.4]nonane hemioxalate[4].
Experimental Protocol:
-
Dissolution. Dissolve the purified 2-Oxa-5-azaspiro[3.4]octane free base (2.0 equivalents) in a suitable solvent such as isopropanol or ethanol.
-
Preparation of Oxalic Acid Solution. In a separate flask, dissolve oxalic acid dihydrate (1.0 equivalent) in a minimal amount of the same warm solvent.
-
Salt Formation. Slowly add the oxalic acid solution to the amine solution with constant stirring. A white precipitate of the hemioxalate salt is expected to form.
-
Isolation. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether. Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Purification and Drying. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, followed by a wash with diethyl ether. Dry the product under vacuum to a constant weight.
Physicochemical and Spectroscopic Characterization
Table 2: Expected Physicochemical Properties
| Property | Expected Value/Observation | Rationale |
| Melting Point | Crystalline solid with a defined melting point | Salt formation typically leads to crystalline solids. |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol), sparingly soluble in nonpolar solvents. | The presence of the charged ammonium and oxalate ions, along with the heteroatoms, increases polarity. |
| pKa | The pyrrolidinium proton is expected to have a pKa in the range of 9-11. | Typical pKa for a secondary cyclic amine. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxetane and pyrrolidine rings. The methylene protons adjacent to the oxygen in the oxetane ring would likely appear as downfield triplets. The protons on the pyrrolidine ring would exhibit complex multiplets. The N-H proton of the pyrrolidinium ion would be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the spirocyclic core. The spiro carbon atom would be a quaternary signal, and the carbons adjacent to the heteroatoms (oxygen and nitrogen) would be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt. Strong C-O stretching vibrations for the oxetane ring would be observed in the fingerprint region (around 1000-1200 cm⁻¹). The carboxylate and carboxylic acid groups of the hemioxalate would show characteristic C=O and O-H stretching bands.
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the mass spectrum would show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to C₆H₁₂NO⁺.
Applications in Drug Development
The unique structural features of this compound make it a highly attractive building block in contemporary drug discovery, particularly in the areas of targeted protein degradation and the development of central nervous system therapeutics.
A Rigid Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The rigid, three-dimensional structure of 2-Oxa-5-azaspiro[3.4]octane makes it an excellent candidate for use as a linker or part of a linker in PROTAC design. Compared to flexible alkyl or PEG linkers, rigid spirocyclic linkers can:
-
Pre-organize the PROTAC: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex by constraining the conformational flexibility of the PROTAC, thereby promoting a bioactive conformation.
-
Improve Selectivity: The defined spatial orientation imposed by a rigid linker can enhance selectivity for the target protein and reduce off-target effects.
-
Enhance Physicochemical Properties: Spirocyclic linkers can improve solubility and other drug-like properties compared to more hydrophobic, flexible linkers[5].
Caption: Role of a PROTAC in targeted protein degradation.
Core Scaffold for Muscarinic M4 Receptor Agonists
Recent patent literature has highlighted the use of 2-Oxa-5-azaspiro[3.4]octane derivatives as agonists of the muscarinic M4 receptor[2][6]. The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, and its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia and other psychotic conditions.
The spirocyclic core of 2-Oxa-5-azaspiro[3.4]octane serves as a rigid scaffold upon which various substituents can be appended to achieve potent and selective M4 receptor agonism. The patents describe a range of derivatives where substitutions are made on the pyrrolidine nitrogen and other positions of the spirocycle to optimize pharmacological activity. The rigidity of the scaffold likely contributes to a well-defined orientation of these substituents, enabling specific and high-affinity binding to the M4 receptor.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers distinct advantages in the design of novel therapeutics. As a linker in PROTACs, it can enhance the efficiency and selectivity of targeted protein degradation. Furthermore, its utility as a core scaffold for M4 receptor agonists underscores its potential in the development of treatments for central nervous system disorders. The synthetic routes, while requiring further optimization and documentation in peer-reviewed literature, are based on established chemical principles, making this compound accessible for further research and development. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of unique scaffolds like 2-Oxa-5-azaspiro[3.4]octane is set to increase.
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Derivatives of 5-oxa-2-azaspiro[7][8]octane as M4 agonists. Google Patents.
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Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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(5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid. PubChem. [Link]
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WO2021070090 - 2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. WIPO Patentscope. [Link]
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Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters (ACS Publications). [Link]
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Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
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Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
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Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]
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Distributions of the physicochemical and drug-like properties of the... ResearchGate. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
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Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]
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S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]
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Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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The Ascendancy of a Spirocyclic Scaffold: A Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Foreword: Embracing the Third Dimension in Medicinal Chemistry
For decades, the landscape of medicinal chemistry was predominantly flat. The focus on sp²-rich, aromatic structures, while productive, often led to compounds with suboptimal physicochemical properties. The contemporary paradigm shift towards molecules with greater three-dimensionality has ushered in an era of renewed innovation. Spirocyclic scaffolds are at the forefront of this revolution, offering rigid, well-defined exit vectors for substituents, which allows for a more precise and strategic exploration of chemical space.[1][2] This inherent three-dimensionality often translates to improved solubility, metabolic stability, and target engagement, while potentially mitigating off-target effects.[3][4]
Among the diverse array of spirocyclic building blocks, the 2-oxa-5-azaspiro[3.4]octane framework has emerged as a particularly valuable motif. Its unique topology, combining a strained oxetane ring with a pyrrolidine moiety, presents a compelling bioisosteric replacement for commonly used heterocycles like morpholine and piperazine. This guide provides an in-depth technical overview of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a versatile and increasingly sought-after building block for drug discovery professionals. We will delve into its synthesis, properties, and strategic applications, providing a robust framework for its incorporation into modern medicinal chemistry programs.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a building block's fundamental properties is paramount for its effective utilization. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₆ | [5] |
| Molecular Weight | 316.35 g/mol | [5] |
| CAS Number | 1380571-82-3 | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | N/A |
The hemioxalate salt form confers several advantages over the free base. It enhances the compound's stability and crystallinity, simplifying its handling, purification, and storage. The salt is also typically more water-soluble, which can be beneficial for certain reaction conditions and for biological screening.
Strategic Synthesis of this compound
The synthesis of 2-oxa-5-azaspiro[3.4]octane is not a trivial undertaking, and a robust, scalable route is essential for its widespread application. While multiple strategies for the construction of azaspiro[3.4]octane systems exist, including annulation and cycloaddition reactions, a particularly insightful approach involves the construction of a protected intermediate followed by deprotection and salt formation.[1][6][7] A plausible and scalable synthetic pathway, adapted from patented procedures for related derivatives, is detailed below.[2]
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step introduces the three-carbon unit required for the formation of the pyrrolidine ring via a Grignard-type reaction. The use of zinc mediates the addition of the allyl group to the ketone.
-
Procedure:
-
To a stirred suspension of zinc powder (1.5 eq) in a mixture of tetrahydrofuran (THF) and water, add allyl bromide (1.2 eq).
-
Heat the mixture to initiate the reaction, then add a solution of 1-Boc-3-oxo-azetidine (1.0 eq) in THF dropwise, maintaining the temperature between 10-20 °C.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: The bromination of the terminal alkene sets the stage for the subsequent intramolecular cyclization to form the tetrahydrofuran ring.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to -30 to -10 °C.[2]
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise, maintaining the low temperature.
-
Stir the reaction for 2 hours at this temperature.[2]
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibrominated intermediate.
-
Step 3: Synthesis of tert-Butyl 7-bromo-2-oxa-5-azaspiro[3.4]octane-2-carboxylate
-
Rationale: An intramolecular Williamson ether synthesis, promoted by a mild base, leads to the formation of the spirocyclic core.
-
Procedure:
-
Dissolve the dibrominated intermediate from Step 2 (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.[2]
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected bromo-spirocycle.
-
Step 4: Synthesis of tert-Butyl 2-oxa-5-azaspiro[3.4]octane-2-carboxylate
-
Rationale: Removal of the bromine atom is achieved through catalytic hydrogenation.
-
Procedure:
-
Dissolve the product from Step 3 (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc protected spirocycle.
-
Step 5: Deprotection and Hemioxalate Salt Formation
-
Rationale: The final steps involve the removal of the acid-labile Boc protecting group, followed by the formation of the hemioxalate salt to yield the stable, crystalline product.
-
Procedure:
-
Dissolve the N-Boc protected spirocycle from Step 4 (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.[8][9]
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like isopropanol.
-
In a separate flask, dissolve oxalic acid (0.5 eq) in the same solvent, with gentle warming if necessary.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
The hemioxalate salt should precipitate. If necessary, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized building block.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H stretches for the secondary amine salt and C-O stretches for the ether linkage.
-
Melting Point: The melting point of the crystalline hemioxalate salt serves as a useful indicator of purity.
Applications in Drug Discovery: A Gateway to Novel Chemical Space
The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. The secondary amine provides a convenient handle for a wide range of chemical transformations.
Workflow for Amide Coupling
Caption: General workflow for utilizing the spirocyclic building block in amide coupling reactions.
The free base of 2-oxa-5-azaspiro[3.4]octane can be readily generated from the hemioxalate salt by treatment with a mild aqueous base, such as sodium bicarbonate, followed by extraction into an organic solvent. This free amine is then poised to react with a variety of electrophiles.
Patents have disclosed the incorporation of the 2-oxa-5-azaspiro[3.4]octane scaffold into novel therapeutic agents. For instance, derivatives have been synthesized as potent M4 muscarinic acetylcholine receptor agonists, which are of interest for the treatment of various central nervous system disorders.[11] Additionally, this spirocycle has been utilized in the development of monoacylglycerol lipase (MAGL) modulators.[8] These examples underscore the relevance and utility of this building block in accessing novel and patentable chemical matter.
Conclusion: A Building Block for the Future
This compound is more than just another heterocycle; it is a testament to the power of three-dimensional thinking in drug discovery. Its rigid spirocyclic framework, combined with its straightforward functionalization, provides medicinal chemists with a powerful tool to escape the confines of "flatland" chemistry. By offering a unique combination of desirable physicochemical properties and synthetic accessibility, this building block is poised to play an increasingly significant role in the development of the next generation of therapeutics. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable scaffold into their discovery programs.
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-
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-
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PubMed. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Available from: [Link]
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Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
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Unlocking the Therapeutic Potential of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Roadmap for Discovery
Abstract
The quest for novel chemical matter possessing three-dimensional complexity is a paramount objective in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful solution, offering a departure from the "flatland" of traditional aromatic compounds to enhance drug-like properties.[1][2] This guide focuses on a particularly promising, yet underexplored, chemical entity: 2-Oxa-5-azaspiro[3.4]octane hemioxalate . This molecule merges the favorable attributes of a rigid spirocyclic core with an oxetane ring—a motif increasingly recognized for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[3][4][5] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a series of strategic research areas to systematically investigate and unlock the therapeutic potential of this scaffold. We will delve into potential applications in neuroscience and oncology, propose methodologies for library synthesis, and detail essential protocols for a comprehensive preclinical evaluation.
The Architectural Advantage: Why 2-Oxa-5-azaspiro[3.4]octane?
The 2-Oxa-5-azaspiro[3.4]octane core is a compelling starting point for drug discovery for several key reasons:
-
Inherent Three-Dimensionality: Spirocycles, by definition, feature a central quaternary carbon that joins two rings, enforcing a rigid, three-dimensional conformation.[2] This structural rigidity can reduce the entropic penalty upon binding to a biological target and allows for precise vectoral placement of substituents into unexplored chemical space.[6][7]
-
The Oxetane Motif: The inclusion of the four-membered oxetane ring is a modern medicinal chemistry tactic.[3][5] Oxetanes are valued for their ability to improve aqueous solubility, enhance metabolic stability, and act as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5][8][9] They can also modulate the basicity of adjacent amines, a crucial factor in optimizing pharmacokinetics.[3][4]
-
Novelty and Intellectual Property: The relative scarcity of published research on this specific scaffold presents a significant opportunity to generate novel intellectual property and explore uncharted biological activities.
The hemioxalate salt form provides a crystalline, solid material that is often more suitable for formulation and handling than the corresponding freebase. Our initial focus will be on the holistic properties of the molecule, with the understanding that salt optimization may be revisited at later stages.
Initial Characterization: Establishing a Foundational Profile
Before embarking on extensive biological screening, a thorough physicochemical characterization is essential. This baseline data provides the framework for interpreting subsequent biological results and guiding future molecular design.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 187.18 g/mol (for hemioxalate) | Falls within the desirable range for small molecule drugs ("Rule of Five"). |
| XLogP3 | -3.4 | Indicates high polarity, suggesting good aqueous solubility but potential challenges with cell permeability. |
| Hydrogen Bond Donors | 2 | Provides opportunities for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Contributes to polarity and potential target binding. |
| Topological Polar Surface Area | 58.6 Ų | Suggests the molecule may have good oral bioavailability, although permeability will need to be experimentally verified. |
Note: Data is computationally predicted for a related structure and should be experimentally verified.[10]
Recommended Initial Experiments:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility at various pH levels (e.g., 2.0, 6.5, 7.4) using a standardized shake-flask or nephelometry method.
-
Chemical Stability: Assess stability in solutions mimicking physiological conditions (e.g., pH 7.4 buffer) and under conditions relevant to storage and formulation.
-
LogD Measurement: Experimentally determine the octanol-water distribution coefficient at pH 7.4 to understand the compound's lipophilicity and its implications for membrane permeability and off-target effects.
Research Area 1: Exploration as a Novel Central Nervous System (CNS) Agent
Rationale: The pyrrolidine moiety within the 2-Oxa-5-azaspiro[3.4]octane scaffold is a common feature in many CNS-active compounds. Furthermore, patent literature has indicated that derivatives of 5-oxa-2-azaspiro[3.4]octane are being explored as M4 muscarinic acetylcholine receptor agonists for treating a range of neurological and psychiatric disorders, including schizophrenia, cognitive deficits, and depression.[11] The rigid, spirocyclic nature of our target compound could confer enhanced selectivity for specific receptor subtypes, potentially leading to a better therapeutic window.
Proposed Primary Targets:
-
Muscarinic Acetylcholine Receptors (e.g., M1, M4)
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
NMDA Receptor Subtypes
Experimental Workflow for CNS Applications
The following workflow provides a logical progression from initial screening to in vivo validation.
Caption: CNS Drug Discovery Workflow.
Detailed Protocol: Radioligand Binding Assay for M4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human M4 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes expressing recombinant human M4 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine as a non-selective muscarinic antagonist (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound: this compound, serially diluted.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer, ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-NMS at a final concentration of ~1 nM.
-
50 µL of M4 receptor-expressing membranes (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Research Area 2: Application in Oncology
Rationale: Spirocyclic scaffolds are increasingly found in anticancer agents due to their ability to target complex protein-protein interactions and provide novel geometries for kinase hinge binding.[12] The oxetane moiety can improve drug-like properties, which is often a challenge for oncology drug candidates.[3] Furthermore, some azaspirocycles have shown promise as inhibitors of key cancer targets. For instance, derivatives of 2-oxa-6-azaspiro[3.4]octane have been investigated as EGFR kinase inhibitors.[13]
Proposed Primary Targets:
-
MDM2/p53 Protein-Protein Interaction
-
Bromodomain-containing proteins (e.g., BRD4)
-
Receptor Tyrosine Kinases (e.g., EGFR, MET)
-
SHP2 Phosphatase
Experimental Workflow for Oncology Applications
Caption: Oncology Drug Discovery Workflow.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compound, serially diluted in growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates, multichannel pipette, and a plate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Research Area 3: Synthetic Elaboration and Library Development
Rationale: The true power of a novel scaffold lies in its potential for diversification. The secondary amine of the pyrrolidine ring in the 2-Oxa-5-azaspiro[3.4]octane core is an ideal handle for synthetic modification. Creating a focused library of analogs will be crucial for establishing structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties.
Proposed Synthetic Modifications:
-
N-Alkylation: Introduction of small alkyl groups, functionalized chains, or benzylic groups.
-
N-Acylation: Formation of amides with a diverse set of carboxylic acids.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to introduce aryl and heteroaryl moieties.
-
Reductive Amination: Reaction with aldehydes or ketones to generate more complex N-substituents.
Workflow for Library Synthesis and Screening
Caption: Library Synthesis and SAR Workflow.
General Protocol: N-Acylation of the Spirocyclic Core
Objective: To synthesize a small amide library from the 2-Oxa-5-azaspiro[3.4]octane freebase.
Materials:
-
2-Oxa-5-azaspiro[3.4]octane (freebase, prepared from the hemioxalate salt by basification and extraction).
-
A diverse set of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, cyclohexanecarboxylic acid).
-
Peptide coupling reagent (e.g., HATU, HBTU).
-
Organic base (e.g., DIPEA, triethylamine).
-
Anhydrous solvent (e.g., DMF, DCM).
-
Reaction vials.
Methodology:
-
Preparation: In separate reaction vials, dissolve 1.0 equivalent of each carboxylic acid in DMF.
-
Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to each vial. Allow the acids to activate for 15 minutes at room temperature.
-
Amine Addition: Add a solution of 0.95 equivalents of 2-Oxa-5-azaspiro[3.4]octane in DMF to each vial.
-
Reaction: Seal the vials and allow the reactions to proceed at room temperature for 12-18 hours.
-
Work-up & Purification:
-
Quench the reactions with water.
-
Extract the products with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify each analog using flash chromatography or preparative HPLC.
-
-
Characterization: Confirm the structure and purity of each product using LC-MS and ¹H NMR.
Conclusion and Strategic Outlook
This compound represents a compelling, yet underexplored, entry point into a rich area of chemical space. Its unique combination of a rigid, three-dimensional spirocyclic core and the property-enhancing oxetane motif makes it an outstanding candidate for novel drug discovery programs. The research areas proposed herein—neuroscience, oncology, and synthetic library development—provide a multi-pronged strategy for systematically evaluating its therapeutic potential. By following a logical progression of well-defined experiments, from initial in vitro screening to in vivo validation, research teams can efficiently generate the crucial data needed to build robust intellectual property and drive the development of next-generation therapeutics. The key to success will be the synergistic integration of medicinal chemistry, pharmacology, and DMPK science to transform this promising scaffold into a clinically valuable asset.
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National Institutes of Health (NIH). (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available at: [Link]
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PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Available at: [Link]
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A Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Three-dimensional (3D) scaffolds have emerged as a cornerstone of modern drug design, offering a pathway to improved physicochemical properties and target engagement. Among these, spirocyclic systems have garnered significant attention. This guide provides an in-depth technical analysis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a unique and valuable building block. We will dissect its structural attributes, synthetic accessibility, and strategic application as a bioisosteric replacement and a rigid scaffold, thereby providing researchers and drug development professionals with a comprehensive understanding of its role in crafting the next generation of therapeutics.
Introduction: The Imperative for Three-Dimensionality in Drug Design
For decades, drug discovery programs were dominated by aromatic, sp2-rich planar molecules. However, the limitations of this "flatland" approach—often leading to poor solubility, metabolic instability, and off-target effects—have become increasingly apparent. The strategic incorporation of sp3-rich centers to increase the three-dimensionality of drug candidates is now a widely accepted strategy to improve clinical success rates.[1]
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are intrinsically three-dimensional. This rigidified architecture offers several advantages in drug design:
-
Improved Physicochemical Properties: Introduction of a spiro-center can increase the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with enhanced clinical success.[1] This often leads to modulated solubility, lipophilicity (LogP/LogD), and metabolic stability.[1]
-
Precise Vectorial Orientation: The rigid nature of the spirocyclic core locks the attached functional groups into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1]
-
Novel Chemical Space: These scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.
This compound is a prime example of such a scaffold, combining an oxetane ring and an azetidine ring. This unique arrangement makes it a valuable intermediate and building block in the synthesis of complex pharmaceutical agents.[2]
Core Compound Profile: this compound
The hemioxalate salt form of 2-Oxa-5-azaspiro[3.4]octane provides a stable, crystalline solid that is amenable to handling and purification, a critical consideration in pharmaceutical development. The oxalate moiety can also influence solubility.[3]
Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | 2-oxa-5-azaspiro[3.4]octane;oxalic acid | [] |
| CAS Number | 1380571-82-3 | [5] |
| Molecular Formula | C₁₄H₂₄N₂O₆ (Hemioxalate) / C₆H₁₁NO·C₂H₂O₄ (Oxalate) | [][5] |
| Molecular Weight | 316.35 g/mol (Hemioxalate) / 203.19 g/mol (Oxalate) | [][5] |
| SMILES | C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O | [] |
| Appearance | Off-white powder | [6] |
Structural Visualization
The core structure of 2-Oxa-5-azaspiro[3.4]octane features a central quaternary spiro-carbon connecting a 4-membered oxetane ring and a 5-membered azetidine ring.
Caption: Core structure of 2-Oxa-5-azaspiro[3.4]octane.
Synthesis and Derivatization Strategy
The synthesis of azaspiro[3.4]octane cores can be approached through several strategic routes, typically involving the annulation (ring-forming) of either the four-membered or five-membered ring onto a pre-existing cyclic precursor.[7][8]
Conceptual Synthetic Workflow
A generalized approach involves multi-step sequences using readily available starting materials and conventional chemical transformations.[7][8] The secondary amine of the azetidine ring provides a crucial handle for derivatization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: General synthetic logic for 2-Oxa-5-azaspiro[3.4]octane.
Experimental Protocol: N-Arylation (Illustrative)
This protocol illustrates a common derivatization step. The secondary amine on the azetidine ring is a key nucleophilic site for introducing substituents, a fundamental step in building out from this scaffold.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, DMF), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Addition of Electrophile: Add the desired aryl halide or heteroaryl halide (e.g., a substituted chloropyrimidine) (1.0-1.2 eq).
-
Catalysis (if necessary): For less reactive halides, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) may be required for Buchwald-Hartwig amination.
-
Heating: Heat the reaction mixture to 80-120 °C and monitor by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the N-functionalized product.
Rationale: This standard nucleophilic substitution or cross-coupling reaction is a workhorse in medicinal chemistry for linking amine-containing building blocks to aromatic systems, which are often key components of a pharmacophore.
Strategic Role in Medicinal Chemistry
The true value of 2-Oxa-5-azaspiro[3.4]octane lies in its application as a strategic tool to solve common drug development challenges.
Bioisosteric Replacement for Problematic Moieties
A key application of oxa-azaspirocycles is as bioisosteres for motifs like morpholine or piperazine. These common heterocycles are often associated with metabolic liabilities, particularly oxidation at positions alpha to the heteroatom.
In one notable example involving inhibitors of Bruton's tyrosine kinase (BTK), replacing a metabolically vulnerable morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane (a close analog) significantly improved metabolic stability and aqueous solubility while only marginally affecting target affinity.[9] This principle of "escaping flatland" by replacing a planar, flexible ring with a rigid, 3D spirocycle is a powerful strategy for enhancing drug-like properties.[1][9]
Caption: Bioisosteric replacement strategy.
A Scaffold for Novel Therapeutics
The 2-Oxa-5-azaspiro[3.4]octane scaffold serves as a key intermediate in the synthesis of novel drug candidates across various therapeutic areas. Its rigid structure is particularly useful for presenting functional groups to complex biological targets with high specificity.
A notable patent highlights the use of 5-oxa-2-azaspiro[3.4]octane derivatives (an isomer) in the preparation of M4 muscarinic acetylcholine receptor agonists.[10] These agonists are being investigated for the treatment of cognitive and psychotic disorders, demonstrating the scaffold's direct relevance to central nervous system (CNS) drug discovery.[10] Similarly, related azaspiro[oxazole] compounds have been developed as potent and selective α7 nicotinic acetylcholine receptor (nAChR) partial agonists, which showed efficacy in animal models of episodic memory.[11]
Conclusion and Future Outlook
This compound is more than just another chemical building block; it is an enabling tool for modern medicinal chemists. Its inherent three-dimensionality, coupled with its utility as a metabolically robust bioisostere, provides a validated pathway to overcoming common ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges. The demonstrated use of this and closely related scaffolds in developing clinical candidates for CNS disorders underscores its significant potential. As drug discovery continues to demand molecules with increasingly sophisticated and optimized properties, the strategic deployment of 3D-rich scaffolds like 2-Oxa-5-azaspiro[3.4]octane will undoubtedly play a pivotal role in the future of pharmaceutical innovation.
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The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery
Abstract
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological profiles is paramount. The deliberate move away from planar, aromatic structures—a concept often termed "escaping flatland"—has led to a surge of interest in three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly powerful tool in the drug hunter's arsenal. Characterized by two rings sharing a single atom, these rigid yet spatially complex frameworks offer a unique platform to enhance potency, selectivity, and pharmacokinetic properties. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the strategic application of spirocyclic scaffolds, from fundamental principles and synthetic strategies to computational design and impactful case studies.
The Spirocyclic Advantage: Redefining Molecular Architecture
Spirocycles, by virtue of their defining spiroatom, introduce a quaternary center that fundamentally alters a molecule's topology. This seemingly simple structural feature imparts a cascade of benefits that address common challenges in drug discovery.
Inherent Three-Dimensionality and Enhanced Target Engagement
The primary advantage of spirocyclic scaffolds is their inherent three-dimensionality.[1][2][3] Unlike flat aromatic systems, which present substituents in a single plane, spirocycles project functional groups in well-defined vectors across three-dimensional space.[1][2] This allows for more precise and extensive interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes.[1][2] This enhanced complementarity can lead to significant gains in binding affinity and potency. Furthermore, the rigidity of spirocyclic systems, particularly those composed of smaller rings, limits the number of accessible conformations, reducing the entropic penalty upon binding and potentially improving ligand efficiency.[1][2]
Modulating Physicochemical and ADME Properties
The introduction of spirocyclic motifs has a profound impact on a molecule's physicochemical properties, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A key metric in this regard is the fraction of sp³ hybridized carbons (Fsp³). Increasing the Fsp³ character of a molecule, as is inherent with spirocycles, generally correlates with improved clinical success.[3] This is attributed to a number of factors:
-
Improved Solubility: The departure from planarity and high lipophilicity associated with aromatic systems often leads to enhanced aqueous solubility.[4]
-
Reduced Lipophilicity: The introduction of sp³-rich spirocycles can lower a compound's lipophilicity (LogP/LogD), which can mitigate issues such as off-target toxicity and poor metabolic stability.[3][4]
-
Enhanced Metabolic Stability: The quaternary carbon of the spiro-center is not susceptible to metabolic oxidation. Furthermore, the rigid conformation can shield metabolically labile sites elsewhere in the molecule from enzymatic degradation.[3][4][5][6]
The following diagram illustrates the fundamental difference in spatial arrangement between a planar scaffold and a spirocyclic scaffold.
Caption: A streamlined workflow for the synthesis and validation of spiro-oxindole compounds.
Experimental Protocol: Synthesis of Spironolactone
Spironolactone is a well-known potassium-sparing diuretic that features a spiro-lactone fused to a steroid backbone. Its synthesis provides a classic example of the construction of a spirocyclic system. The following protocol is a representative industrial synthesis. [7][8] Objective: To synthesize spironolactone from canrenone and thioacetic acid.
Materials:
-
Canrenone
-
Thioacetic acid
-
p-Toluenesulfonic acid monohydrate
-
N-methyl-2-pyrrolidone (NMP)
-
Acetic acid
-
Methanol
-
Water
-
Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 14.6 mmol of canrenone, 228 mg of p-toluenesulfonic acid monohydrate, and 15 ml of N-methyl-2-pyrrolidone. [9]2. Heating and Reagent Addition: Heat the mixture to 80°C. Once the temperature is stable, add 3.0 ml of thioacetic acid to the reaction mixture. [9]3. Reaction Monitoring: Stir the mixture at 80°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Precipitation: At 80°C, add 5 ml of acetic acid, followed by the dropwise addition of 15 ml of water over 5 minutes. [9]5. Crystallization: Gradually cool the resulting mixture to 30°C over approximately 1 hour and 20 minutes to allow for the precipitation of the spironolactone product. [9]6. Isolation and Purification: Add a mixture of 16.5 ml of methanol and 15 ml of water dropwise over 12 minutes. Stir the mixture at 30°C for an additional hour. [9]7. Final Product: Collect the crystals by filtration, wash them twice with a 1:1 mixture of methanol and water, and dry under reduced pressure at 70°C to yield pure spironolactone. [9] Self-Validation: The identity and purity of the synthesized spironolactone should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with those of an authentic sample or literature values.
Computational Design and Analysis of Spirocyclic Scaffolds
Computational chemistry and molecular modeling are indispensable tools for the rational design and evaluation of spirocyclic drug candidates. [10][11]These methods allow for the in silico assessment of key properties before committing to synthetic efforts, thereby saving time and resources.
A Typical Computational Workflow
A general workflow for the computational analysis of a novel spirocyclic scaffold is outlined below:
Caption: A multi-step computational approach to design and prioritize spirocyclic candidates for synthesis.
Step-by-Step Explanation:
-
Scaffold Design and Library Generation: The process begins with the in silico design of a virtual library of spirocyclic compounds. This can be done by decorating a core spirocyclic scaffold with various substituents.
-
Conformational Analysis: Due to their rigid nature, spirocycles have a limited number of low-energy conformations. [1]Computational methods like molecular dynamics (MD) simulations are used to explore the conformational space and identify the most stable conformers. [1][12]3. Molecular Docking: The low-energy conformers are then docked into the binding site of the target protein to predict their binding mode and affinity. This helps in understanding the key interactions between the ligand and the protein. [1]4. ADME/Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms are used to estimate the ADME and toxicity profiles of the designed compounds. [13][14]This early assessment helps in filtering out compounds with undesirable properties.
-
Free Energy Perturbation (FEP): For the most promising candidates, more computationally intensive methods like FEP can be used to calculate the relative binding free energies with higher accuracy, providing a more reliable prediction of their potency. [15][16]6. Candidate Selection: Based on the combined results of these computational analyses, a prioritized list of compounds is selected for chemical synthesis and experimental validation.
Case Study: Revumenib (SNDX-5613) - A Spirocyclic Menin-MLL Inhibitor
The development of revumenib, a first-in-class menin inhibitor for the treatment of acute leukemia, provides a compelling example of the successful application of a spirocyclic scaffold in drug discovery. [9][17]
The Target and the Challenge
The protein-protein interaction (PPI) between menin and the MLL1 fusion protein is a key driver in certain types of acute leukemia. [8][18]Developing small molecule inhibitors for PPIs is notoriously difficult due to the large and often shallow binding interfaces. Early efforts identified non-spirocyclic lead compounds, but these often suffered from suboptimal potency and pharmacokinetic properties.
The Spirocyclic Solution
Revumenib features a 2,7-diazaspiro[3.5]nonane core. The introduction of this spirocyclic scaffold was a key optimization step. The rationale behind this choice was to:
-
Mimic Key Interactions: The spirocyclic core was designed to closely mimic the key interactions of the natural MLL protein with menin. [19]* Optimize Vectorial Display: The rigid spirocycle orients the crucial substituents in an optimal geometry for binding. The protonated piperidine nitrogen of the spirocycle engages in a cation-π interaction with tyrosine residues in the menin binding pocket, a key driver of affinity. [16]* Improve Physicochemical Properties: The spirocyclic nature of revumenib contributes to a favorable ADME profile, allowing for oral bioavailability. [20]
Quantitative Impact: The Power of the Spirocycle
While a direct head-to-head comparison of revumenib with a non-spirocyclic analog in a single table is not readily available in the public domain, the progression of menin-MLL inhibitors through clinical trials and the ultimate approval of the spirocyclic revumenib underscore the significant advantages conferred by this scaffold. [21][22]The high affinity (Ki of 0.149 nM) and potent cellular activity (IC50 of 10-20 nM) of revumenib are a testament to the successful application of the spirocyclic strategy. [4] The following table summarizes the key properties of revumenib, highlighting its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₇FN₆O₄S | PubChem CID: 132212657 [2] |
| Molecular Weight | 646.8 g/mol | PubChem CID: 132212657 [2] |
| Binding Affinity (Ki) | 0.149 nM | MedChemExpress [4] |
| Cellular IC50 | 10-20 nM | MedChemExpress [4] |
| Administration | Oral | PubChem CID: 169490859 [20] |
| Approved Indication | Relapsed/Refractory Acute Leukemia with KMT2A translocation | Syndax Pharmaceuticals |
Future Outlook and Conclusion
The incorporation of spirocyclic scaffolds in drug discovery is no longer a niche strategy but a mainstream approach to accessing novel and patentable chemical space. The increasing availability of diverse spirocyclic building blocks, coupled with the predictive power of computational chemistry, will continue to fuel the discovery of new therapeutics based on these unique three-dimensional frameworks. While challenges in synthesis and stereocontrol remain, the clear advantages in terms of improved potency, selectivity, and pharmacokinetic properties make spirocycles an indispensable tool for the modern medicinal chemist. As we continue to explore the vastness of chemical space, the rigid and well-defined nature of spirocyclic scaffolds will undoubtedly play a pivotal role in the design of the next generation of innovative medicines.
References
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The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Exploration of interaction behavior between spiro[indene-2,2'-o[1][7][22]xathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics. [Link]
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Synthesis of spironolactone. PrepChem.com. [Link]
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FDA Approves Revumenib, a Menin Inhibitor, for Aggressive Leukemia. Memorial Sloan Kettering Cancer Center. [Link]
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Revumenib. Drug Hunter. [Link]
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Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). ACS Medicinal Chemistry Letters. [Link]
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FDA Approves Menin Inhibitor for Patients With Acute Leukemia With NPM1 Mutation, Backed by Dana-Farber Science. Dana-Farber Cancer Institute. [Link]
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High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]
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Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules. [Link]
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Computer-Aided Drug Design. SpiroChem. [Link]
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Revumenib citrate. PubChem. [Link]
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Calculated free energies for spiro formation and direct 6-membered ring... ResearchGate. [Link]
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Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein-Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Semantic Scholar. [Link]
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Revumenib. PubChem. [Link]
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Syndax Announces FDA Approval of Revuforj® (revumenib), the First and Only Menin Inhibitor to Treat Adult and Pediatric Patients with Relapsed or Refractory Acute Leukemia with a KMT2A Translocation. Syndax Pharmaceuticals. [Link]
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Revumenib. LiverTox - NCBI Bookshelf. [Link]
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Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]
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Computational chemistry. SpiroChem. [Link]
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Coarse-grained molecular dynamics simulation of spiro-TAD (single molecule). YouTube. [Link]
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
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Properties Optimization. SpiroChem. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
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Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Current Pharmaceutical Design. [Link]
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Adapting free energy perturbation simulations for large macrocyclic ligands: how to dissect contributions from direct binding and free ligand flexibility. Chemical Science. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
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Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. Bioorganic & Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes: Strategic Incorporation of 2-Oxa-5-azaspiro[3.4]octane for the Synthesis of Next-Generation PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Innovation in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1]
While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of early PROTAC development, the field is increasingly recognizing their limitations, which can include poor solubility and a high risk of hydrophobic collapse.[3] This has spurred the exploration of more complex linker architectures, including rigid, spirocyclic motifs, to generate novel intellectual property and enhance drug-like properties.[1][3]
This application note details the strategic use of 2-Oxa-5-azaspiro[3.4]octane hemioxalate , a novel spirocyclic building block, in the synthesis of PROTACs. The inherent rigidity and three-dimensional nature of this scaffold offer a compelling strategy to improve physicochemical properties, optimize spatial orientation of the two ligands, and potentially increase metabolic stability.[4] We present a representative protocol for its incorporation into a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated oncology target, by recruiting the E3 ligase Cereblon (CRBN).
The Rationale: Why 2-Oxa-5-azaspiro[3.4]octane?
The selection of a linker is a multi-parameter optimization challenge. The 2-Oxa-5-azaspiro[3.4]octane scaffold presents several theoretical advantages over traditional linear linkers:
-
Conformational Rigidity: The spirocyclic system restricts the number of rotatable bonds, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation and reduce the entropic penalty of binding.
-
Improved Physicochemical Properties: The introduction of a rigid, polar scaffold can enhance solubility and reduce the calculated lipophilicity (cLogP) of the final PROTAC, which often falls into the "beyond Rule of 5" chemical space.[5] This can lead to improved cell permeability and bioavailability.[6]
-
Novel Exit Vectors: The spirocyclic core provides defined three-dimensional exit vectors for attaching the POI and E3 ligase ligands, allowing for a more precise exploration of the spatial requirements for optimal ternary complex formation.
-
Intellectual Property: The use of novel, non-obvious linkers provides a clear path to generating new chemical entities with strong patent protection.[1][3]
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a modular process.[7] The general workflow involves the sequential conjugation of the three key components. In this representative protocol, we will first attach the 2-Oxa-5-azaspiro[3.4]octane building block to a derivative of thalidomide (a CRBN ligand), followed by coupling with a ligand for BRD4.
Caption: General workflow for the synthesis of a BRD4-degrading PROTAC.
Detailed Experimental Protocol: Synthesis of a Representative BRD4-Degrader
Disclaimer: The following protocol is a representative, scientifically plausible procedure. Researchers should perform their own reaction optimization and safety assessments.
Part 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This part describes the coupling of the spirocyclic amine to a precursor of the CRBN ligand. The hemioxalate salt must first be free-based to expose the reactive secondary amine.
Reaction Scheme:
(1) Free-Basing: this compound + Base (e.g., NaHCO₃) → 2-Oxa-5-azaspiro[3.4]octane (free base)
(2) Amide Coupling: Free Base + Carboxylic Acid-functionalized CRBN Ligand → E3 Ligase Ligand-Linker Intermediate
Materials:
-
This compound
-
Carboxylic acid-functionalized CRBN ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-carboxy-isoindoline-1,3-dione)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free-Basing: Dissolve this compound (1.0 eq) in a mixture of water and EtOAc. Add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of 2-Oxa-5-azaspiro[3.4]octane. Use immediately in the next step.
-
Amide Coupling: To a solution of the carboxylic acid-functionalized CRBN ligand (1.0 eq) in anhydrous DMF, add the free-based 2-Oxa-5-azaspiro[3.4]octane (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired E3 Ligase Ligand-Linker Intermediate.
Part 2: Final PROTAC Assembly
This part describes the coupling of the intermediate from Part 1 with a BRD4 ligand.
Materials:
-
E3 Ligase Ligand-Linker Intermediate (from Part 1)
-
BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 derivative) (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the BRD4 ligand (1.0 eq) in anhydrous DMF, add the E3 Ligase Ligand-Linker Intermediate (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly using preparative reverse-phase HPLC to yield the final, purified PROTAC molecule.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization and Data Analysis
A self-validating protocol requires rigorous characterization of the final product.
| Analysis | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Peaks corresponding to all three components (BRD4 ligand, CRBN ligand, and spirocyclic linker) with correct integrations and chemical shifts. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the final PROTAC. |
| HRMS | Exact mass determination. | The measured mass should be within 5 ppm of the calculated exact mass of the PROTAC's molecular formula. |
Biological Evaluation: A Self-Validating System
The efficacy of the synthesized PROTAC must be confirmed through a series of biological assays.
Caption: Workflow for evaluating the biological activity of the PROTAC.
Protocol for Western Blot Analysis:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa) and allow cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 18-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.[8]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for BRD4. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Expected Results: A successful PROTAC will show a dose-dependent decrease in BRD4 protein levels, while the levels of the housekeeping protein remain unchanged.
Conclusion and Future Perspectives
The incorporation of the 2-Oxa-5-azaspiro[3.4]octane scaffold represents a rational design strategy to move beyond conventional PROTAC linkers. The rigidity and defined stereochemistry of such building blocks provide a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of degraders. The representative protocol detailed herein provides a robust framework for the synthesis and evaluation of PROTACs containing this novel linker. While this application note focuses on a BRD4-CRBN pair, the modular nature of the synthesis allows for this spirocyclic linker to be readily applied to a wide range of POIs and E3 ligases, thereby accelerating the development of potent and selective protein degraders for therapeutic intervention.
References
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86811245, 5-Oxa-2-azaspiro[3.4]octane hemioxalate. Retrieved January 18, 2026, from [Link].
-
Gabizon, R., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 12(9), 3497-3515. Available from: [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]
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SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved January 18, 2026, from [Link]
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Donovan, K. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1108–1115. Available from: [Link]
-
Mares, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. Available from: [Link]
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Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-346. Available from: [Link]
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Liu, J., et al. (2024). Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. STAR Protocols, 5(3), 103328. Available from: [Link]
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SpiroChem. (n.d.). Linker Design. Retrieved January 18, 2026, from [Link]
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Scott, D. E., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Communications Chemistry, 5(1), 1-10. Available from: [Link]
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Edmondson, S. D., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 12(11), 1738–1744. Available from: [Link]
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Application Notes and Protocols for 2-Oxa-5-azaspiro[3.4]octane Hemioxalate as a Rigid Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design and the Case for Rigidity
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5]
The linker's primary function is to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), positioning the two proteins in a manner conducive to the transfer of ubiquitin from the E3 ligase to the POI.[1][5] Early PROTAC designs frequently employed flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic tractability.[6][7] However, high flexibility can introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[8]
This has led to a growing interest in the rational design of rigid linkers. Rigid scaffolds, such as those containing cycloalkane, alkyne, or spirocyclic motifs, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[5][6][9] This conformational constraint can reduce the entropic cost of binding, enhance the stability of the ternary complex, and ultimately lead to more potent and selective protein degradation.[5][8] Furthermore, rigid linkers can improve a PROTAC's physicochemical properties, which are often challenging due to their high molecular weight, falling into the "beyond Rule of 5" chemical space.[6][10]
This guide focuses on a novel, rigid linker building block: 2-Oxa-5-azaspiro[3.4]octane hemioxalate . Its spirocyclic nature imparts significant conformational rigidity, while the inclusion of both oxygen and nitrogen heteroatoms offers potential for modulating solubility and providing synthetic handles. As a commercially available building block (CAS 1380571-82-3), it represents an accessible entry point for researchers looking to explore the benefits of rigid linkers in their PROTAC development programs.[11]
The PROTAC Mechanism: A Symphony of Proximity
The catalytic cycle of a PROTAC is a multi-step process that culminates in the destruction of the target protein. Understanding this pathway is fundamental to designing effective assays for PROTAC evaluation.
Caption: Figure 1. The PROTAC Catalytic Cycle.
Part 1: Synthesis and Incorporation of the Linker
While this compound is commercially available, understanding its synthesis provides insight into potential derivatization strategies. The following protocol is a plausible synthetic route based on established methodologies for similar spirocyclic systems.[12][13]
Protocol 1.1: Plausible Synthesis of 2-Oxa-5-azaspiro[3.4]octane
This protocol outlines a conceptual pathway. Researchers should consult relevant literature for detailed reaction optimization.
Step 1: Synthesis of a Protected 3-amino-oxetane-3-carboxylic acid. This starting material can be prepared via multi-step synthesis from commercially available precursors, often involving protection of the amine (e.g., as a Boc or Cbz derivative) and activation of the carboxylic acid.
Step 2: Cyclization to form the spirocyclic lactam. The protected amino acid is coupled with a suitable C2-synthon (e.g., a derivative of bromoacetic acid) followed by an intramolecular cyclization under basic conditions to form the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system.
Step 3: Reduction of the lactam. The lactam is reduced to the corresponding secondary amine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
Step 4: Formation of the Hemioxalate Salt. The crude 2-Oxa-5-azaspiro[3.4]octane free base is dissolved in a suitable solvent (e.g., isopropanol), and a solution of oxalic acid (0.5 equivalents) in the same solvent is added slowly. The resulting precipitate is collected by filtration, washed, and dried to yield the hemioxalate salt.
Protocol 1.2: Incorporation of 2-Oxa-5-azaspiro[3.4]octane into a PROTAC Scaffold
This protocol describes a general method for conjugating the linker between a POI ligand ("warhead") and an E3 ligase ligand, assuming they have appropriate terminal functional groups (e.g., a carboxylic acid). The secondary amine of the spirocycle is the key reactive handle.
Objective: To synthesize a PROTAC via sequential amide bond formation.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid (Warhead-COOH)
-
E3 ligase ligand with a terminal carboxylic acid (E3-Ligand-COOH)
-
Coupling agents: HATU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection (if using Boc-protected intermediates)
Workflow:
Caption: Figure 2. General PROTAC Synthesis Workflow.
Procedure:
-
Free-Basing the Linker: Before use, the hemioxalate salt must be converted to the free base. Dissolve the salt in water, basify with 1M NaOH to pH > 10, and extract the free amine into an organic solvent like DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
First Amide Coupling:
-
Dissolve Warhead-COOH (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the 2-Oxa-5-azaspiro[3.4]octane free base (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product. Purify the resulting Warhead-Linker intermediate, typically by flash chromatography.
-
-
Second Amide Coupling:
-
Note: This step assumes the warhead or E3 ligand does not contain a protecting group that needs to be removed. If it does (e.g., a Boc group), perform the deprotection step (e.g., with TFA in DCM) before proceeding.
-
Dissolve the purified Warhead-Linker intermediate (1.0 eq) and E3-Ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the final product thoroughly using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR to confirm its identity and purity.
-
Part 2: Characterization and Evaluation Protocols
Once synthesized, the novel PROTAC must be rigorously evaluated to determine its biological activity. The following protocols provide a standard workflow for characterization.
Protocol 2.1: Biophysical Assays for Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex. Biophysical methods are essential to quantify the binding affinities of the PROTAC to its individual protein partners and to assess the cooperativity of ternary complex formation.
| Assay | Principle | Information Gained | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a protein-immobilized sensor chip. | Binary binding kinetics (ka, kd) and affinity (KD); Ternary complex formation and stability. | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Complete thermodynamic profile (KD, ΔH, ΔS) of binary and ternary interactions. | Low |
| Fluorescence Polarization (FP) | Measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding. | Binary and ternary binding affinities (KD); Cooperativity (α). | High |
Protocol 2.1.1: General SPR Workflow
-
Immobilization: Covalently immobilize the purified POI or E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binary Affinity Measurement:
-
Flow a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (KD) of the PROTAC for one partner.
-
In a separate experiment, flow a series of concentrations of the free warhead or E3 ligand to confirm target engagement.
-
-
Ternary Complex Assessment:
-
Pre-incubate the PROTAC with a saturating concentration of the second protein partner (the one not immobilized on the chip).
-
Flow this pre-incubated mixture over the sensor chip. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Quantify the cooperativity (α) by comparing the KD values in the binary and ternary states. Positive cooperativity (α > 1) is often a hallmark of potent degraders.
-
Protocol 2.2: Cellular Assays for Protein Degradation
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein within a cellular context.
Protocol 2.2.1: Western Blot for Target Protein Levels
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line overexpressing the POI) and allow cells to adhere overnight.
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a fixed time point (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC and harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal level of degradation).[1][14][15]
Illustrative Degradation Data for Rigid-Linker PROTACs
The following data is representative of what might be expected for a potent PROTAC with a rigid linker and is for illustrative purposes.
| PROTAC Example | Target | E3 Ligase | Linker Type | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| ARD-69 | AR | VHL | Rigid (Alkyne/Piperidine) | < 1 nM | > 90% | VCaP | [6] |
| NC-1 | BTK | CRBN | Rigid (PEG6) | 2.2 nM | 97% | Mino | [1] |
| Hypothetical PROTAC-X | POI-X | CRBN | Rigid (2-Oxa-5-azaspiro[3.4]octane) | 1-50 nM | > 90% | Relevant Cell Line | N/A |
Protocol 2.3: Cellular Viability and Functional Assays
Demonstrating that target degradation leads to a desired biological outcome (e.g., cancer cell death) is a critical final step.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Plate cells in 96-well plates and treat with a dose-response of the PROTAC for an extended period (e.g., 72 hours).
-
Measure cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Target-Specific Functional Assays: Depending on the POI, perform relevant downstream functional assays. For example, if the target is a kinase, a phospho-specific antibody could be used in a Western blot to assess the inhibition of a downstream signaling pathway.
Part 3: Experimental Design and Interpretation
A logical workflow is essential for the efficient evaluation of a novel PROTAC.
Caption: Figure 3. A systematic workflow for PROTAC evaluation.
Causality and Self-Validation:
-
Biophysics Informs Biology: A PROTAC that does not form a stable ternary complex in biophysical assays is unlikely to be an effective degrader in cells. These assays provide the first mechanistic checkpoint.
-
Degradation Must Precede Function: The observed cellular phenotype (e.g., loss of viability) should correlate with the degradation of the target protein. A potent functional effect without corresponding target degradation may indicate an off-target mechanism.
-
Controls are Key: Always include a "non-degrading" control. This can be an epimer of the E3 ligase ligand that does not bind (e.g., the cis-hydroxyproline version of the VHL ligand) or a PROTAC where the linker is attached to a position on a ligand known to abolish binding. This control helps to confirm that the observed effects are due to ternary complex formation and subsequent degradation, not simply target inhibition.
Conclusion
The rational design of linkers is a frontier in PROTAC development. Rigid scaffolds like 2-Oxa-5-azaspiro[3.4]octane offer a compelling strategy to enhance PROTAC potency and improve physicochemical properties. By constraining the conformational freedom of the molecule, these linkers can facilitate the formation of a stable and productive ternary complex, the critical event initiating targeted protein degradation. The protocols and insights provided in this guide offer a comprehensive framework for synthesizing, incorporating, and evaluating PROTACs built with this novel, rigid linker, empowering researchers to explore new avenues in the exciting field of targeted protein degradation.
References
Sources
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
- 12. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. lifesensors.com [lifesensors.com]
Application Note & Protocols: Strategic Utilization of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
The paradigm of drug discovery has progressively shifted from two-dimensional, aromatic scaffolds towards more three-dimensional structures to enhance pharmacological properties. This "escape from flatland" strategy aims to improve target specificity, solubility, and metabolic stability while navigating novel chemical space.[1][2] Spirocycles, with their rigid, spatially defined architectures, are at the forefront of this evolution.[3][4]
Among these, oxa-spirocycles represent a particularly valuable subclass. The incorporation of an oxygen atom into the spirocyclic core can significantly decrease lipophilicity and improve aqueous solubility, which are critical determinants of a drug candidate's success.[5][6] 2-Oxa-5-azaspiro[3.4]octane is a key building block in this class, serving as a versatile bioisosteric replacement for common motifs like morpholine and piperazine.[7][8] Its unique conformational constraint and polarity make it an attractive scaffold for developing novel therapeutics.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals. It details the handling, deprotection, and application of 2-Oxa-5-azaspiro[3.4]octane hemioxalate in a cornerstone reaction of medicinal chemistry: the Buchwald-Hartwig N-arylation. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and rigorous characterization.
Compound Profile: this compound
The compound is supplied as a hemioxalate salt, which enhances its stability and simplifies handling compared to the volatile free base. However, for most synthetic applications, the secondary amine must be liberated from its salt form.
| Property | Value | Reference |
| Chemical Structure | (See Figure 1) | |
| CAS Number | 1380571-82-3 | [9][10] |
| Molecular Formula | C₁₄H₂₄N₂O₆ (Hemioxalate Salt) | [9][10] |
| Molecular Weight | 316.35 g/mol (Hemioxalate Salt) | [9][10] |
| Appearance | White to off-white solid | [11] |
| Purity | Typically ≥95% | [10] |
Critical Safety & Handling Protocols
Adherence to safety protocols is paramount when handling any chemical reagent. This compound presents specific hazards that require careful management.
-
Hazard Identification : The compound is classified as a skin, eye, and respiratory irritant. It may be harmful if swallowed or in contact with skin.[9][12][13][14]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls : All manipulations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.[12][17]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflow: From Salt to Product
The overall experimental process involves three key stages: liberation of the free amine, execution of the C-N cross-coupling reaction, and finally, purification and characterization of the desired product.
Protocol I: Liberation of 2-Oxa-5-azaspiro[3.4]octane Free Base
Causality : The hemioxalate salt is ionic and resides in the aqueous phase. By adding a base, the secondary amine is deprotonated, rendering it neutral. This neutral species is no longer water-soluble and can be extracted into an immiscible organic solvent.
| Reagents & Equipment |
| This compound |
| Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) |
| Deionized water |
| Dichloromethane (DCM) or Ethyl acetate (EtOAc) |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) |
| Separatory funnel, Erlenmeyer flasks, Round-bottom flask |
| Rotary evaporator |
Step-by-Step Methodology:
-
Dissolution : In an appropriately sized Erlenmeyer flask, dissolve 1.0 equivalent of the hemioxalate salt in a minimal amount of deionized water.
-
Basification : Slowly add a 2M aqueous solution of K₂CO₃ or NaOH with stirring. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10. This ensures complete deprotonation of the amine.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (DCM or EtOAc). The volume of the organic solvent for each extraction should be roughly equal to the initial volume of the aqueous layer.
-
Drying : Combine the organic layers in a clean flask. Dry the solution over anhydrous Na₂SO₄ or MgSO₄. The drying agent should be filtered off after stirring for 15-20 minutes.
-
Concentration : Concentrate the dried organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine.
-
Expert Insight : The free base can be volatile. Avoid excessive heating or prolonged exposure to high vacuum. It is best to use the free base immediately in the subsequent reaction.
-
Protocol II: Buchwald-Hartwig N-Arylation
Causality : This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[3][4] The reaction cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The bulky phosphine ligand (e.g., XPhos) is crucial for stabilizing the catalyst and promoting the reductive elimination step. An inert atmosphere is required to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
| Reagents & Equipment |
| 2-Oxa-5-azaspiro[3.4]octane (Free Base from Protocol I) |
| Aryl bromide or chloride (e.g., 4-Bromotoluene) |
| Palladium catalyst (e.g., Pd₂(dba)₃) |
| Phosphine ligand (e.g., XPhos, RuPhos) |
| Base (e.g., Cesium carbonate (Cs₂CO₃) or K₃PO₄) |
| Anhydrous, degassed solvent (e.g., Toluene or Dioxane) |
| Schlenk flask or oven-dried round-bottom flask with condenser |
| Magnetic stirrer/hotplate, Inert gas line (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Inert Atmosphere Setup : Assemble the reaction flask and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen and moisture are removed.
-
Reagent Addition : To the flask, add the aryl halide (1.0 eq), the phosphine ligand (0.02-0.10 eq), the palladium catalyst (0.01-0.05 eq), and the base (1.5-2.0 eq).
-
Amine Addition : Dissolve the 2-Oxa-5-azaspiro[3.4]octane free base (1.1-1.2 eq) in a minimal amount of the degassed solvent and add it to the reaction flask via syringe.
-
Solvent Addition : Add the remaining degassed solvent to the flask to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Reaction Execution : Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring : Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the limiting reagent (usually the aryl halide).
Protocol III: Product Work-up and Purification
Causality : The initial work-up removes insoluble inorganic salts and the palladium catalyst. Flash column chromatography is then used to separate the desired product from unreacted starting materials and organic byproducts based on polarity.
| Reagents & Equipment |
| Celite® |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Brine (saturated aqueous NaCl solution) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Silica gel for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) |
| Standard glassware, Rotary evaporator |
Step-by-Step Methodology:
-
Cooling & Filtration : Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like Ethyl Acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Aqueous Wash : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and then brine. This removes any remaining inorganic impurities.
-
Drying & Concentration : Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) should be determined beforehand by TLC analysis.
-
Final Product : Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified N-aryl product.
Product Validation and Characterization
The identity and purity of the final compound must be confirmed through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the structure. Expect to see characteristic signals for the aromatic protons from the newly introduced aryl group, as well as shifts in the signals for the protons on the spirocyclic core adjacent to the nitrogen.[18][19]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Conclusion
This compound is a valuable, three-dimensional building block for modern medicinal chemistry. Its strategic application allows for the exploration of novel chemical space and the optimization of critical drug-like properties. The detailed protocols provided herein for free base liberation, N-arylation, and purification offer a robust and validated starting point for researchers to synthesize a diverse array of novel derivatives. By understanding the causality behind each experimental step, scientists can confidently adapt and troubleshoot these methods for their specific drug discovery programs.
References
-
ResearchGate. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ResearchGate. (2023). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. [Link]
-
PubMed. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
-
AOBCHEM. This compound. [Link]
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Royal Society of Chemistry. (2020). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
PubMed Central (PMC). (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
YouTube. (2022). How to purify Amine?. [Link]
-
PubMed. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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- 13. 2-Oxa-5-azaspiro[3.4]octane oxalate, 96% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 18. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols for 2-Oxa-5-azaspiro[3.4]octane hemioxalate in Targeted Protein Degradation
Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1][2][3] At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS).[4][][6] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8][9] This linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[10][11][12]
While early PROTAC designs often utilized flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly exploring more rigid and three-dimensional linker architectures to enhance PROTAC performance.[11][13][14] Spirocyclic scaffolds, with their inherent three-dimensional nature, offer a compelling strategy to improve properties such as solubility, metabolic stability, and cell permeability, while also providing a greater degree of conformational constraint.[13][15] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency and selectivity.[10][14]
This document provides detailed application notes and protocols for the use of 2-Oxa-5-azaspiro[3.4]octane hemioxalate , a novel spirocyclic building block, in the design and evaluation of PROTACs. We will explore its potential to serve as a rigid linker, offering a unique vector for the spatial orientation of the POI and E3 ligase ligands.
The Rationale for Employing 2-Oxa-5-azaspiro[3.4]octane in PROTAC Design
The unique structure of 2-Oxa-5-azaspiro[3.4]octane presents several potential advantages as a PROTAC linker:
-
Three-Dimensionality and Rigidity: The spirocyclic core introduces a defined three-dimensional geometry, which can reduce the entropic penalty associated with ternary complex formation and potentially enhance cooperativity.[10][14]
-
Improved Physicochemical Properties: The incorporation of a polar oxetane ring can improve aqueous solubility, a common challenge in PROTAC development.[13]
-
Novel Chemical Space: As a non-traditional linker, it provides an opportunity to generate novel intellectual property and explore new structure-activity relationships (SAR).
-
Synthetic Tractability: The azetidine nitrogen provides a convenient handle for synthetic elaboration and connection to either the POI or E3 ligase ligand.
Below is a diagram illustrating the general mechanism of a PROTAC incorporating a spirocyclic linker.
Caption: PROTAC-mediated protein degradation pathway.
Hypothetical PROTAC Design and Synthesis
For the purpose of these application notes, we will outline the synthesis of a hypothetical PROTAC, SP-BETd , targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. SP-BETd will utilize a derivative of JQ1 as the BRD4 ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.[8] 2-Oxa-5-azaspiro[3.4]octane will serve as the core of the linker.
Synthetic Workflow
The synthesis of SP-BETd can be envisioned as a modular process, where the spirocyclic core is functionalized and then coupled to the POI and E3 ligase ligands.
Caption: Modular synthetic workflow for the hypothetical PROTAC SP-BETd.
Protocols for the Evaluation of SP-BETd
The following protocols outline a standard workflow for characterizing a novel PROTAC.
Protocol 1: Biochemical Evaluation of Ternary Complex Formation
Objective: To determine if SP-BETd can induce the formation of a stable ternary complex between BRD4 and CRBN.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can quantify molecular interactions.[16][17]
Materials:
-
Recombinant human BRD4 (bromodomain 1) tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Recombinant human CRBN-DDB1 complex tagged with an acceptor fluorophore (e.g., d2).
-
SP-BETd and control compounds (e.g., JQ1, pomalidomide).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of SP-BETd and control compounds in assay buffer.
-
In a 384-well plate, add the tagged BRD4 and CRBN-DDB1 proteins to a final concentration determined by prior optimization.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the compound concentration to determine the EC50 for ternary complex formation.
Data Interpretation:
An increase in the TR-FRET ratio with increasing concentrations of SP-BETd indicates the formation of the ternary complex. The EC50 value represents the potency of the PROTAC in inducing this complex.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To confirm that the formation of the ternary complex leads to the ubiquitination of BRD4.
Methodology: In Vitro Ubiquitination Reaction followed by Western Blot
This assay reconstitutes the ubiquitination cascade in vitro.[17][]
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant human CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex.
-
Recombinant human BRD4.
-
Human ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SP-BETd.
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-BRD4 and anti-ubiquitin antibodies.
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, E3 ligase complex, BRD4, ubiquitin, and ATP in the ubiquitination buffer.
-
Add SP-BETd or DMSO (vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-BRD4 antibody to detect the unmodified and ubiquitinated forms of BRD4. A high-molecular-weight smear or laddering pattern indicates polyubiquitination.
-
Optionally, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
Data Interpretation:
The appearance of a high-molecular-weight smear of BRD4 in the presence of SP-BETd, but not in the DMSO control, confirms that the PROTAC facilitates the ubiquitination of the target protein.
Protocol 3: Cellular Degradation Assay
Objective: To measure the ability of SP-BETd to induce the degradation of endogenous BRD4 in a cellular context.
Methodology: Western Blot or In-Cell Western
These methods quantify the levels of a target protein in cells following treatment with a compound.
Materials:
-
A relevant human cell line (e.g., HeLa or a cancer cell line expressing BRD4).
-
Cell culture medium and supplements.
-
SP-BETd.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Cell lysis buffer.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Anti-BRD4 antibody and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SP-BETd for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (a known BRD4 degrader, if available). A co-treatment with SP-BETd and a proteasome inhibitor should also be included to confirm that degradation is proteasome-dependent.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Normalize protein concentrations and perform a Western blot as described in Protocol 2, probing for BRD4 and a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control. Plot this against the concentration of SP-BETd to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Data Interpretation:
A dose- and time-dependent decrease in BRD4 protein levels upon treatment with SP-BETd indicates successful degradation. The rescue of BRD4 levels in the presence of a proteasome inhibitor confirms that the degradation is mediated by the proteasome.
Hypothetical Data Summary
The following table summarizes hypothetical data that could be obtained from the evaluation of SP-BETd.
| Assay | Parameter | Hypothetical Value for SP-BETd |
| TR-FRET | Ternary Complex EC50 | 50 nM |
| Cellular Degradation | DC50 (24h) | 25 nM |
| Cellular Degradation | Dmax (24h) | >90% |
Conclusion
The use of novel, rigid linkers like 2-Oxa-5-azaspiro[3.4]octane holds significant promise for advancing the field of targeted protein degradation. By providing a three-dimensionally defined scaffold, such linkers may lead to PROTACs with improved efficacy, selectivity, and drug-like properties. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this and other novel linker chemistries. As the TPD field continues to evolve, the rational design of linkers will undoubtedly play an ever-more critical role in the development of next-generation protein degraders.[11]
References
- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
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Application Notes and Protocols for the Incorporation of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate into Small Molecules
Abstract
The deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy in modern drug discovery to enhance molecular novelty, escape the confines of "flatland" chemistry, and improve physicochemical and pharmacokinetic properties.[1] Spirocyclic scaffolds, particularly those containing heteroatoms, are exemplary in this regard, offering rigid frameworks that can precisely orient substituents in three-dimensional space.[1] This guide provides a detailed technical overview and step-by-step protocols for the incorporation of 2-Oxa-5-azaspiro[3.4]octane, a valuable spirocyclic building block, into small molecule scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this oxetane-containing azaspirocycle.
Introduction: The Strategic Value of 2-Oxa-5-azaspiro[3.4]octane
The 2-Oxa-5-azaspiro[3.4]octane scaffold presents a compelling combination of features for small molecule drug discovery. The spirocyclic core imparts a rigid, non-planar geometry, which can lead to improved target binding affinity and selectivity by reducing the entropic penalty of binding. The presence of the oxetane ring, a known bioisostere for carbonyl groups and gem-dimethyl functionalities, can favorably modulate properties such as solubility, metabolic stability, and lipophilicity.[2] Furthermore, the secondary amine provides a versatile handle for the introduction of diverse chemical functionalities through established synthetic transformations.
This building block is typically supplied as a hemioxalate salt (CAS Number: 1380571-82-3) to improve its shelf-life and handling characteristics.[3] A critical first step in its utilization is the liberation of the free secondary amine, which is essential for its subsequent nucleophilic reactivity.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-Oxa-5-azaspiro[3.4]octane is crucial for its effective use.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₂₄N₂O₆ (hemioxalate salt) | [3] |
| Molecular Weight | 316.35 g/mol (hemioxalate salt) | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at room temperature, protected from moisture. | [5] |
| Solubility | The hemioxalate salt has moderate solubility in polar protic solvents. The free amine is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). | General chemical knowledge |
Note on Oxetane Stability: The oxetane ring in the 2-Oxa-5-azaspiro[3.4]octane scaffold is generally stable under a variety of reaction conditions, including those commonly employed for N-alkylation, reductive amination, and amide coupling. However, it can be susceptible to ring-opening under strongly acidic conditions.[6] Therefore, care should be taken to avoid prolonged exposure to strong acids during reaction setup and workup.
Preparatory Protocol: Liberation of the Free Amine
The first and most critical step is the neutralization of the hemioxalate salt to yield the free 2-Oxa-5-azaspiro[3.4]octane. This free amine is the reactive species for all subsequent derivatization reactions.
Protocol 3.1: Aqueous Basic Workup
This protocol is suitable for generating a solution of the free amine for immediate use or for isolating the free amine, although the latter may be less stable upon prolonged storage.
Materials:
-
2-Oxa-5-azaspiro[3.4]octane hemioxalate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in a minimal amount of water or a mixture of water and a polar organic solvent like methanol.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.
-
Slowly add saturated aqueous NaHCO₃ solution or 1 M NaOH while gently swirling. Continue addition until the aqueous layer is basic (pH > 8, check with pH paper).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the free 2-Oxa-5-azaspiro[3.4]octane, which can be used directly in the next step.
Core Application Protocols for Molecular Elaboration
Once the free amine is obtained, it can be incorporated into target molecules using several robust and reliable synthetic methods. The following protocols detail three of the most common and effective strategies.
N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents onto the spirocyclic nitrogen.
Causality Behind Experimental Choices: The choice of a non-protic, polar solvent like acetonitrile or DMF facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine. A mild inorganic base like potassium carbonate is sufficient to neutralize the hydrohalic acid formed during the reaction without promoting side reactions.
Caption: Workflow for N-alkylation of 2-Oxa-5-azaspiro[3.4]octane.
Protocol 4.1.1: N-Alkylation with an Alkyl Bromide
Materials:
-
Free 2-Oxa-5-azaspiro[3.4]octane (1.0 eq)
-
Alkyl bromide (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with a stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the free 2-Oxa-5-azaspiro[3.4]octane and dissolve it in anhydrous MeCN or DMF.
-
Add anhydrous K₂CO₃ to the solution.
-
Add the alkyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-Oxa-5-azaspiro[3.4]octane derivative.
Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds, particularly for introducing more complex or functionalized alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.[7][8]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of reducing the starting carbonyl compound. The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Workflow for Reductive Amination.
Protocol 4.2.1: Reductive Amination with an Aldehyde
Materials:
-
Free 2-Oxa-5-azaspiro[3.4]octane (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the free 2-Oxa-5-azaspiro[3.4]octane and the aldehyde in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
Acylation of the secondary amine with an acid chloride or a carboxylic acid using a coupling agent is a fundamental transformation to introduce amide functionalities.
Causality Behind Experimental Choices: When using an acid chloride, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the desired acylation reaction. For coupling with a carboxylic acid, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization if the carboxylic acid has a chiral center.
Protocol 4.3.1: Acylation with an Acid Chloride
Materials:
-
Free 2-Oxa-5-azaspiro[3.4]octane (1.0 eq)
-
Acid chloride (1.05 eq)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the free 2-Oxa-5-azaspiro[3.4]octane in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Low Reactivity: If N-alkylation is sluggish, consider adding a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide. Increasing the reaction temperature may also be necessary.
-
Side Reactions in Reductive Amination: Ensure the carbonyl compound is of high purity. Impurities can lead to side reactions. The order of addition is important; pre-forming the iminium ion before adding the reducing agent often leads to cleaner reactions.
-
Incomplete Amide Coupling: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the coupling agents and acid chlorides. If the carboxylic acid is sterically hindered, a more potent coupling agent or higher reaction temperatures may be required.
-
Purification Challenges: The basic nitrogen atom in the product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Conclusion
The 2-Oxa-5-azaspiro[3.4]octane scaffold is a valuable building block for introducing 3D complexity into small molecules. Its successful incorporation relies on the initial liberation of the free amine from its hemioxalate salt, followed by the application of standard, yet carefully chosen, synthetic methodologies. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space enabled by this unique spirocycle, with the potential to unlock novel and improved drug candidates.
References
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-
Silvi, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]
-
ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link]
-
GSK. (2026). Reductive Amination. WordPress. [Link]
-
PubChem. (n.d.). 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [Link]
-
ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
-
ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Application Note: 2-Oxa-5-azaspiro[3.4]octane Hemioxalate for the Design of Novel Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds have emerged as privileged structures, offering a rigidified framework that can improve potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the use of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, a unique and versatile building block, for the construction of diverse and innovative chemical libraries. We present its key physicochemical properties, core synthetic applications, and detailed, field-proven protocols for library synthesis, purification, and characterization.
Introduction: The Strategic Advantage of the 2-Oxa-5-azaspiro[3.4]octane Scaffold
The drive towards molecules with greater three-dimensionality (Fsp³) is a well-established strategy to improve the clinical success rate of drug candidates.[1] Unlike flat, aromatic systems, 3D scaffolds can engage with biological targets in a more specific and entropically favorable manner.[2][3] The 2-Oxa-5-azaspiro[3.4]octane scaffold is a prime example of a 3D-rich building block that combines the advantageous features of two key heterocyclic motifs: the azetidine and the oxetane ring.
-
The Azetidine Moiety: This four-membered nitrogen-containing heterocycle provides a rigid framework with unique exit vectors for substituent placement.[4][5] Its constrained geometry can enhance binding affinity to target proteins.[6] The secondary amine of the azetidine in 2-Oxa-5-azaspiro[3.4]octane serves as a versatile handle for a wide range of chemical modifications.
-
The Oxetane Moiety: The oxetane ring is a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility.[7][8][9] Its incorporation can favorably modulate the physicochemical properties of drug candidates.[7]
The spirocyclic fusion of these two rings creates a conformationally restricted system that allows for precise control over the spatial orientation of appended functionalities, making it an exceptional tool in drug design.[10][11] This application note will guide researchers in leveraging these features for the creation of high-quality chemical libraries.
Physicochemical Properties and Handling
This compound is a white to off-white solid that is typically supplied as a hemioxalate salt, which enhances its stability and handling properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₆ (as hemioxalate) | [12][13] |
| Molecular Weight | 316.35 g/mol (as hemioxalate) | [12][13] |
| CAS Number | 1380571-82-3 | [12][13] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in DCM | General knowledge |
| Storage | Store at 2-8°C under an inert atmosphere | Supplier Data |
Handling Precautions:
-
As the free base is a secondary amine, it is recommended to handle the hemioxalate salt under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and absorption of atmospheric CO₂.
-
For reactions, the free base can be generated in situ by the addition of a suitable base (e.g., triethylamine, DIPEA) or by a preliminary aqueous workup.
Core Applications in Library Synthesis: A Modular Approach
The secondary amine of the 2-Oxa-5-azaspiro[3.4]octane core is the primary point of diversification. A modular, parallel synthesis approach can be employed to rapidly generate a library of analogues. The following diagram illustrates the general workflow for library synthesis.
Caption: Parallel Synthesis Workflow.
Library Purification and Characterization
Purification: High-throughput purification is essential for obtaining high-quality compound libraries. [14]* Reversed-Phase Preparative HPLC (Prep-HPLC): This is the most common method for purifying diverse small molecule libraries. A generic gradient with mass-triggered fraction collection is typically employed. [4]* Supercritical Fluid Chromatography (SFC): For less polar compounds or those that are difficult to purify by reversed-phase HPLC, preparative SFC can be a valuable alternative.
Characterization: The identity and purity of each library member should be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis, providing both purity information (from the UV trace) and confirmation of the molecular weight of the desired product. [15]* ¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10%), ¹H NMR should be acquired to confirm the structure of the compounds. [4][15]
Conclusion
This compound is a powerful building block for the design and synthesis of novel chemical libraries with a high degree of three-dimensionality. The protocols outlined in this application note provide a robust starting point for the rapid diversification of this scaffold using standard parallel synthesis techniques. The resulting libraries, rich in sp³-hybridized centers and exploring unique chemical space, are valuable assets for hit identification and lead optimization in drug discovery programs.
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Protocol for coupling 2-Oxa-5-azaspiro[3.4]octane hemioxalate with E3 ligase ligands
An In-Depth Guide to the Conjugation of 2-Oxa-5-azaspiro[3.4]octane hemioxalate with E3 Ligase Ligands for Proteolysis Targeting Chimera (PROTAC) Synthesis
Authored by: A Senior Application Scientist
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[1] This guide provides detailed protocols for the coupling of 2-Oxa-5-azaspiro[3.4]octane, a rigid spirocyclic linker motif, with common E3 ligase ligands, a crucial step in the synthesis of novel PROTACs. We will detail the rationale behind experimental choices, provide step-by-step methodologies for common conjugation chemistries, and outline procedures for the characterization of the resulting conjugates.
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
The development of effective PROTACs is a multi-parameter optimization challenge. While the selection of high-affinity ligands for the POI and the E3 ligase is foundational, the chemical linker's composition, length, and rigidity play a pivotal role in dictating the biological activity of the final molecule.[3] Linkers incorporating rigid structural motifs, such as spirocycles, are increasingly explored to constrain the conformational flexibility of the PROTAC molecule.[1][4][5] This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[1]
The 2-Oxa-5-azaspiro[3.4]octane scaffold is a valuable building block for this purpose. Its secondary amine provides a convenient handle for conjugation, while its rigid, three-dimensional structure can impart favorable physicochemical properties to the resulting PROTAC.[5] This application note will focus on the two most prevalent E3 ligases in PROTAC design: Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[6][7] We will describe the coupling of the 2-Oxa-5-azaspiro[3.4]octane free base with carboxy-functionalized ligands for these E3 ligases.
Foundational Chemistry: Reagents and Core Concepts
Liberation of the Reactive Amine
The starting material, this compound, is a salt. The secondary amine is protonated, rendering it non-nucleophilic and unsuitable for direct coupling. Therefore, a crucial first step is the neutralization of the salt to generate the free base. This is typically achieved by treatment with a suitable base in an aqueous/organic biphasic system, followed by extraction of the free amine into an organic solvent.
Amide Bond Formation: The Workhorse of PROTAC Synthesis
Amide bond formation is the most common and robust method for connecting linker components and ligands in PROTAC synthesis.[8][9] The reaction involves the activation of a carboxylic acid, typically on the E3 ligase ligand, followed by nucleophilic attack from the amine on the linker. A wide variety of peptide coupling reagents have been developed to facilitate this transformation efficiently and minimize side reactions.[10][11]
Common Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[8][12][]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and effective coupling reagent.
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide that is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress racemization.
Common Bases:
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic tertiary amine base commonly used to scavenge the acid produced during the coupling reaction.[12][14]
-
Triethylamine (TEA): Another common organic base used for the same purpose.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of E3 ligase ligand-linker conjugates.
Workflow Overview
The overall process involves three key stages: preparation of the reactive linker, coupling with the E3 ligase ligand, and finally, purification and characterization of the product.
Caption: General workflow for the synthesis and analysis of an E3-linker conjugate.
Protocol 1: Free Base Generation from Hemioxalate Salt
Objective: To prepare the nucleophilic free amine of 2-Oxa-5-azaspiro[3.4]octane for the subsequent coupling reaction.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
In a separatory funnel, dissolve the this compound salt (1.0 eq) in a minimal amount of deionized water.
-
Add an excess of saturated aqueous NaHCO₃ solution to the funnel. Swirl gently and observe for effervescence (CO₂ evolution). Continue adding the base until effervescence ceases, ensuring the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the 2-Oxa-5-azaspiro[3.4]octane free base. It should be used immediately in the next step or stored under an inert atmosphere (N₂ or Ar) at low temperature.
Protocol 2: Amide Coupling with a Carboxy-Functionalized E3 Ligase Ligand
Objective: To covalently link the 2-Oxa-5-azaspiro[3.4]octane free base to an E3 ligase ligand (e.g., a functionalized VHL or CRBN ligand) bearing a terminal carboxylic acid.
Caption: Amide coupling of the spirocycle with a VHL ligand.
Materials & Reagents:
-
Functionalized E3 Ligase Ligand (with -COOH) (1.0 eq)
-
2-Oxa-5-azaspiro[3.4]octane free base (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask), magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxy-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 - 3.0 eq).[12] Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the 2-Oxa-5-azaspiro[3.4]octane free base (1.1 - 1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water, 5% aqueous lithium chloride (LiCl) solution (to remove DMF), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired E3 ligase ligand-linker conjugate.
Product Characterization and Data Analysis
Confirmation of the successful synthesis and purity of the final conjugate is essential before its use in subsequent PROTAC assembly.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a primary tool for verifying the outcome of the reaction.[15][16][17][18] It provides two key pieces of information:
-
Retention Time (RT): The product should have a different RT from the starting materials.
-
Mass-to-Charge Ratio (m/z): The observed mass of the main peak should correspond to the calculated molecular weight of the desired conjugate (typically observed as the [M+H]⁺ ion).
| Compound | Molecular Formula | Calculated MW | Observed [M+H]⁺ |
| Starting Material 1: 2-Oxa-5-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 | 114.1 |
| Starting Material 2: VHL Ligand-COOH (Example) | C₂₂H₂₈N₄O₄S | 460.55 | 461.5 |
| Product: E3-Linker Conjugate | C₂₈H₃₇N₅O₄S | 555.69 | 556.7 |
| Note: Molecular weights and formulas are for representative examples and will vary based on the specific E3 ligase ligand used. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is used to confirm the precise chemical structure of the purified product.[19] Key diagnostic signals to look for include:
-
The disappearance of the carboxylic acid proton (-COOH) signal from the E3 ligase ligand.
-
The appearance of a new set of signals corresponding to the 2-Oxa-5-azaspiro[3.4]octane moiety.
-
Shifts in the signals of protons adjacent to the newly formed amide bond.
Troubleshooting and Scientific Rationale
-
Low or No Product Formation:
-
Rationale: Incomplete conversion of the hemioxalate salt to the free base is a common issue. The protonated amine is not nucleophilic.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 8) during the extraction step. Use the free base immediately after preparation.
-
Rationale: The coupling reagents can be moisture-sensitive.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.[8]
-
-
Multiple Byproducts:
-
Rationale: Over-activation of the carboxylic acid or side reactions can occur.
-
Solution: Adjust the stoichiometry of the coupling reagents. Sometimes, adding the amine before the coupling reagent can be beneficial. Experiment with different coupling reagents (e.g., EDC/HOBt) which may offer milder conditions.[8]
-
Conclusion
This application note provides a robust and detailed protocol for the conjugation of the rigid 2-Oxa-5-azaspiro[3.4]octane linker building block with carboxy-functionalized E3 ligase ligands. The core of the protocol relies on a standard but powerful amide coupling reaction, a cornerstone of modern PROTAC synthesis.[9] Successful execution of this protocol, combined with rigorous purification and characterization, yields a key intermediate ready for the final coupling step with a POI ligand to generate a novel PROTAC. The principles and techniques described herein are broadly applicable to the synthesis of diverse PROTAC libraries, facilitating the exploration of "linkerology" and the development of next-generation targeted protein degraders.[3]
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]
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Steinebach, C., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 63(3), 1203-1217. [Link]
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Bradner, J. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1165–1172. [Link]
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Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260-5262. [Link]
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Kühn, J., et al. (2018). A MedChem toolbox for cereblon-directed PROTACs. MedChemComm, 9(10), 1668-1675. [Link]
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Ciulli, A., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry, 64(1), 649-664. [Link]
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Nebreda, A. R., et al. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 25(11), 2533. [Link]
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Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7436-7467. [Link]
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Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 709828. [Link]
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Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(34), 18833–18845. [Link]
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Application Notes and Protocols for Cellular Assays Using Compounds Derived from 2-Oxa-5-azaspiro[3.4]octane hemioxalate
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is perpetual. Azaspirocycles, rigid three-dimensional frameworks containing at least one nitrogen atom, have emerged from synthetic novelties to become dependable components in modern drug discovery.[1] The inherent rigidity of the spirocyclic core can reduce the entropic penalty upon binding to a biological target, while its three-dimensional nature allows for precise spatial arrangement of substituents, facilitating interactions with complex protein surfaces.[1]
The 2-Oxa-5-azaspiro[3.4]octane scaffold represents a class of such sp³-rich structures, offering a unique combination of an oxetane and a pyrrolidine ring sharing a common carbon. This motif is of particular interest as a potential surrogate for commonly used structures like morpholine and piperazine in drug design.[2] Derivatives from this class are being explored for their potential to modulate challenging biological targets, including protein-protein interactions. For instance, spirocyclic compounds have been investigated as antagonists of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for a tiered cellular assay cascade to characterize the biological activity of novel compounds derived from the 2-Oxa-5-azaspiro[3.4]octane hemioxalate core. We will use a hypothetical lead compound, designated "Spiro-Octane Derivative 1" (SOD1) , to illustrate the experimental workflow, from initial cytotoxicity screening to mechanistic elucidation.
Part 1: Foundational Principles for Robust Cellular Assays
Before proceeding to specific protocols, it is crucial to establish a foundation of best practices to ensure the generation of reproducible and reliable data. The design of effective cellular assay protocols is paramount for accurate results.[5]
-
Cell Line Integrity: Always use cell lines from a reputable source and conduct regular authentication. It is advisable to use cells from the same frozen stock for a complete set of experiments to minimize variability arising from genetic drift during continuous passaging.[6][7]
-
Optimal Cell Culture Conditions: Maintain cells in the appropriate culture medium, supplemented as required, and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.[8] Avoid using cells that are over-confluent.[7]
-
Assay Miniaturization and Controls: When adapting assays to multi-well plates (e.g., 96- or 384-well), optimize cell seeding density to achieve a robust assay window.[7] Every assay plate must include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the compound solvent (e.g., DMSO) as the test articles.
-
Positive Control: A known active compound that induces the expected biological response.
-
Negative Control (Blank): Wells containing medium only, to determine background signal.
-
Workflow for Characterizing Novel Spiro-Octane Derivatives
A logical, tiered approach is recommended to efficiently characterize novel compounds. This workflow ensures that resources are focused on compounds with the most promising activity.
Caption: Tiered assay workflow for compound characterization.
Part 2: Tier 1 Protocol - Cell Viability Assessment via MTS Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTS assay is a robust, colorimetric method for this purpose. It measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[9][10] This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in viable cells.
Principle of the MTS Assay
The quantity of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells in the culture.[11][10]
Step-by-Step Protocol: MTS Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase. Ensure gentle handling to maintain cell health.[7]
-
Perform a cell count and viability check (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of SOD1 in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations. A common approach is a 10-point, 1:3 serial dilution.[12]
-
Add the desired final concentrations of SOD1 to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include vehicle-only (DMSO) controls and positive controls (e.g., doxorubicin).[3]
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure period (e.g., 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Prepare the MTS reagent according to the manufacturer's instructions. Often, this involves combining the MTS solution with an electron coupling reagent like PES.[9][13]
-
Add 20 µL of the prepared MTS reagent to each well of the 96-well plate.[9][10]
-
Incubate the plate for 1 to 4 hours at 37°C.[9][10] The optimal incubation time may need to be determined empirically.[13]
-
After incubation, briefly shake the plate to ensure uniform color distribution and measure the absorbance at 490 nm using a multi-well plate reader.[11][9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.[14]
-
Normalize the data to the vehicle control by expressing the absorbance of treated wells as a percentage of the average absorbance of the vehicle control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
-
Hypothetical Data Presentation
| Compound | Cell Line | IC50 (µM) |
| SOD1 | MCF-7 (Breast Cancer) | 5.2 |
| SOD1 | HCT116 (Colon Cancer) | 8.9 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
Part 3: Tier 2 Protocol - Apoptosis Induction via Caspase-Glo® 3/7 Assay
If a compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure the activity of caspase-3 and -7, the primary executioner caspases.[15][16]
Principle of the Caspase-Glo® 3/7 Assay
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[15][17] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[15][17] The "add-mix-measure" format makes it ideal for high-throughput screening.[15]
Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as steps 1 and 2 of the MTS assay protocol. However, the incubation time for apoptosis induction is typically shorter (e.g., 24-48 hours). A known apoptosis inducer, such as staurosporine, should be used as a positive control.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[16]
-
Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent. Mix by inverting until the substrate is fully dissolved.[16][17]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
-
Incubation and Measurement:
Visualizing the Apoptosis Pathway
The activation of executioner caspases is a central event in the apoptotic cascade, which can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Simplified overview of apoptotic pathways.
Part 4: Tier 3 Protocol - Target Engagement via Kinase Inhibition Assay
Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways. If SOD1 is hypothesized to target a specific kinase (e.g., "Kinase X"), a biochemical assay is necessary to confirm direct inhibition. Luminescence-based kinase assays, which measure the amount of ADP produced as a byproduct of the kinase reaction, are widely used.[12]
Principle of a Luminescence-Based Kinase Assay
These assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced.[18] The ADP-Glo™ Kinase Assay, for example, is a two-step process. First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[12]
Step-by-Step Protocol: Kinase Inhibition Assay
-
Compound Preparation:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white plate, add the serially diluted SOD1 or control compounds.
-
Add the kinase enzyme solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
-
Initiation and Termination of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[12]
-
-
Signal Generation and Detection:
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the specific kinase target.[12]
-
Hypothetical Data Presentation
| Kinase Target | SOD1 IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase X | 85 | 8 |
| Kinase Y | >10,000 | 25 |
| Kinase Z | 1,200 | 15 |
Conclusion
The 2-Oxa-5-azaspiro[3.4]octane scaffold provides a promising starting point for the development of novel therapeutics. The tiered cellular assay approach detailed in these application notes offers a systematic and efficient framework for characterizing the biological activity of derivatives like the hypothetical SOD1 . By progressing from broad cell viability screening to specific mechanistic and target-based assays, researchers can build a comprehensive profile of their compounds, enabling informed decisions for lead optimization and further preclinical development. Adherence to best practices in cell culture and assay execution is critical for generating high-quality, reproducible data.[5][19]
References
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Caspase-Glo® 3/7 Assay Protocol . Promega Corporation.
-
Protocol for Cell Viability Assays . BroadPharm. (2022-01-18).
-
10 Tips for Successful Development of Cell Culture Assays . Technology Networks. (2020-01-21).
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. (2013-05-01).
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627 . Promega Corporation.
-
MTS Tetrazolium Assay Protocol . Creative Bioarray.
-
MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) . Abcam.
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening . National Center for Advancing Translational Sciences.
-
Caspase 3/7 Activity . Protocols.io. (2025-04-01).
-
Five Simple Steps For a Successful MTS Assay! . Bitesize Bio. (2025-06-08).
-
Ten Tips for Optimizing Cell-Based Assays . Biocompare. (2018-04-16).
-
Caspase-Glo® 3/7 3D Assay Technical Manual . Promega Corporation.
-
Application Notes and Protocols for Kinase Activity Assays . Benchchem.
-
Truly Effective Cell Assay Design . a4cell. (2023-01-23).
-
Optimizing Your Cell Based Assay Performance Key Strategies . Marin Biologic Laboratories.
-
High-throughput Screen for Kinase Inhibitors . BioAssay Systems.
-
Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines . Anticancer Research.
-
Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. (2024-07-02).
-
Cytotoxicity Assessment of Spirocyclic Oximes . JoVE Journal. (2020-12-10).
-
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay . JoVE. (2021-02-09).
-
Kinase Assay Kit . Sigma-Aldrich.
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ResearchGate. (2025-08-29).
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology . Society of Toxicology. (2024-03-10).
-
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay . PubMed. (2021-02-09).
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. (2025-08-14).
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity . MDPI.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition . ResearchGate. (2025-08-07).
-
This compound . LabSolu.
-
Facile synthesis of 2-azaspiro[3.4]octane . PubMed. (2019-03-13).
-
Why Azaspirocycles Matter in Modern Drug Discovery . AiFChem. (2026-01-15).
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- 19. toxicology.org [toxicology.org]
Application Notes & Protocols: Leveraging 2-Oxa-5-azaspiro[3.4]octane Hemioxalate in the Design of Novel Photochromic Materials
Foreword: A New Scaffold for a Classic Transformation
The field of photochromic materials is dominated by a few elite classes of molecules, with spirooxazines reigning supreme in applications demanding high fatigue resistance and rapid kinetics, such as ophthalmic lenses and optical data storage.[1][2] The fundamental principle of their function—a reversible, light-induced cleavage of a spiro C-O bond to form a colored, planar merocyanine dye—is a cornerstone of modern materials science.[3][4] While the core indoline-naphthoxazine structure is well-explored, true innovation now lies in the modification of the peripheral molecular architecture to fine-tune photochromic properties.
This guide introduces 2-Oxa-5-azaspiro[3.4]octane hemioxalate as a novel, strategic building block for the synthesis of a new generation of photochromic spirooxazines. Its unique, strained four-membered oxetane ring fused in a spirocyclic system presents an intriguing opportunity to modulate the electronic and steric environment of the photoactive core. We will move beyond theoretical discussion to provide detailed, actionable protocols for the synthesis, characterization, and evaluation of photochromic materials derived from this promising scaffold.
Part 1: The Fundamental Mechanism of Spirooxazine Photochromism
Before delving into synthesis, it is critical to understand the underlying mechanism. The photochromism of spirooxazines is a reversible isomerization reaction.[3]
-
Colorless Form (Spiro Form): In its ground state, the molecule exists in a closed, spirocyclic form. Two heterocyclic moieties are linked by a central sp³-hybridized carbon atom, holding them in a nearly orthogonal orientation. This configuration prevents π-conjugation across the molecule, resulting in absorption only in the UV region, rendering it colorless to the human eye.[5]
-
Colored Form (Merocyanine Form): Upon irradiation with UV light, the C-O bond in the oxazine ring undergoes heterolytic cleavage.[6][7] This bond breaking allows for rotation and planarization of the molecule, forming the open-ring merocyanine isomer. This planar structure possesses an extended π-conjugated system, leading to strong absorption in the visible spectrum and thus, a distinct color.[3]
-
Reversion: The colored merocyanine form is metastable and can revert to the more stable, colorless spiro form either thermally (in the dark) or by irradiation with visible light.[6]
Part 2: Synthetic Strategy for a Novel Spirooxazine
The classical synthesis of a spirooxazine involves the condensation of a Fischer's base derivative (a 2-methyleneindoline) with a nitrosoaromatic compound, typically a nitrosonaphthol.[6] Our strategy adapts this by proposing a synthetic route to create a novel Fischer's base analogue from the 2-Oxa-5-azaspiro[3.4]octane scaffold.
Causality Note: The rationale for using the 2-Oxa-5-azaspiro[3.4]octane scaffold is to introduce a unique steric and electronic profile. The oxetane ring is more strained than a typical pyran ring, which could influence the stability of the closed spiro form and the kinetics of the ring-opening/closing reactions. The azaspirocycle also offers a site for further functionalization to tune solubility or attach the chromophore to a polymer backbone.
Protocol 2.1: Synthesis of the Methylene Base Intermediate
This protocol is a proposed route and requires optimization based on standard organic chemistry principles.
-
N-Arylation:
-
To a solution of this compound (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (3 equivalents).
-
Add 1-fluoro-2-nitrobenzene (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography to yield the N-arylated product.
-
-
Nitro Group Reduction:
-
Dissolve the N-arylated product (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂) (4-5 equivalents) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize with aqueous sodium hydroxide, extract the product, and purify to obtain the aniline derivative.
-
-
Formation of the Methylene Base:
-
This step is analogous to the synthesis of Fischer's base. The specific ketone and acid catalyst used will determine the substituents on the indoline portion of the final molecule.
-
React the aniline derivative with an appropriate ketone (e.g., acetone for a trimethyl-substituted analogue) under acidic conditions (e.g., polyphosphoric acid or a Lewis acid) to induce cyclization and form the desired methylene base intermediate. Purification is critical at this stage.
-
Protocol 2.2: Final Condensation to Spirooxazine
-
Preparation:
-
Dissolve the synthesized methylene base intermediate (1 equivalent) and a suitable ortho-hydroxynitroso aromatic derivative (e.g., 1-nitroso-2-naphthol) (1 equivalent) in a non-polar solvent like toluene or ethanol.
-
-
Reaction:
-
Heat the mixture to reflux. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. The condensation typically completes within 2-12 hours.[6]
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The crude product is often a solid. Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure spirooxazine product.[6]
-
Confirm the structure using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 3: Characterization of Photochromic Properties
Once synthesized, the material must be rigorously tested to quantify its photochromic performance. This protocol outlines the key experiments.
Self-Validation Note: Trustworthy protocols include controls and baseline measurements. Always measure the spectrum of the solvent and the polymer matrix alone as a baseline. Ensure the temperature is controlled and consistent, as thermal reversion kinetics are highly temperature-dependent.[8]
Equipment and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
UV lamp (e.g., 365 nm handheld lamp or filtered lamp in a fluorometer).[6]
-
Visible light source (for photo-bleaching experiments)
-
Temperature-controlled cuvette holder or water bath.[9]
-
Solvents of varying polarity (e.g., cyclohexane, dichloromethane, ethanol).
-
Polymer matrix (e.g., Polymethyl methacrylate - PMMA) for solid-state characterization.
Protocol 3.1: Spectroscopic and Kinetic Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized spirooxazine.
-
Create a dilute solution (e.g., 1 x 10⁻⁵ M) in the solvent of choice (e.g., dichloromethane). The solution should be nearly colorless.
-
-
Baseline Measurement:
-
Place the cuvette in the spectrophotometer and record the absorption spectrum. This is the spectrum of the closed, spiro form. There should be minimal absorption in the visible range (400-700 nm).
-
-
Photoactivation:
-
Colored State Measurement:
-
Immediately record the absorption spectrum. A strong new peak should appear in the visible region (typically 550-650 nm for blue/purple spirooxazines).[6] The wavelength of maximum absorbance is the λmax of the merocyanine form.
-
-
Thermal Fading Kinetics:
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the determined λmax.
-
Keep the sample in the dark within the spectrophotometer and record the absorbance at regular intervals (e.g., every 5 seconds) until it returns to near the baseline value.
-
The thermal fading process for most spirooxazines follows first-order kinetics.[6] Plot ln(Absorbance) vs. time. The slope of the resulting straight line is the negative of the rate constant, k. The half-life (t₁/₂) can be calculated as ln(2)/k.
-
Part 4: Data Interpretation and Expected Outcomes
The performance of a photochromic material is defined by several key parameters. By systematically testing in solvents of different polarities, a comprehensive profile can be built.
Expertise Note: The observed color (λmax) and fading kinetics are highly sensitive to the local environment.[1] A red-shift (longer λmax) in more polar solvents is common, a phenomenon known as positive solvatochromism, as the polar solvent stabilizes the zwitterionic merocyanine form.[6] This environmental sensitivity is a key property that can be exploited in sensor applications.[11]
Table 1: Hypothetical Photochromic Data for a Novel Spirooxazine
| Property | Cyclohexane (Non-polar) | Dichloromethane (Polar Aprotic) | Ethanol (Polar Protic) |
| λmax (Spiro Form) | ~345 nm | ~348 nm | ~350 nm |
| λmax (Merocyanine Form) | 595 nm (Blue) | 610 nm (Blue-Violet) | 615 nm (Violet) |
| Coloration Time | < 15 seconds | < 15 seconds | < 15 seconds |
| Thermal Fading t₁/₂ | ~45 seconds | ~120 seconds | ~180 seconds |
| Fatigue Resistance | Good | Excellent | Moderate |
Part 5: Conclusion and Future Applications
By following these protocols, a researcher can successfully synthesize and characterize novel photochromic materials based on the 2-Oxa-5-azaspiro[3.4]octane scaffold. The resulting data will provide a clear understanding of the material's performance and its suitability for various applications, which include:
-
Smart Eyewear: Materials with fast activation and fading kinetics are ideal for photochromic lenses.[9]
-
Optical Switches and Data Storage: High fatigue resistance and distinct on/off states are critical.[12]
-
Sensors: The sensitivity of the merocyanine form to its environment (solvatochromism) can be harnessed to detect changes in polarity, metal ions, or pH.[4]
-
Smart Textiles and Inks: Incorporation into polymers or inks allows for the creation of surfaces that change color in response to light.
The strategic use of novel building blocks like 2-Oxa-5-azaspiro[3.4]octane is a vital avenue for advancing the capabilities of photochromic systems, pushing the boundaries of what is possible with light-responsive materials.
References
-
ResearchGate. (n.d.). Mechanism of photochromic transformations of spirooxazine. Retrieved from [Link]
- Yang, X.-L., Yang, B.-J., Liu, Y.-Y., & Zhu, H.-J. (2013). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 25(5), 2758-2762.
-
Nanjing University of Technology. (2013). Synthesis, characterization and photochromic properties of novel spirooxazines. Retrieved from [Link]
- Such, G., Evans, R. A., Yee, L. H., & Davis, T. P. (2007). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. Journal of Macromolecular Science, Part C: Polymer Reviews, 43(4), 547-579.
- Lukyanov, B. S., & Lukyanova, M. B. (2005). Spirooxazines: synthesis, structure, spectral and photochromic properties. Russian Chemical Reviews, 74(6), 537-565.
- Araki, Y., Kon, N., & Abe, J. (2011). Photochromism of spiropyrans and spirooxazines in the solid state: low temperature enhances photocoloration.
-
Taylor & Francis Online. (2007). Factors influencing photochromism of spiro–compounds within polymeric matrices. Retrieved from [Link]
- Gospodinova, N., et al. (2023).
-
PubMed Central (PMC). (n.d.). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. Retrieved from [Link]
-
Bentham Science. (n.d.). Photochromic Lens Testing Standards, Metrics and Methodology. Retrieved from [Link]
-
WizOpt. (2024). The Ultimate Guide to Accurately Testing Photochromic Lenses in Smart Glasses. Retrieved from [Link]
-
MDPI. (2020). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. Retrieved from [Link]
-
IRIS. (2023). Spirooxazine loading effects on the photochromism of polymer films. Retrieved from [Link]
-
YouTube. (2022). How to Test Transition Lenses Without Sunlight! | RX Safety. Retrieved from [Link]
-
ACS Publications. (2017). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. Retrieved from [Link]
-
FRANCISCORAYMO.COM. (n.d.). Photochromic Oxazines. Retrieved from [Link]
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- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Photochromic Lens Testing Standards, Metrics and Methodology - Bentham [bentham.co.uk]
- 10. youtube.com [youtube.com]
- 11. Spirooxazine loading effects on the photochromism of polymer films [research.unipg.it]
- 12. Photochromic Oxazines | FRANCISCORAYMO.COM [franciscoraymo.com]
Troubleshooting & Optimization
Improving solubility of 2-Oxa-5-azaspiro[3.4]octane hemioxalate in organic solvents
Technical Support Center: 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Guide: Improving Solubility in Organic Solvents for Drug Discovery Applications
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. Spirocyclic motifs are increasingly sought after in drug design for their ability to provide three-dimensional diversity, improve physicochemical properties, and enhance target selectivity.[1][2] However, the very properties that make these building blocks attractive can also present challenges, with solubility being a primary hurdle.
This guide provides a structured approach to understanding and overcoming the solubility issues associated with this compound, moving from fundamental principles to practical, step-by-step protocols.
Part 1: Foundational Principles: Why is this compound Poorly Soluble in Many Organic Solvents?
Understanding the root cause of solubility issues is critical to selecting the right solution. The challenge with this compound arises from its dual nature: a rigid, non-polar spirocyclic core and a highly polar, ionic hemioxalate salt component.
1.1 The Spirocyclic Core: A Primer The 2-Oxa-5-azaspiro[3.4]octane is a spiroheterocycle. Such structures are conformationally restricted and rich in sp³-hybridized carbons.[3] This rigidity can be advantageous for locking in a specific bioactive conformation, potentially leading to higher potency and selectivity for a biological target.[2] While the core structure itself has moderate polarity due to the ether and amine functionalities, its overall character leans towards being soluble in a range of organic solvents.
1.2 The Hemioxalate Salt: The Primary Driver of Insolubility The compound is supplied as a hemioxalate salt . This means the basic nitrogen of the azaspirocycle is protonated by oxalic acid. This salt formation is often used to create stable, crystalline solids with improved shelf-life and handling characteristics. However, it fundamentally alters the compound's solubility profile.
-
Ionic Character: The protonated amine and the oxalate counterion form an ion pair. This introduces strong ionic interactions and hydrogen bonding networks within the crystal lattice.
-
High Crystal Lattice Energy: Significant energy is required to break apart this stable, ordered crystal structure and allow the solvent to surround individual ions. Non-polar or weakly polar organic solvents (e.g., Dichloromethane, Toluene, Diethyl Ether) lack the ability to effectively solvate these ions, resulting in very poor solubility.
-
Aqueous vs. Organic Solubility: Salt formation is a common strategy in the pharmaceutical industry to increase the aqueous (water) solubility of a drug substance containing a basic amine.[4] This same principle explains its poor solubility in non-polar organic media. The compound will preferentially dissolve in polar, protic solvents like water or methanol that can stabilize the charged species.
Part 2: Troubleshooting Guide: A Systematic Approach to Dissolution
Encountering solubility issues can stall a project. This section provides a logical, tiered approach to systematically address and solve the problem. The following workflow diagram illustrates the decision-making process.
Q1: I am unable to dissolve the compound in my desired solvent. What should I do first?
Answer: Perform a Systematic Solvent Screening.
The first step is always to screen a range of solvents with varying polarities to identify a suitable starting point. The principle of "like dissolves like" is your guide. Given the salt nature of the compound, polar solvents are the most likely candidates.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Aliquot 2-3 mg of this compound into several small vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.
-
Observation at Room Temperature: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat vortexing. Continue until the solid dissolves or you reach a volume that corresponds to an unacceptably low concentration for your needs (e.g., 1 mL).
-
Documentation: Record the approximate solubility in mg/mL for each solvent tested.
Data Presentation: Suggested Solvents for Screening
| Solvent Category | Examples | Polarity Index (approx.) | Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | 9.0, 6.6, 5.2 | Most likely to succeed. Can solvate both the protonated amine and oxalate via hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | 7.2, 6.4 | High dielectric constant can help separate the ion pair. Good second choice. |
| Moderately Polar | Acetonitrile (MeCN), Isopropanol (IPA), Tetrahydrofuran (THF) | 6.2, 4.3, 4.2 | May show partial solubility. Useful for identifying potential co-solvents. |
| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | 3.4, 2.4, 0.0 | Expected to have very poor solubility. Include as negative controls to confirm the compound's nature. |
Q2: I've found a suitable solvent, but the solubility is still too low. How can I increase the concentration?
Answer: Use Physical Enhancement Methods.
If room temperature dissolution in a single solvent is insufficient, you can apply energy or modify the solvent system. These methods aim to provide the extra energy needed to overcome the crystal lattice forces.
-
Method 1: Moderate Heating
-
Causality: Increasing the temperature provides thermal energy to the system, which increases the kinetic energy of both the solvent and solute molecules, helping to break apart the crystal lattice.
-
Protocol:
-
Suspend the compound in the chosen solvent.
-
Place the vial in a heating block or oil bath with magnetic stirring.
-
Increase the temperature gradually (e.g., in 10 °C increments) up to 40-50 °C.
-
Caution: Do not boil the solvent. Monitor for any signs of decomposition (color change). Many complex organic molecules can be thermally labile.
-
-
-
Method 2: Sonication
-
Causality: Ultrasonic baths use high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process creates localized high-energy jets and shockwaves that bombard the surface of the solid, breaking particles apart and enhancing solvent penetration into the crystal lattice.
-
Protocol:
-
Suspend the compound in the chosen solvent in a thin-walled vial.
-
Place the vial in a laboratory ultrasonic bath.
-
Sonicate for 5-15 minute intervals.
-
Insight: This is often more effective and gentler than heating, as it avoids sustained high temperatures.
-
-
-
Method 3: Co-Solvent Systems
-
Causality: A co-solvent system uses a mixture of two or more miscible solvents to create a new solvent environment with finely tuned properties. For this compound, you would typically use a highly effective polar solvent (like DMSO or MeOH) as the "primary" solvent and titrate in your less effective "secondary" reaction solvent.
-
Protocol:
-
Dissolve the compound in the minimum required volume of the best primary solvent (e.g., DMSO).
-
Slowly add the desired secondary/reaction solvent (e.g., THF or MeCN) to the solution while stirring.
-
Observe for any signs of precipitation. If the compound crashes out, you have exceeded the mixture's solubilizing capacity. The goal is to find the highest percentage of the secondary solvent that maintains a clear solution.
-
-
Q3: My reaction requires a non-polar or aprotic solvent where the hemioxalate salt is immiscible. How can I make it compatible?
Answer: Perform a Salt-to-Freebase Chemical Conversion.
This is the most robust solution when incompatible solvents are required. By removing the oxalic acid counterion, you convert the polar, ionic salt back into the neutral, more "greasy" freebase amine. The freebase will have dramatically improved solubility in a wide range of organic solvents.
Causality (The Chemistry): This is a simple acid-base reaction. You will add a mild inorganic base (e.g., sodium bicarbonate, NaHCO₃ or potassium carbonate, K₂CO₃) dissolved in water. The base will deprotonate the positively charged nitrogen on your spirocycle, neutralizing it. The oxalic acid will be converted to its corresponding salt (e.g., sodium oxalate), which is highly water-soluble and will remain in the aqueous phase during extraction.
Experimental Protocol: Salt-to-Freebase Conversion
-
Dissolution: Dissolve the this compound salt in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 10-20 mL of the bicarbonate solution per gram of the salt. Stir until all solids are dissolved. You may observe some effervescence (CO₂ release).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent in which the freebase is expected to be highly soluble (Dichloromethane or Ethyl Acetate are excellent first choices).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. The organic layer (containing your freebase) will be on the bottom if using DCM or on the top if using Ethyl Acetate.
-
Collection: Drain and collect the organic layer. To maximize yield, re-extract the remaining aqueous layer with a fresh portion of the organic solvent and combine the organic extracts.
-
Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the freebase, which is typically an oil or a low-melting solid.
-
Verification (Trustworthiness): Confirm successful conversion by obtaining an NMR spectrum. The characteristic sharp peaks of the freebase will be present, and the broad, often hard-to-identify peaks from the oxalate counterion will be absent.
Part 3: Frequently Asked Questions (FAQs)
-
Q: How does the hemioxalate salt form affect solubility compared to the freebase?
-
A: The hemioxalate salt is a polar, ionic solid with high crystal lattice energy. It is most soluble in polar, protic solvents like water and methanol. The freebase is a neutral, more non-polar molecule that is significantly more soluble in a much broader range of organic solvents, including dichloromethane, ethyl acetate, and THF, but less soluble in water.
-
-
Q: What is the best starting solvent to try for dissolving the hemioxalate salt?
-
A: For the salt form, methanol is an excellent first choice. It is polar and protic, capable of hydrogen bonding, but less polar than water, making it a good bridge to other organic systems. If methanol fails, DMSO is a powerful polar aprotic alternative.
-
-
Q: How do I handle the oxalic acid byproduct from the freebase conversion?
-
A: During the basic workup, the oxalic acid is converted to its salt (e.g., sodium oxalate), which is highly soluble in water. It remains in the aqueous layer, which can typically be neutralized and disposed of according to your institution's chemical waste guidelines.
-
-
Q: What are the stability considerations for the freebase form?
-
A: The freebase amine is generally stable. However, like many amines, it can be sensitive to air and may slowly oxidize or absorb atmospheric CO₂ over long periods. For long-term storage, it is best to keep it under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably refrigerated. If the freebase is an oil, it may be more convenient to convert it back to a more stable salt (e.g., the hydrochloride salt) for storage.
-
References
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation. [Link]
- Google Patents.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
ResearchGate. (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. [Link]
-
RSC Publishing. Spirocyclic derivatives as antioxidants: a review. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Addressing stability issues of 2-Oxa-5-azaspiro[3.4]octane hemioxalate in aqueous media
Technical Support Center: 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
A Guide to Ensuring Aqueous Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for working with this compound in aqueous media. Given its unique spirocyclic structure containing a strained oxetane ring and a secondary amine, understanding its behavior in solution is critical for generating reliable and reproducible experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: I just dissolved the compound in water, and the solution is hazy/cloudy. What is the likely cause?
A: Cloudiness upon dissolution is typically due to pH-related solubility issues. The hemioxalate salt exists in equilibrium with its constituent parts: the free amine (2-Oxa-5-azaspiro[3.4]octane) and oxalic acid. If the pH of your aqueous medium is not optimal, either the free amine (at higher pH) or the less soluble oxalic acid (at lower pH) can precipitate.[1][2] We recommend preparing solutions in a buffered system within the recommended pH range (see Section 4) rather than in unbuffered water.
Q2: What is the primary stability concern when working with this compound in aqueous solutions?
A: The primary concern is the chemical stability of the oxetane ring, which is susceptible to acid-catalyzed hydrolysis (ring-opening).[3][4][5] This degradation is highly pH-dependent and can be accelerated by strongly acidic conditions, leading to the formation of a diol byproduct. The secondary amine in the structure can also be susceptible to oxidation over long-term storage, though this is generally a slower process.[6]
Q3: Why is the compound supplied as a hemioxalate salt?
A: The hemioxalate salt form is utilized to improve the solid-state properties, handling, and aqueous solubility of the parent amine.[7] Forming a salt with an acid like oxalic acid protonates the basic amine, creating an ionic species that is generally more water-soluble than the neutral free base.[8][9]
Q4: Can I use a phosphate buffer (e.g., PBS) to prepare my solutions?
A: Caution is advised when using phosphate buffers. While suitable in some cases, phosphate ions have been observed to catalyze the degradation of certain small molecules.[10] Furthermore, oxalate can form insoluble precipitates with divalent cations (like calcium, which can be present as an impurity). While less of a concern with sodium phosphate buffers, it is a point to consider. We recommend starting with the buffer systems outlined in Table 2.
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to resolving specific experimental challenges.
Issue 1: Precipitate Formation in Aqueous Solution
You observe a precipitate forming either immediately upon dissolution or after a period of time (e.g., during storage or after addition to cell culture media).
Caption: Troubleshooting workflow for precipitate formation.
-
Possible Cause 1: Acidic pH. If the solution pH drops below the second pKa of oxalic acid (~4.2), the equilibrium shifts towards the formation of the less soluble, neutral oxalic acid, causing it to precipitate.[2][11] This can happen if the compound is added to an acidic medium or if other components in the formulation lower the pH.
-
Possible Cause 2: Basic pH. The pKa of the secondary amine is attenuated by the adjacent electron-withdrawing oxetane ring.[3] However, if the solution pH rises significantly above the amine's pKa, the amine will be deprotonated to its neutral "free base" form. If the free base has low aqueous solubility, it will precipitate.
-
Possible Cause 3: High Concentration. You may be exceeding the solubility limit of the salt at the given temperature and pH. Attempt to prepare a more dilute solution or gently warm the solution to aid dissolution.
-
Possible Cause 4: Incompatible Buffer Species. As mentioned, certain buffer ions or excipients could form an insoluble complex with either the spiro-amine or the oxalate counter-ion.[10][12]
Issue 2: Evidence of Chemical Degradation
You observe new peaks in your HPLC chromatogram, a change in solution color, or a loss of biological activity over time.
The most probable degradation route is the acid-catalyzed opening of the oxetane ring.
Caption: Primary degradation pathway of the oxetane ring.
-
Step 1: Confirm Degradation. Re-analyze a freshly prepared sample by HPLC to establish a baseline (T=0) chromatogram. Compare this to the aged sample to confirm the appearance of new peaks and a decrease in the parent peak area.
-
Step 2: Check Solution pH. Measure the pH of the solution where degradation was observed. If the pH is below 5.0, this is the likely driver of instability.
-
Step 3: Implement pH Control. Strictly maintain the pH of all stock and working solutions between 6.0 and 7.5. Use a suitable buffer as recommended in Table 2. When diluting the stock solution, ensure the final medium is also buffered to prevent localized pH drops.
-
Step 4: Control Temperature. While pH is the primary factor, degradation reactions are accelerated at higher temperatures. Store stock solutions at 2-8°C or frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Step 5: Use High-Purity Water and Reagents. Ensure that the water and buffer components used are free of acidic or basic contaminants.
Section 3: Recommended Experimental Protocols
Adherence to these protocols will minimize the risk of stability-related issues.
Protocol 3.1: Preparation of a Stable 10 mM Aqueous Stock Solution
This protocol details the steps for preparing a stable stock solution, which is critical for downstream applications.
Materials:
-
This compound (FW: 316.35 g/mol , assuming a 2:1 amine:oxalate ratio)[13][14]
-
High-purity (e.g., Milli-Q) water
-
Selected buffer concentrate (see Table 2)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile filter (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare a 1X working solution of your chosen buffer (e.g., 20 mM HEPES) in a volumetric flask using high-purity water. Adjust the pH to be within the optimal range of 6.5 - 7.0.
-
Weighing: Accurately weigh 3.16 mg of this compound.
-
Dissolution: Add the weighed compound to a 1.0 mL volumetric flask. Add approximately 0.8 mL of the prepared 1X buffer.
-
Mixing: Gently vortex or sonicate the solution until the solid is fully dissolved. Avoid vigorous shaking, which can introduce atmospheric CO₂, potentially lowering the pH.
-
Final Volume: Once fully dissolved, bring the solution to the final 1.0 mL volume with the 1X buffer.
-
pH Verification: Measure the pH of the final stock solution to confirm it is within the target range.
-
Sterilization & Storage: Sterile filter the solution into a clean, sterile storage vial. For short-term use (<1 week), store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.
Table 1: Key Physicochemical Properties
| Property | Value / Comment | Source |
| Molecular Formula | C₁₄H₂₄N₂O₆ (Hemioxalate) | [13][14][15] |
| Molecular Weight | 316.35 g/mol | [13][14] |
| Appearance | White to off-white solid | [16] |
| Storage (Solid) | Room Temperature, Inert Atmosphere | [14][15][16] |
| Key Structural Features | Spirocyclic, Oxetane, Secondary Amine | [17][18] |
Table 2: Recommended Buffer Systems for Aqueous Solutions
| Buffer System | Optimal pH Range | Comments |
| HEPES | 6.8 - 8.2 | Good buffering capacity around neutral pH. Generally low interference. |
| MOPS | 6.5 - 7.9 | Another "Good's" buffer suitable for many biological assays. |
| Citrate | 3.0 - 6.2 | Use with caution. Can be effective but may chelate metal ions.[19] Only use if an acidic pH is required and stability has been confirmed. |
| Phosphate (PBS) | 6.5 - 7.5 | Use with caution. Potential for catalytic degradation and precipitation with divalent cations.[10] |
Protocol 3.2: HPLC Method for Stability Monitoring
This method can be used to separate the parent compound from its primary ring-opened degradant.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B over 1 min, and re-equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Expected Elution: The polar, ring-opened diol degradant will elute earlier than the more retained parent compound.
Section 4: References
-
Jelena Janjic, et al. (2018). Structure and stability of spiro-cyclic water clusters. Journal of Chemical Sciences. [Link]
-
Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1923). XV.-The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions. [Link]
-
Wang, R., et al. (2024). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. RSC Advances. [Link]
-
Bompane, L. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals. [Link]
-
Ingold, C. K. (1921). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions. [Link]
-
Khanna, S., et al. (2014). Aqua Mediated Synthesis of Spirocyclic Compounds. Mini-Reviews in Organic Chemistry. [Link]
-
Lead Sciences. (n.d.). 2-Oxa-6-azaspiro[3.4]octane hemioxalate. Lead Sciences. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester surrogates. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]
-
Lepaumier, H., et al. (2009). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Crundwell, F. K. (2017). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Geochimica et Cosmochimica Acta. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Sciencemadness.org. [Link]
-
Ternouth, J. H., & Roy, J. H. B. (1973). An oxalate-sodium hydroxide buffer to study the role of milk replacer coagulation in preruminant calves. British Journal of Nutrition. [Link]
-
An, J., et al. (2020). Cooperative effects of Na+ and citrates on the dissolution of calcium oxalate crystals. Physical Chemistry Chemical Physics. [Link]
-
ChemBK. (n.d.). PH STANDARD SOLUTION OXALATE BUFFER. ChemBK. [Link]
-
AOB Med. (n.d.). This compound. AOB Med. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scholars Portal [scholarsportal.info]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. labsolu.ca [labsolu.ca]
- 14. 2-Oxa-6-azaspiro[3.4]octane hemioxalate - Lead Sciences [lead-sciences.com]
- 15. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 16. 5-Oxa-2-aza-spiro[3.4]octane heMioxalate CAS#: 1523618-29-2 [amp.chemicalbook.com]
- 17. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cooperative effects of Na+ and citrates on the dissolution of calcium oxalate crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Document ID: TSS-AZA-2534-HEMIOX
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this valuable spirocyclic building block. The unique strained-ring system of the oxetane and azetidine moieties presents specific synthetic challenges. This guide provides in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you navigate these complexities, optimize your reaction conditions, and ensure the reliable synthesis of your target compound.
The typical synthetic route involves the construction of the spirocyclic core, followed by deprotection and salt formation. This guide is structured to address potential issues at each critical stage of this process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most common synthetic strategy for constructing the 2-Oxa-5-azaspiro[3.4]octane core?
A1: The most prevalent and reliable strategy involves a multi-step sequence starting from readily available materials. The key steps are:
-
Boc Protection: Protection of a suitable azetidine precursor, such as 3-aminooxetane, with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions in subsequent steps.
-
Epoxide Ring-Opening: Nucleophilic attack of the Boc-protected azetidine onto an epoxide, typically epichlorohydrin or a related synthon. This step forms the carbon backbone of the eventual pyrrolidine ring.
-
Intramolecular Cyclization: A base-mediated intramolecular cyclization (a Williamson ether-type reaction) to form the spirocyclic core. This is often the most challenging step.[1]
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free base of 2-Oxa-5-azaspiro[3.4]octane.
-
Salt Formation: Reaction of the free base with oxalic acid to form the stable, crystalline hemioxalate salt.
Q2: Why is the Boc protecting group preferred for this synthesis?
A2: The tert-butyloxycarbonyl (Boc) group is ideal for several reasons. First, it is exceptionally stable under the basic and nucleophilic conditions required for the epoxide opening and cyclization steps.[2] Second, its steric bulk can influence the regioselectivity of certain reactions. Most importantly, it can be removed under acidic conditions that are typically mild enough to not degrade the sensitive oxetane ring.[3][4] This orthogonality is key to a successful multi-step synthesis.
Q3: Why is the final product isolated as a hemioxalate salt?
A3: The free base of 2-Oxa-5-azaspiro[3.4]octane is often a low-melting solid or an oil, which can be difficult to purify and handle on a large scale. Converting it to the hemioxalate salt serves several purposes:
-
Improved Crystallinity: Oxalate salts of amines are often highly crystalline, facilitating purification by recrystallization.[5]
-
Enhanced Stability: The salt form is generally more stable for long-term storage.
-
Stoichiometric Control: It allows for precise stoichiometric control in subsequent reactions. The "hemioxalate" designation indicates a 2:1 molar ratio of the amine to oxalic acid.
Q4: Are there alternative methods for the spirocyclization step?
A4: Yes, while the intramolecular Williamson ether synthesis is common, other strategies have been explored for constructing azaspirocycles. These can include ring-closing metathesis (RCM) or intramolecular aminolysis of epoxides.[6][7] However, for this specific scaffold, the epoxide ring-opening followed by cyclization remains one of the most direct and frequently employed routes.
Part 2: Troubleshooting Guide by Synthetic Stage
This section provides specific troubleshooting advice in a question-and-answer format for challenges encountered during the synthesis.
Stage 1: N-Boc Protection of 3-Aminooxetane
Problem: Incomplete reaction or formation of di-Boc byproduct during the protection of 3-aminooxetane.
Root Cause Analysis:
-
Incomplete Reaction: Insufficient amount of di-tert-butyl dicarbonate (Boc₂O), poor reaction kinetics, or inadequate base can lead to unreacted starting material.
-
Di-Boc Formation: While less common for secondary amines, overly harsh conditions or a large excess of Boc₂O can sometimes lead to undesired side products.
Solution & Protocol:
-
Monitor by TLC: Use a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexanes) to clearly distinguish the starting amine from the Boc-protected product.
-
Control Stoichiometry: Use a slight excess (1.1 equivalents) of Boc₂O. Adding the anhydride slowly to the reaction mixture can prevent localized high concentrations.
-
pH Control: Maintain a pH between 9-10 during the reaction. This ensures the amine is sufficiently nucleophilic without promoting hydrolysis of the Boc anhydride. A common procedure involves using sodium bicarbonate in a biphasic system (e.g., Dichloromethane/Water).[8]
Optimized Protocol: Boc Protection
-
Dissolve 3-aminooxetane (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Stage 2: Spirocyclization via Epoxide Ring-Opening and Cyclization
This is often the most critical and lowest-yielding part of the synthesis.
Problem: Low yield of the desired 5-Boc-2-Oxa-5-azaspiro[3.4]octane. Major impurities are observed by LC-MS.
Root Cause Analysis:
-
Formation of Dimer: The intermediate amino alcohol can react intermolecularly with another molecule of the epoxide starting material, leading to dimer formation.
-
Incorrect Regioselectivity: The nucleophilic azetidine can attack the wrong carbon of the epoxide, leading to an undesired regioisomer that cannot cyclize correctly.
-
Slow Cyclization: The intramolecular cyclization (4-exo-tet) can be slow or disfavored, allowing side reactions to dominate.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the spirocyclization step.
Solution Details:
-
High-Dilution Conditions: To minimize dimerization, the reaction should be run at a low concentration (e.g., 0.05 M). This can be achieved by slowly adding the reactants to a large volume of solvent.
-
Choice of Base and Solvent: The base is critical for the final ring-closing step. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often effective. The temperature may need to be increased to 60-80 °C to drive the cyclization to completion.
-
Lewis Acid Catalysis: In some cases, a catalytic amount of a Lewis acid can promote regioselective epoxide opening, which is a known challenge in aminolysis of epoxides.[7][10]
Stage 3: Boc Deprotection
Problem: Incomplete deprotection or degradation of the oxetane ring.
Root Cause Analysis:
-
Incomplete Deprotection: The acidic conditions are too mild, or the reaction time is too short.
-
Oxetane Ring Opening: The oxetane ring is susceptible to opening under harsh acidic conditions, especially in the presence of nucleophiles.[11] This is a significant risk. The tert-butyl cation generated during deprotection can also cause side reactions.[12]
Comparative Table of Deprotection Conditions:
| Reagent | Solvent | Temperature (°C) | Pros | Cons |
| 4M HCl in Dioxane | Dioxane | 25 | Common, effective, volatile byproduct. | Dioxane is a hazardous solvent. |
| Trifluoroacetic Acid (TFA) | DCM | 25 | Fast, efficient.[3] | Harsh; high risk of oxetane degradation. |
| Aqueous Phosphoric Acid | Water/Co-solvent | 50-70 | Greener, selective.[2] | May require higher temperatures. |
| Thermal Deprotection | High-boiling solvent | >150 | Avoids acid/base waste.[13] | High energy, risk of thermal decomposition. |
Recommended Protocol: Mild Boc Deprotection
-
Dissolve the Boc-protected spirocycle (1.0 eq) in a minimal amount of Methanol.
-
Add 4M HCl in Dioxane (5-10 eq) and stir at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours. The disappearance of the starting material and the appearance of the product mass peak (m/z = 114.09 for [M+H]⁺) are key indicators.[14]
-
Once complete, concentrate the reaction mixture to dryness. The product is obtained as the hydrochloride salt, which can be used directly for the next step or free-based if necessary.
Stage 4: Hemioxalate Salt Formation
Problem: The product oils out or fails to crystallize upon addition of oxalic acid.
Root Cause Analysis:
-
Incorrect Stoichiometry: The ratio of amine to oxalic acid is critical for forming the desired hemioxalate salt. An incorrect ratio can lead to the formation of other salt forms or amorphous mixtures.
-
Solvent Choice: The solvent system must be one in which the free base and oxalic acid are soluble, but the resulting salt is insoluble.
-
Presence of Water: Traces of water can sometimes inhibit crystallization.
Solution & Protocol:
-
Precise Stoichiometry: Ensure you are using exactly 0.5 equivalents of oxalic acid for every 1.0 equivalent of the free base amine.
-
Solvent Screening: A common and effective solvent system is isopropanol (IPA) or ethanol.[5] The free base is dissolved in the alcohol, and a solution of oxalic acid in the same solvent is added slowly.
-
Induce Crystallization: If the product oils out, try the following:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal from a previous successful batch.
-
Cool the mixture in an ice bath or freezer.
-
Slowly add a non-polar anti-solvent, such as diethyl ether or MTBE, until turbidity is observed, then allow it to stand.
-
Optimized Protocol: Hemioxalate Salt Formation
-
Ensure the free base of 2-Oxa-5-azaspiro[3.4]octane is pure and dry. If starting from the HCl salt, neutralize with a base (e.g., NaOH), extract into an organic solvent (e.g., DCM), dry, and concentrate.
-
Dissolve the free base (1.0 eq) in isopropanol (approx. 5-10 volumes).
-
In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with vigorous stirring.
-
A white precipitate should form. Continue stirring for 1-2 hours at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Overall Synthetic Pathway and Key Checkpoints
Caption: Synthetic pathway with integrated quality control checkpoints.
References
-
Matković, M., et al. (2012). Adamantyl-β-butyrolactones: synthesis and ring-opening reactions. Tetrahedron. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines. US2857424A.
-
PubChem. (n.d.). 2-oxa-5-azaspiro[3.4]octane. Available at: [Link]
-
ResearchGate. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
-
PubMed. (n.d.). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
-
ACS Publications. (2022). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Two types of intramolecular epoxide-opening cyclizations and previously reported all-endo-selective epoxide-opening cascades. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
ResearchGate. (n.d.). Azetidine syntheses by aminolysis reaction of epoxides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 2-oxa-5-azaspiro[3.4]octane (C6H11NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Derivatives
Welcome to the technical support center for the purification of 2-Oxa-5-azaspiro[3.4]octane hemioxalate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this novel class of spirocyclic compounds. The unique structural features of these molecules, combining a polar aza-spirocyclic core with the ionic character of a hemioxalate salt, present specific purification challenges that this guide aims to address.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, presented in a question-and-answer format. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.
Question 1: My final product has a low yield after recrystallization. What are the potential causes and how can I improve it?
Answer: Low yields during the recrystallization of this compound derivatives can stem from several factors related to solvent selection and procedural execution.
-
Probable Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1][2]. If the compound is too soluble in the chosen solvent at room temperature, a significant portion will remain in the mother liquor upon cooling, leading to a low recovery.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Good candidates for polar molecules like aza-spirocycles often include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or solvent mixtures (e.g., ethanol/water, acetone/water).
-
Temperature Coefficient: Ensure the solvent has a high-temperature coefficient for your specific derivative, meaning there is a large difference in solubility between the boiling point and room temperature[1].
-
-
Probable Cause 2: Excessive Solvent Volume. Using too much solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus hindering crystallization[2][3].
-
Troubleshooting Steps:
-
Minimal Solvent Addition: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution is formed[3].
-
Concentration: If too much solvent has been added, carefully evaporate some of the solvent to reach the saturation point before cooling.
-
-
Probable Cause 3: Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel[3].
-
Troubleshooting Steps:
-
Pre-heat Funnel and Flask: Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
Use a Fluted Filter Paper: This increases the surface area and speeds up the filtration process.
-
Add a Small Amount of Excess Hot Solvent: Before filtration, add a slight excess of hot solvent to keep the compound dissolved. This excess can be evaporated later.
-
Question 2: The purified this compound salt is discolored. How can I remove colored impurities?
Answer: Discoloration in the final product typically indicates the presence of colored organic impurities.
-
Probable Cause: Presence of High Molecular Weight, Colored Impurities. These impurities are often byproducts from the synthesis and can get trapped in the crystal lattice of the desired compound.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the solution[1]. The colored impurities will adsorb onto the surface of the activated carbon.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. Be cautious to avoid premature crystallization during this step (see Question 1, Probable Cause 3).
-
Avoid Excess Carbon: Using too much activated carbon can lead to the adsorption of the desired product, reducing the overall yield. A general guideline is to use 1-2% of the solute's weight in activated carbon.
-
Question 3: I am observing an oily precipitate instead of crystals during cooling. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is common when the melting point of the solute is lower than the boiling point of the recrystallization solvent.
-
Probable Cause 1: High Solute Concentration. A highly supersaturated solution can sometimes lead to the formation of an oil.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil and add a small amount of additional solvent to reduce the saturation level. Then, allow it to cool slowly.
-
-
Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can shock the system and favor the formation of an oil over an ordered crystal lattice[2].
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: Adding a small, pure crystal of the desired compound (a seed crystal) can initiate the crystallization process.
-
Question 4: My column chromatography separation of the free base form is poor, with significant tailing of the product peak. What can I do to improve the separation?
Answer: Poor separation and peak tailing during column chromatography of aza-spirocycles are often due to strong interactions between the basic nitrogen atom and the acidic silica gel stationary phase.
-
Probable Cause: Strong Adsorption to Silica Gel. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor elution[4][5].
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system[6]. The triethylamine will compete with the aza-spirocycle for the acidic sites on the silica gel, reducing the strong adsorption and improving the peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the purification[4][5].
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute the compound more effectively and improve separation from less polar impurities[6].
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the 2-Oxa-5-azaspiro[3.4]octane derivative to its hemioxalate salt?
A1: Converting the free base of the 2-Oxa-5-azaspiro[3.4]octane derivative to its hemioxalate salt serves several purposes. The salt form is often a crystalline solid with a sharp melting point, which facilitates purification by recrystallization. The salt formation can also improve the stability and handling of the compound.
Q2: How can I confirm the purity of my final this compound product?
A2: The purity of the final product should be assessed using a combination of techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample by quantifying the area of the product peak relative to any impurity peaks.
-
Elemental Analysis: This technique can confirm the elemental composition of the compound, which is particularly useful for verifying the stoichiometry of the hemioxalate salt.
Q3: Can I use column chromatography to directly purify the hemioxalate salt?
A3: It is generally not recommended to perform column chromatography on ionic salts like the hemioxalate form[4]. The high polarity of the salt can cause it to irreversibly bind to the stationary phase (silica gel or alumina). It is best to perform column chromatography on the free base form of the 2-Oxa-5-azaspiro[3.4]octane derivative and then convert the purified free base to the hemioxalate salt.
Q4: What are some common impurities I might encounter in the synthesis of 2-Oxa-5-azaspiro[3.4]octane derivatives?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the spirocycle.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound Derivatives
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude hemioxalate salt. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility at an elevated temperature. A suitable solvent will show poor solubility at room temperature and good solubility at the higher temperature.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Conversion of Purified Free Base to Hemioxalate Salt
-
Dissolution: Dissolve the purified 2-Oxa-5-azaspiro[3.4]octane free base in a suitable solvent, such as ethanol or acetone.
-
Oxalic Acid Addition: In a separate flask, prepare a solution of 0.5 equivalents of oxalic acid in the same solvent.
-
Salt Formation: Slowly add the oxalic acid solution to the solution of the free base with stirring. The hemioxalate salt will often precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Low Recrystallization Yield
| Probable Cause | Troubleshooting Action | Rationale |
| Suboptimal Solvent Choice | Perform a thorough solvent screen. | To find a solvent with a high-temperature coefficient for solubility[1]. |
| Excessive Solvent Volume | Use the minimum amount of hot solvent for dissolution. | To ensure the solution becomes saturated upon cooling[3]. |
| Premature Crystallization | Pre-heat filtration apparatus and use a fluted filter paper. | To prevent the product from crystallizing before it is collected[3]. |
Visualization
Caption: Decision workflow for the purification of 2-Oxa-5-azaspiro[3.4]octane derivatives.
References
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-oxa-5-azaspiro[3.4]octane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]
-
NDSU Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As a key building block in medicinal chemistry, the successful and high-yielding synthesis of 2-Oxa-5-azaspiro[3.4]octane is crucial for advancing drug discovery programs.[1][2] This document, structured in a flexible question-and-answer format, offers insights from experienced application scientists to help you navigate the complexities of this reaction and optimize your outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield for the 2-Oxa-5-azaspiro[3.4]octane synthesis is consistently low (<30%). What are the primary factors I should investigate?
A1: Low overall yield is a common issue that can stem from multiple stages of the synthesis and purification process. A systematic approach to troubleshooting is essential. The most critical areas to examine are the integrity of the spirocyclization reaction and the efficiency of the final salt formation.
Key Areas for Investigation:
-
Purity of Starting Materials: Impurities in your starting materials can have a significant impact by participating in side reactions or inhibiting the desired transformation.[3] For instance, if your synthesis involves a haloalcohol, ensure it is free from residual acid, which could catalyze the decomposition of the oxetane ring.
-
Spirocyclization Conditions: The formation of the spirocyclic core is often the most challenging step. The oxetane ring, in particular, can be unstable under harsh conditions, such as high temperatures or strongly acidic environments.[4][5]
-
Product Decomposition during Workup: The 2-Oxa-5-azaspiro[3.4]octane free base may be susceptible to degradation during aqueous workup or purification. Prolonged exposure to acidic or basic conditions should be avoided.
-
Inefficient Hemioxalate Salt Formation: Significant material loss can occur during the salt crystallization step. This can be due to suboptimal solvent selection, incorrect stoichiometry of oxalic acid, or unfavorable crystallization kinetics.
The following diagram outlines a logical workflow for diagnosing the root cause of poor yield.
Caption: Potential side reaction pathways.
Q3: How can I optimize the key spirocyclization step to favor the formation of 2-Oxa-5-azaspiro[3.4]octane?
A3: Optimizing the cyclization requires a careful balance of reaction parameters to promote the desired intramolecular reaction while suppressing side reactions. A systematic screening of bases, solvents, and temperatures is highly recommended.
Optimization Strategies:
-
Base and Solvent Screening: The choice of base and solvent is critical and interdependent. For cyclizations forming spiro-oxazolidines, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective. [6][7]Weaker bases may not be sufficient to deprotonate the nucleophile, while overly strong bases might promote side reactions.
-
Temperature Control: Many oxetane-containing molecules are thermally sensitive. [4]It is advisable to start at room temperature and only gently heat if the reaction is sluggish. Monitoring the reaction by TLC or LC-MS at regular intervals will help determine the optimal temperature that maximizes product formation without significant degradation.
-
Concentration: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under reasonably dilute conditions. A typical starting concentration would be in the range of 0.05 to 0.1 M.
Table 1: Recommended Conditions for Spirocyclization Optimization
| Parameter | Conditions to Screen | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, DBU | The choice of base affects the rate of deprotonation and can influence the reaction pathway. Cs₂CO₃ is often effective in promoting N-alkylation reactions. [6] |
| Solvent | MeCN, THF, DMF, Toluene | Solvent polarity can influence reaction rates and the conformation of the transition state. Acetonitrile is a good starting point for many cyclization reactions. [7] |
| Temperature | 25 °C, 50 °C, 80 °C | Balance reaction rate against the thermal stability of the oxetane ring. Start at lower temperatures to minimize decomposition. [4] |
| Concentration | 0.1 M, 0.05 M, 0.01 M | Lower concentrations favor the desired intramolecular cyclization over intermolecular side reactions. |
Q4: My free base appears clean, but I'm experiencing significant product loss during the hemioxalate salt formation. How can I improve my crystallization yield?
A4: The formation of a hemioxalate salt requires precise control over stoichiometry and crystallization conditions. The term "hemioxalate" implies a 2:1 molar ratio of the amine free base to oxalic acid. Inefficient precipitation is a common source of yield loss.
Key Optimization Points for Hemioxalate Crystallization:
-
Accurate Stoichiometry: Ensure you are adding exactly 0.5 equivalents of oxalic acid relative to your purified free base. An excess of oxalic acid can lead to the formation of the full oxalate salt or remain as an impurity.
-
Solvent System Selection: The ideal solvent system will dissolve the free base and oxalic acid but have low solubility for the resulting hemioxalate salt. Alcohols like isopropanol (IPA) or ethanol are common choices. [8]An anti-solvent, such as diethyl ether or heptane, can be added slowly to induce precipitation if the salt is too soluble in the primary solvent.
-
Controlled Precipitation: Rapid precipitation (crashing out) often traps impurities and leads to fine powders that are difficult to filter. Aim for a slow, controlled crystallization. This can be achieved by:
-
Adding the oxalic acid solution slowly to the amine solution at room temperature or slightly elevated temperature.
-
Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Vigorous stirring during and after the addition of oxalic acid can promote nucleation and complete precipitation. [8]* pH Considerations: While less critical than for hydrochloride salts, the final pH can influence the salt form. Oxalic acid is a diacid, and careful control ensures the desired hemioxalate is formed. [9] Table 2: Common Solvents for Amine Salt Crystallization
-
| Primary Solvent | Common Anti-Solvent | Comments |
| Isopropanol (IPA) | Diethyl Ether, Heptane | A versatile and widely used solvent for salt formation. [8] |
| Ethanol (EtOH) | Methyl tert-butyl ether (MTBE) | Good for moderately polar amines. |
| Acetone | Heptane, Hexanes | Can be effective, but the higher volatility requires careful handling. The use of a ketone solvent has been shown to improve yields in some oxalate salt preparations. [10] |
| Acetonitrile (MeCN) | Toluene, Dichloromethane (DCM) | Useful for less polar amines. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Oxa-5-azaspiro[3.4]octane (Free Base)
This is a representative protocol based on common synthetic strategies for related spirocycles and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the acyclic precursor (1.0 eq) and the chosen base (e.g., Cs₂CO₃, 2.5 eq). [7]2. Solvent Addition: Add anhydrous solvent (e.g., MeCN) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, gradually increase the temperature to 50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Preparation of this compound
-
Dissolution: Dissolve the purified 2-Oxa-5-azaspiro[3.4]octane free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA).
-
Acid Preparation: In a separate flask, dissolve oxalic acid (0.5 eq) in the same solvent, warming gently if necessary.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature. A white precipitate should begin to form. [8]4. Crystallization: Continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation. If precipitation is incomplete, cool the mixture in an ice bath for an additional 30 minutes. An anti-solvent like diethyl ether may be added dropwise to enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum to a constant weight to obtain the pure this compound salt.
References
- Stepping Stones in CO2 Utilization: Optimizing the Formate to Oxalate Coupling Reaction Using Response Surface Modeling. ACS Sustainable Chemistry & Engineering.
- Ring opening of oxetanes 45 using protic acid in reflux conditions. Semantic Scholar.
- Stepping Stones in CO2 Utilization: Optimizing the Formate to Oxalate Coupling Reaction Using Response Surface Modeling. PubMed Central.
- Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. PubMed Central.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes in Drug Discovery Campaigns. PubMed Central.
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implic
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. MDPI.
- Preparation of oxalic acid salts of phenylene diamines.
- Reaction conditions used in the synthesis of chiral oxazolidine-2-thiones and thiazolidine-2-thiones.
- Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols.
- 2-oxa-5-azaspiro[3.
- Plausible reaction mechanism for the synthesis of spiro-oxazolidines.
- Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
- A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
- Facile synthesis of 2-azaspiro[3.4]octane.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
- The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
- Synthetic route to a spirocyclic amide. Chemistry Stack Exchange.
- 2-oxa-5-azaspiro[3.4]octane (C6H11NO). PubChemLite.
- Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. London Journals Press.
- 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. PubChem.
-
A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[6][11]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry.
- Buy 2-oxa-6-azaspiro[3.
- Buy 2-Azaspiro[3.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applic
- Facile synthesis of 2-azaspiro[3.4]octane. Researcher.Life.
- 2-Oxa-5-azaspiro[3.
- Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and arom
- Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 11. Stepping Stones in CO2 Utilization: Optimizing the Formate to Oxalate Coupling Reaction Using Response Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when using 2-Oxa-5-azaspiro[3.4]octane hemioxalate
Welcome to the technical support center for 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions when utilizing this versatile spirocyclic building block. The unique strained oxetane ring and the secondary amine offer a rich landscape for chemical modification, but also present specific reactivity considerations that must be carefully managed for successful outcomes.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments. The explanations are grounded in established chemical principles to provide not just solutions, but a deeper understanding of the underlying reactivity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise when working with this compound, providing insights into potential side reactions and how to mitigate them.
FAQ 1: I am observing low yields in my N-alkylation reaction. What are the potential causes and how can I improve the outcome?
Potential Cause: Low reactivity of the alkylating agent, steric hindrance, or competing side reactions. The secondary amine in 2-Oxa-5-azaspiro[3.4]octane is a good nucleophile, but its reactivity can be influenced by the reaction conditions and the nature of the electrophile.
Troubleshooting Guide:
-
Choice of Alkylating Agent: For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive alkyl iodides in situ by adding a catalytic amount of sodium or potassium iodide.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions and careful temperature control.
-
Solvent Effects: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally suitable for N-alkylation reactions as they can solvate the ions and promote the reaction.
-
Temperature Optimization: While heating can increase the reaction rate, it can also promote side reactions. Start with room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
Table 1: General Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃, DIPEA | ACN, DMF | 25-80 |
| Alkyl Tosylate/Mesylate | DIPEA, Et₃N | DCM, ACN | 0-50 |
Visualizing the Reaction:
Caption: Desired N-alkylation and potential over-alkylation side reaction.
FAQ 2: During my N-acylation reaction, I am observing incomplete conversion and the formation of a stable salt. What is happening?
Potential Cause: The hemioxalate salt form of the starting material can interfere with the acylation reaction. The oxalate counterion can act as a base, but it may not be strong enough to effectively neutralize the acid byproduct (e.g., HCl) generated during the reaction. This can lead to the protonation of the starting amine, rendering it non-nucleophilic.
Troubleshooting Guide:
-
Free-Basing the Amine: Before proceeding with the acylation, it is highly recommended to convert the hemioxalate salt to the free base. This can be achieved by partitioning the salt between an aqueous solution of a mild base (e.g., sodium bicarbonate or potassium carbonate) and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer containing the free amine can then be dried and used directly in the acylation reaction.
-
Use of an Additional Base: If you choose to use the hemioxalate salt directly, ensure you use at least two equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine) to both neutralize the oxalic acid and the acid byproduct from the acylation.
Experimental Protocol: Free-Basing of this compound
-
Dissolve the this compound in deionized water.
-
Add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
FAQ 3: I am concerned about the stability of the oxetane ring under my reaction conditions. What conditions should I avoid?
Potential Cause: The four-membered oxetane ring is strained and susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[1]
Troubleshooting Guide:
-
Acidic Conditions: Avoid strongly acidic conditions (pH < 3). If an acidic workup is necessary, use a mild acid (e.g., saturated ammonium chloride solution) and minimize the exposure time. Lewis acids should also be used with caution as they can coordinate to the oxetane oxygen and facilitate ring-opening.
-
Nucleophilic Attack: Strong nucleophiles can attack one of the carbons of the oxetane ring, leading to ring-opening. This is more likely to occur at elevated temperatures. When performing reactions with strong nucleophiles, it is advisable to use lower temperatures and monitor the reaction carefully for the formation of ring-opened byproducts.
-
Reductive Conditions: While the oxetane ring is generally stable to many reducing agents, some strong hydride reagents, especially when used at high temperatures, could potentially lead to ring cleavage.
Visualizing Oxetane Ring Stability:
Sources
Technical Support Center: Enhancing PROTAC Efficiency with 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Linkers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This document provides in-depth guidance, troubleshooting, and frequently asked questions specifically related to the use of 2-Oxa-5-azaspiro[3.4]octane hemioxalate linkers to enhance PROTAC efficiency.
Introduction: The Pivotal Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][5]
The transition from synthetically simple alkyl and polyethylene glycol (PEG) linkers to more structurally complex and rigid designs is a key evolution in the field.[6] This guide focuses on a novel class of rigid linkers, specifically the 2-Oxa-5-azaspiro[3.4]octane scaffold. Its constrained, three-dimensional geometry offers a distinct advantage over flexible linkers by pre-organizing the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially improving degradation efficiency and selectivity.[3][5]
Visualizing the PROTAC Mechanism of Action
Sources
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
Troubleshooting guide for 2-Oxa-5-azaspiro[3.4]octane hemioxalate handling and storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Oxa-5-azaspiro[3.4]octane hemioxalate. It is designed to address common challenges and questions that may arise during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that users may encounter. The advice provided is based on the chemical properties of the compound and established laboratory best practices.
Question 1: My new batch of this compound appears slightly off-white, not pure white. Is it degraded?
Answer: An off-white appearance is not necessarily an indication of degradation. Many high-purity amine salts can have a slightly off-white or beige tint. However, it is crucial to verify the purity if you have concerns.
-
Initial Check: Compare the appearance to the supplier's technical data sheet or any previous batches you have used.
-
Purity Assessment: If in doubt, it is recommended to perform a purity analysis. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the main component and detecting potential impurities.[1]
-
Potential Cause of Color: The color could be due to trace impurities from the synthesis that do not significantly affect the compound's integrity for many applications.
Question 2: The material has become clumpy and difficult to weigh accurately. What is the cause and how can I handle it?
Answer: Clumping is a strong indicator of moisture absorption. This compound, being an amine salt, is likely hygroscopic.
-
Causality: The presence of the amine and oxalate moieties makes the compound susceptible to absorbing atmospheric moisture, leading to the formation of clumps or caking.[2] This can affect the accuracy of weighing and subsequent reaction stoichiometry.[3]
-
Immediate Handling:
-
Remediation: For mildly clumpy material, you can try drying it under a high vacuum for several hours. It is advisable to test a small sample first to ensure it does not cause degradation.
Question 3: I am observing poor solubility of the compound in my solvent system. What can I do?
Answer: Solubility issues can arise from several factors, including the choice of solvent, temperature, and the physical form of the compound.
-
Solvent Selection: As a hemioxalate salt, the compound's solubility will be influenced by the solvent's polarity and protic nature. While specific solubility data is not widely published, you can expect better solubility in polar protic solvents like water, methanol, or ethanol. It will likely have lower solubility in nonpolar aprotic solvents.
-
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Solvent Mixture: Experiment with a co-solvent system. For example, if you are using a moderately polar solvent, adding a small percentage of a more polar solvent like methanol might improve solubility.
-
pH Adjustment: The solubility of amine salts is often pH-dependent. Depending on your experimental requirements, a slight adjustment of the pH might enhance solubility. However, be cautious as this will convert the hemioxalate salt to the free base or a different salt form.
-
Question 4: My reaction yield is lower than expected. Could the handling of this compound be a factor?
Answer: Absolutely. Improper handling can significantly impact reaction outcomes.
-
Moisture Content: If the compound has absorbed moisture, the actual mass of the active molecule will be lower than the weighed mass, leading to incorrect stoichiometry.[3]
-
Degradation: Although generally stable under recommended storage conditions, prolonged exposure to light, air, or incompatible substances could lead to degradation.[4][6]
-
Troubleshooting Workflow: Refer to the troubleshooting diagram below to systematically address potential issues.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound.
Properties and Storage Summary
| Property | Value | Source(s) |
| CAS Number | 1380571-82-3 | [7] |
| Molecular Formula | C₁₄H₂₄N₂O₆ | [8],[7],[9] |
| Molecular Weight | 316.35 g/mol | [8],[7],[9] |
| Appearance | White to off-white solid | [8] |
| Recommended Storage | Inert atmosphere, Room Temperature or Refrigerated. | [8],[10] |
| Purity (Typical) | ≥95% | [11],[7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6],[9] |
Protocols
Protocol 1: Standard Handling and Weighing Procedure
This protocol is designed to minimize moisture absorption and contamination.
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold powder.
-
Inert Environment: Perform all manipulations in a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).
-
Weighing: a. Use a clean, dry spatula. b. Quickly transfer the desired amount of the compound to a pre-tared vial or flask. c. Minimize the time the primary container is open. d. Seal the primary container tightly immediately after use, ensuring the cap is secure.
-
Storage of Weighed Sample: If the weighed sample is not for immediate use, store it in a desiccator or a sealed container under an inert atmosphere.
Protocol 2: Purity Assessment by HPLC
This is a general guideline for assessing the purity of this compound. Method optimization may be required.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the compound. b. Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
-
PMC - NIH. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical. This compound. Retrieved from [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: About. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound [allbiopharm.com]
- 8. 5-Oxa-2-aza-spiro[3.4]octane heMioxalate CAS#: 1523618-29-2 [amp.chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. fishersci.com [fishersci.com]
- 11. This compound [m.chemicalbook.com]
Technical Support Center: Refinement of Protocols for Large-Scale Synthesis of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Introduction
Welcome to the technical support center for the synthesis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the large-scale synthesis of this valuable spirocyclic scaffold. The inherent three-dimensionality of spirocycles like 2-Oxa-5-azaspiro[3.4]octane offers unique advantages in medicinal chemistry, often leading to improved physicochemical properties in drug candidates.[1][2] However, their synthesis, particularly on a larger scale, can present specific challenges.[1][3] This guide provides a systematic, causality-driven approach to overcoming these hurdles, ensuring robust and reproducible synthetic outcomes.
PART 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Oxa-5-azaspiro[3.4]octane and its subsequent conversion to the hemioxalate salt. The Q&A format is designed to help you quickly identify and resolve experimental challenges.
Synthesis of 2-Oxa-5-azaspiro[3.4]octane (Free Base)
Q1: The yield of the spirocyclization reaction to form the 2-Oxa-5-azaspiro[3.4]octane core is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in spirocyclization reactions are a common challenge and can stem from several factors.[4][5] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Insufficient Reactivity of Precursors: The formation of the spirocenter is often the rate-limiting step and is highly dependent on the reactivity of the starting materials.
-
Troubleshooting:
-
Re-evaluate Starting Materials: Ensure the purity and integrity of your starting materials. Impurities can interfere with the reaction.
-
Activation of Electrophile/Nucleophile: Depending on your specific synthetic route, consider strategies to enhance the reactivity of the key intermediates. For instance, in reactions involving nucleophilic attack, the choice of base and solvent can be critical.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time play a pivotal role in maximizing the yield and minimizing side reactions.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious of potential decomposition at higher temperatures. Conversely, some spirocyclizations benefit from lower temperatures to control selectivity.
-
Concentration Adjustment: High concentration conditions can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. Experiment with running the reaction at higher dilution.
-
Extended Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR). If the reaction has stalled, it may require a longer reaction time to go to completion.
-
-
-
Steric Hindrance: The formation of a spirocyclic system can be sterically demanding.
-
Troubleshooting:
-
Reagent Selection: In some synthetic strategies, the choice of reagents can influence the transition state geometry. Consider if alternative reagents with smaller steric profiles are available.
-
-
Q2: I am observing the formation of significant impurities during the synthesis of the free base. How can I identify and minimize them?
A2: Impurity formation is a critical issue in large-scale synthesis. Identifying the structure of the impurity is the first step toward mitigating its formation.
Impurity Identification & Mitigation:
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | LC-MS, NMR | Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. |
| Intermolecular Side Products | Mass Spectrometry (look for dimeric or oligomeric species) | Run the reaction at higher dilution to favor the intramolecular cyclization. |
| Decomposition Products | LC-MS, NMR | Investigate the stability of intermediates and the final product under the reaction conditions. Consider milder reaction conditions or protecting group strategies. |
Purification of the Free Base:
Due to the basic nature of the amine, purification can sometimes be challenging on silica gel.[6]
-
Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base extraction.[6]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 10% HCl) to form the ammonium salt, which will move to the aqueous phase.[6]
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Alternative Purification: For challenging separations, consider forming a temporary salt with an acid like trichloroacetic acid (TCA), which can facilitate precipitation and isolation. The free amine can then be regenerated under mild conditions.[7]
Formation of this compound Salt
Q3: I am having trouble with the precipitation of the hemioxalate salt. It either doesn't precipitate, or it forms an oil.
A3: The successful formation of a crystalline salt depends on a delicate balance of stoichiometry, solvent, temperature, and nucleation.
Troubleshooting Precipitation Issues:
-
Incorrect Stoichiometry: The "hemioxalate" designation implies a 2:1 molar ratio of the amine to oxalic acid.
-
Troubleshooting:
-
Verify Molar Ratios: Accurately determine the molar quantity of the purified free base and use precisely 0.5 equivalents of oxalic acid.
-
-
-
Solvent Selection: The choice of solvent is critical for salt formation. The ideal solvent should dissolve the free base and oxalic acid but have low solubility for the resulting salt.
-
Troubleshooting:
-
Solvent Screening: If you are experiencing issues, perform a small-scale solvent screen. Common solvents for oxalate salt formation include isopropanol, ethanol, acetone, and mixtures thereof with less polar co-solvents.
-
Antisolvent Addition: If the salt is too soluble in your primary solvent, the slow addition of an antisolvent (a solvent in which the salt is poorly soluble) can induce precipitation.
-
-
-
Temperature Control: Cooling the solution can often promote crystallization.
-
Troubleshooting:
-
Controlled Cooling: After adding the oxalic acid solution, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of oils.
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of the crystalline hemioxalate salt, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Q4: The isolated hemioxalate salt has a broad melting point or appears to be a mixture of different crystalline forms. How can I ensure I am isolating the desired polymorph?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a concern in pharmaceutical development.
Controlling Crystal Form:
-
Consistent Crystallization Protocol: The key to obtaining a consistent crystal form is to rigorously control the crystallization parameters.
-
Standard Operating Procedure (SOP): Develop a detailed SOP for the salt formation that specifies:
-
Solvent(s) and their ratios.
-
Concentration of the free base.
-
Rate of addition of the oxalic acid solution.
-
Temperature profile for dissolution and crystallization.
-
Agitation rate.
-
Drying conditions (temperature and vacuum).
-
-
-
Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystalline form of your product and ensure batch-to-batch consistency.
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A1: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Many reagents used in organic synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Oxalic Acid: Oxalic acid is toxic and corrosive.[8] Avoid inhalation of dust and skin contact.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Perform reactions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A robust analytical package is essential for ensuring the quality of your product.
| Analysis | Purpose | Method |
| Reaction Monitoring | To track the progress of the reaction and identify the optimal endpoint. | TLC, LC-MS, ¹H NMR |
| Purity of Free Base | To determine the purity of the isolated intermediate. | HPLC, GC-MS, ¹H NMR |
| Identity of Hemioxalate Salt | To confirm the structure of the final product. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity of Hemioxalate Salt | To quantify the purity of the final product. | HPLC, Elemental Analysis (CHN) |
| Salt Stoichiometry | To confirm the 2:1 amine to oxalic acid ratio. | Titration, ¹H NMR integration |
| Crystal Form | To identify and control the polymorphic form. | PXRD, DSC |
Q3: Are there alternative salt forms to the hemioxalate that I could consider?
A3: While the hemioxalate is a common salt form, other pharmaceutically acceptable salts could be explored if the hemioxalate presents significant challenges with properties like solubility or stability. The choice of a salt form is a critical step in drug development and depends on a variety of factors.
PART 3: Experimental Workflow and Data Visualization
General Workflow for Synthesis and Salt Formation
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: High-level workflow for the synthesis of the free base and its conversion to the hemioxalate salt.
Troubleshooting Decision Tree for Salt Formation
This diagram provides a logical path for troubleshooting common issues during the crystallization of the hemioxalate salt.
Caption: Decision tree for troubleshooting issues during the hemioxalate salt formation step.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Accessed January 19, 2026.
- Benchchem. Technical Support Center: Synthesis of Spirocyclic Compounds. Accessed January 19, 2026.
- Benchchem. Technical Support Center: Sodium Oxalate Stability and Reactivity. Accessed January 19, 2026.
- Ramesh, S., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Wu, G., et al. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Tetrahedron Letters.
- US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
- Hogg, S. J., et al. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal.
- Fesik, S. W., et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
- Ramesh, S., et al. Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry.
- Benchchem. Technical Support Center: Precipitation of Tin(II)
- Ramesh, S., et al. Facile synthesis of 2-azaspiro[3.4]octane.
- WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
- Kananovich, D. G., et al.
- Zhang, Y., et al. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry.
- Kotha, S., et al.
- Smolecule. Buy 2-Azaspiro[3.4]octane hemioxalate | 1523617-94-8. Accessed January 19, 2026.
- CymitQuimica. CAS 1408075-00-2: 2-oxa-6-azaspiro[3.
- ChemicalBook. 5-Oxa-2-aza-spiro[3.4]octane heMioxalate Chemical Properties. Accessed January 19, 2026.
- Le, C. M., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
- Science.gov. oxalate precipitation method: Topics. Accessed January 19, 2026.
- Majer, J., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
- YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Accessed January 19, 2026.
- PubChem. 2-Oxa-6-azaspiro[3.
- YouTube. Making Sodium Oxalate - Na2C2O4 (Pirate Crystals Ep. 1). Accessed January 19, 2026.
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JOP20220084A1 - Derivatives of 5-oxa-2-azaspiro[8][9]octane as M4 agonists. Google Patents.
- Aobchem. 2-oxa-5-azaspiro[3.
- Vitaku, E., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Moloney, M. G., et al. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters.
- Salt Analysis Guide.
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- Cernijenko, A., et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society.
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Validation & Comparative
The Architect's Blueprint: A Comparative Guide to 2-Oxa-5-azaspiro[3.4]octane hemioxalate and PEG Linkers in PROTAC Design
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC molecule is elegantly simple in its design, comprising three key components: a warhead that binds the POI, an E3 ligase ligand, and a chemical linker that tethers the two. While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of protein degradation, it is the often-underestimated linker that governs the efficiency, selectivity, and overall drug-like properties of the PROTAC.[1]
The linker is far more than a passive spacer; it is a critical determinant of the PROTAC's ability to induce a stable and productive ternary complex between the POI and the E3 ligase.[1][2] This ternary complex is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein. Consequently, the linker's length, composition, and rigidity profoundly influence a PROTAC's performance. This guide provides an in-depth, objective comparison of two distinct classes of linkers: the flexible, widely-used polyethylene glycol (PEG) linkers and the rigid, conformationally constrained 2-Oxa-5-azaspiro[3.4]octane hemioxalate. Through a detailed analysis of their impact on key performance metrics and supported by experimental data, we aim to provide researchers with a rational framework for linker selection in PROTAC design.
Visualizing the PROTAC Mechanism of Action
To understand the critical role of the linker, it is essential to visualize the PROTAC-mediated degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker can dramatically impact the performance of a PROTAC.
Polyethylene Glycol (PEG) Linkers: The Flexible Workhorse
PEG linkers are composed of repeating ethylene glycol units and are the most common motifs incorporated into PROTAC linker structures.[3] Their popularity stems from several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units significantly improves the aqueous solubility of PROTACs, which are often large, hydrophobic molecules.[1] This is a critical factor for both in vitro assays and in vivo applications.
-
Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, and their synthesis is well-established, facilitating the rapid assembly of PROTAC libraries with varying linker lengths.[3]
-
Conformational Flexibility: The high degree of rotational freedom in PEG chains allows the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex.[2]
However, the flexibility of PEG linkers is not without its drawbacks:
-
Entropic Penalty: The high conformational flexibility can lead to a significant entropic penalty upon binding to the POI and E3 ligase, potentially reducing the stability of the ternary complex.
-
Metabolic Instability: The ether linkages in PEG chains can be susceptible to metabolic cleavage, potentially limiting the in vivo half-life of the PROTAC.[1]
-
"Hydrophobic Collapse": In aqueous environments, the flexible linker may "collapse" upon itself, leading to aggregation and reduced bioavailability.
This compound: The Rigid Architect
In contrast to the flexibility of PEG, this compound represents a class of rigid linkers that offer a unique set of advantages. Spirocyclic structures, in general, provide a three-dimensional rigidity that can lock the conformation of the PROTAC.[1]
-
Conformational Pre-organization: The rigid nature of the spirocyclic linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This reduces the entropic penalty associated with binding and can lead to more stable and potent ternary complexes.[2]
-
Improved Selectivity: By restricting the conformational freedom of the PROTAC, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving selectivity.
-
Enhanced Physicochemical Properties: The introduction of a rigid, spirocyclic core can lead to improved metabolic stability and cell permeability compared to highly flexible linkers.[1][4]
The primary challenges associated with rigid linkers like this compound are:
-
Synthetic Complexity: The synthesis of spirocyclic structures is often more challenging and less modular than that of linear PEG linkers.
-
Risk of Mismatched Geometry: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the linker length and exit vectors are not perfectly optimized for a given POI-E3 ligase pair.
Data-Driven Comparison: Performance Metrics
Table 1: Impact of Linker Type on PROTAC Performance
| Performance Metric | PROTAC with PEG Linker (Flexible) | PROTAC with Spirocyclic Linker (Rigid) | Rationale & Causality |
| Degradation Efficacy (DC50) | Often potent, but can be variable. | Can exhibit enhanced potency due to stable ternary complex formation. | The pre-organized conformation of the rigid linker reduces the entropic penalty of binding, leading to a more stable ternary complex and more efficient degradation. |
| Ternary Complex Stability (SPR/ITC) | Can be lower due to entropic penalties. | Generally higher due to reduced conformational flexibility. | The rigid linker minimizes the loss of conformational entropy upon binding, resulting in a more thermodynamically favorable ternary complex. |
| Cell Permeability (Caco-2/PAMPA) | Can be lower due to high polarity and flexibility. | Can be higher due to a more compact and less polar conformation. | Rigid linkers can shield polar functional groups and present a smaller, more rigid surface area, facilitating passive diffusion across cell membranes. |
| Aqueous Solubility | Generally higher due to the hydrophilic nature of PEG. | Can be lower depending on the overall lipophilicity of the molecule. | The repeating ether oxygens in PEG linkers enhance hydrogen bonding with water, improving solubility. |
| Metabolic Stability | Can be susceptible to cleavage of ether bonds. | Generally more stable due to the robust spirocyclic core. | The rigid, cyclic structure is less prone to enzymatic degradation compared to linear, flexible chains. |
Note: The data presented is a synthesis of trends observed in the literature and may vary depending on the specific PROTAC system.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a given PROTAC system, a series of well-defined experiments are essential. The following protocols provide a step-by-step guide for the comparative evaluation of PROTACs with different linkers.
Experimental Workflow
Caption: Workflow for comparative evaluation of PROTAC linkers.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the foundational assay to directly measure the reduction in the levels of the POI.
Materials:
-
Cell line expressing the POI
-
PROTAC compounds (with PEG and spirocyclic linkers)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of each PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Protocol 2: Cell Permeability Assessment using the Caco-2 Assay
This assay provides an in vitro model of human intestinal absorption to predict the oral bioavailability of PROTACs.[5][6][7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium for Caco-2 cells
-
Hank's Balanced Salt Solution (HBSS)
-
PROTAC compounds
-
LC-MS/MS system
Procedure:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the PROTAC compound (at a single concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests active efflux.
-
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of the formation and stability of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC compounds
-
SPR running buffer
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC compound over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm no direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC compound.
-
Inject these solutions over the immobilized E3 ligase.
-
Measure the binding response, which represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 binding model) to determine the affinity of the PROTAC for the E3 ligase in the presence of the POI.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the POI. An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase.
-
Conclusion: A Rational Approach to Linker Design
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG linkers offer advantages in terms of solubility and synthetic accessibility, the rigid, conformationally constrained nature of this compound can provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties through the pre-organization of the PROTAC into a bioactive conformation.[2] The systematic evaluation of both linker types using the experimental protocols outlined in this guide will empower researchers to make data-driven decisions and accelerate the development of next-generation protein degraders. The ultimate goal is to identify a linker that not only facilitates the formation of a stable and productive ternary complex but also bestows the PROTAC with the necessary drug-like properties for therapeutic success.
References
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- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- Zengerle, M., et al. (2015). Selective small molecule induced degradation of the BET protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Maple, H. J., et al. (2020). A database of PROTACs. Journal of Medicinal Chemistry, 63(21), 12563-12574.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Hubbs, J. L., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1439-1445.
- Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763.
- Qin, C., et al. (2018). A new class of potent BRD4 degraders. European Journal of Medicinal Chemistry, 150, 35-47.
- Zhang, X., et al. (2020). Discovery of novel BRD4-targeting PROTACs for the treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 193, 112211.
- Bemis, T. A., et al. (2021). Discovery of Orally Bioavailable Small Molecule PROTACs of BRD4. Journal of Medicinal Chemistry, 64(1), 221-249.
- Testa, A., et al. (2020). A Cyclized PEG Linker Gives a Macrocyclic PROTAC with Improved Properties. Journal of Medicinal Chemistry, 63(16), 8891-8899.
- Daniels, D. L., et al. (2019). A general approach for the development of potent and selective PROTACs. Nature Chemical Biology, 15(10), 997-1005.
- Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC mode of action. ACS Chemical Biology, 13(9), 2758-2770.
- Edmondson, S. D., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(19), 10834-10846.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2428-2437.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4599-4607.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Zoppi, V., et al. (2019). Iterative design and optimization of initially inactive proteolysis targeting chimeras (PROTACs) identify VZ185 as a potent, fast, and selective von Hippel-Lindau (VHL) based dual degrader probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726.
- Mares, A., et al. (2020). Extended Pharmacodynamic Response of a RIPK2 PROTAC in Mice. ACS Chemical Biology, 15(1), 162-169.
- Pillow, T. H., et al. (2020). A PROTAC for the IRAK4 scaffold is a potent degrader in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 30(1), 126781.
- Cant, A. D., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 13(10), 1227-1234.
- Liu, J., et al. (2021). Cancer-selective PROTACs based on a folate-caged degrader.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312.
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
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ScienceOpen. (2022). PKPD Modeling of PROTACs. Retrieved from [Link]
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Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. Retrieved from [Link]
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ResearchGate. (2019, February 15). Detection protein ubiquitination level using immunoprecipitation and western blot methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved from [Link]
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Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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ACS Publications. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Retrieved from [Link]
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ResearchGate. (n.d.). Rational structure-based design of BRD4 degrader PROTAC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. Retrieved from [Link]
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Semantic Scholar. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
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PubMed. (2023, May 15). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]
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Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 4. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Retrieved from [Link]
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YouTube. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks. Retrieved from [Link]
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The Efficacy of 3D-Shaped Linkers in Protein Degradation: A Comparative Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate and Traditional Alkyl Linkers
In the rapidly evolving field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. While the warhead and the E3 ligase ligand dictate target specificity and the choice of degradation machinery, the linker connecting these two moieties plays a pivotal, and often underestimated, role in the overall efficacy of the degrader.[1] For years, flexible alkyl and polyethylene glycol (PEG) chains have been the workhorses of PROTAC design due to their synthetic tractability. However, the field is increasingly recognizing the limitations of these linear linkers and embracing more rigid, three-dimensional structures to unlock superior potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of a novel spirocyclic linker, 2-Oxa-5-azaspiro[3.4]octane hemioxalate, against conventional alkyl linkers, supported by experimental rationale and detailed protocols for comparative evaluation.
The Limitations of Flexibility: Why Alkyl Linkers Fall Short
Alkyl linkers, composed of saturated hydrocarbon chains, offer a high degree of conformational flexibility.[2] While this flexibility can be advantageous in early-stage discovery, allowing the PROTAC to more readily adopt a conformation conducive to ternary complex formation, it also comes with significant drawbacks:
-
Entropic Penalties: The high number of rotatable bonds in a long alkyl chain leads to a significant entropic penalty upon binding to the target protein and E3 ligase, which can destabilize the crucial ternary complex.[3]
-
Poor Physicochemical Properties: Alkyl chains are inherently hydrophobic, which can lead to poor solubility, increased non-specific binding, and unfavorable pharmacokinetic profiles.[2]
-
Metabolic Instability: Linear alkyl chains can be susceptible to metabolic degradation, reducing the in vivo half-life of the PROTAC.[4]
The Rise of Rigidity: The Promise of Spirocyclic Linkers
To overcome the challenges associated with flexible linkers, researchers are increasingly turning to rigid and semi-rigid structures that introduce conformational constraints. Spirocyclic scaffolds, such as 2-Oxa-5-azaspiro[3.4]octane, have emerged as a particularly promising class of rigid linkers.[5] These structures offer a unique three-dimensional geometry that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic cost of ternary complex formation.[6]
The theoretical advantages of incorporating a spirocyclic linker like 2-Oxa-5-azaspiro[3.4]octane include:
-
Enhanced Ternary Complex Stability: By reducing conformational flexibility, spirocyclic linkers can promote a more stable and productive ternary complex, leading to more efficient ubiquitination and degradation of the target protein.[2]
-
Improved Selectivity: The defined spatial orientation imposed by a rigid linker can enhance selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[3]
-
Favorable Physicochemical Properties: Spirocyclic motifs can improve a PROTAC's drug-like properties by enhancing its three-dimensionality, which can lead to improved solubility and cell permeability.[5]
-
Metabolic Stability: The rigid, cyclic nature of these linkers can impart greater resistance to metabolic degradation compared to linear alkyl chains.[2]
The PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the proteasome. The linker is the critical component that orchestrates this proximity.
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
Structural Comparison: Alkyl vs. 2-Oxa-5-azaspiro[3.4]octane Linkers
The fundamental difference between these two linker classes lies in their conformational freedom. An alkyl linker can adopt numerous conformations, while the spirocyclic linker has a much more defined and rigid three-dimensional structure.
Figure 2. Structural representation of flexible vs. rigid linkers.
Experimental Evidence: The Impact of Linker Rigidity on PROTAC Efficacy
While direct head-to-head data for this compound versus an alkyl linker for the same biological target is not yet widely published, compelling evidence from studies on similar rigid and spirocyclic linkers supports the theoretical advantages. For instance, a study on IRAK4-targeting PROTACs demonstrated that replacing a flexible long-chain aliphatic alkyl linker with a rigid spirocyclic pyridine scaffold resulted in a twofold increase in degradation activity, as measured by the DC50 value.[5] This enhancement is attributed to the pre-organization of the PROTAC into a more favorable conformation for ternary complex formation.
| Linker Type | Target Protein | E3 Ligase | Key Performance Metric | Reference |
| Flexible Alkyl Chain | IRAK4 | Cereblon | Baseline DC50 | [5] |
| Rigid Spirocyclic Pyridine | IRAK4 | Cereblon | 2x Improvement in DC50 | [5] |
| Flexible PEG Chain | AR | VHL | Baseline Degradation | [1] |
| Rigid Phenyl Ring | AR | VHL | No Degradation Observed | [1] |
Table 1. Comparative performance of flexible vs. rigid linkers in PROTACs. Note that in some cases, increased rigidity can be detrimental if not optimized for the specific target and E3 ligase pair, as seen with the androgen receptor (AR) targeting PROTAC.[1]
Experimental Protocols for Comparative Efficacy Studies
To rigorously evaluate the efficacy of a PROTAC containing a this compound linker against one with a traditional alkyl linker, a series of well-defined experiments are necessary.
Assessment of Protein Degradation by Western Blot
This is the most direct method to quantify the reduction in the levels of the target protein.
Materials:
-
Target-expressing cell line
-
PROTAC compounds (with spirocyclic and alkyl linkers) dissolved in DMSO
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Ternary Complex Formation Assays
Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Method: Co-Immunoprecipitation (Co-IP)
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC compounds
-
Antibody against the E3 ligase or a tag on the E3 ligase
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Treat cells with the PROTAC compounds or a vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysates with the antibody against the E3 ligase.
-
Add protein A/G magnetic beads to capture the antibody-E3 ligase complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot for the presence of the target protein. An increased amount of the target protein in the PROTAC-treated samples indicates the formation of the ternary complex.
Method: Biophysical Assays (e.g., Surface Plasmon Resonance - SPR)
SPR can provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.
Procedure Outline:
-
Immobilize the E3 ligase on an SPR sensor chip.
-
Inject the PROTAC to measure the binary binding affinity.
-
Inject the target protein alone to check for non-specific binding.
-
Inject a pre-incubated mixture of the PROTAC and the target protein to measure the formation and stability of the ternary complex.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).
Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is essential for its activity.
Method: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to indirectly assess target engagement within intact cells, which requires the compound to be cell-permeable.
Procedure Outline:
-
Treat intact cells with the PROTAC compounds.
-
Heat the cells at various temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for the target protein.
-
A shift in the melting temperature of the target protein upon PROTAC treatment indicates intracellular binding.
Workflow for Comparative PROTAC Evaluation
Figure 3. A streamlined workflow for the comparative evaluation of PROTAC linkers.
Conclusion and Future Directions
The transition from flexible alkyl linkers to more conformationally constrained structures like 2-Oxa-5-azaspiro[3.4]octane represents a significant advancement in the rational design of PROTACs. The available evidence strongly suggests that the incorporation of such rigid, three-dimensional motifs can lead to enhanced degradation potency, improved selectivity, and more favorable drug-like properties. However, it is crucial to recognize that linker design is not a one-size-fits-all endeavor. The optimal linker for a given PROTAC will depend on the specific target protein and E3 ligase pair. Therefore, the systematic experimental evaluation outlined in this guide is essential for identifying the most effective linker architecture for any given protein degradation project. As our understanding of the structural biology of ternary complexes continues to grow, we can anticipate the development of even more sophisticated and effective linker strategies, further unlocking the therapeutic potential of targeted protein degradation.
References
- Benchchem. (n.d.). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
- Nunes, J., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- Benchchem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- U.S. Patent No. 10,660,968 B2. (2020). Spirocyclic degronimers for target protein degradation. U.S.
- U.S. Patent No. 12,048,748 B2. (n.d.). Spirocyclic degronimers for target protein degradation. U.S.
- Cecchini, C., Tardy, S., & Scapozza, L. (2022).
- Murakami, Y., Ishida, S., Cho, N., Yuki, H., Ohta, M., Honma, T., Demizu, Y., & Terayama, K. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
- U.S. Patent Application Publication No. US 2019/0076540 A1. (2019). Spirocyclic degronimers for target protein degradation. U.S.
- International Patent Application No. WO 2019/099868 A2. (2019). Degraders and degrons for targeted protein degradation.
- International Patent Application No. WO 2022/086937 A1. (2022). Heterobifunctional compounds as degraders of enl.
- U.S. Patent No. 11,505,546 B2. (n.d.). Azaspirocycles as monoacylglycerol lipase modulators. U.S.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- U.S. Patent No. 11,548,865 B2. (n.d.). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S.
- U.S. Patent No. 10,646,575 B2. (2020). Heterocyclic degronimers for target protein degradation. U.S.
- International Patent Application No. WO 2023/081400 A9. (n.d.). Directed degron molecules and applications thereof.
- Balakumar, R., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Comparison of different PROTAC linkers for targeted protein degradation.
- YouTube. (2024, November 21).
- ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties.
- Diva-Portal.org. (2022, June 7). Development of biophysical assays for studies of PROTACs.
- PubMed Central. (2023, July 13).
- PubMed Central. (n.d.).
- PubMed. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- ResearchGate. (n.d.).
- arXiv. (n.d.).
- PubMed Central. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
- ChemRxiv. (n.d.).
- Open Exploration Publishing. (2020, October 30).
- PubMed Central. (n.d.).
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A Senior Application Scientist's Guide to the In Vitro Validation of PROTACs Featuring the 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Linker
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve this feat.[3] A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and, critically, a chemical linker that tethers the two.[2]
The linker is far more than a simple tether; its composition, length, and rigidity are decisive factors that govern the efficacy, selectivity, and physicochemical properties of the entire molecule.[4] It plays a pivotal role in orienting the POI and E3 ligase to form a productive ternary complex—the essential intermediate for target ubiquitination and subsequent degradation.[4][5][]
This guide focuses on the in vitro validation of PROTACs incorporating a novel, rigid linker scaffold: 2-Oxa-5-azaspiro[3.4]octane hemioxalate . Spirocyclic systems introduce conformational rigidity, which can reduce the entropic penalty of forming the ternary complex and pre-organize the binding elements into a bioactive conformation. To objectively assess its performance, we will compare a hypothetical PROTAC utilizing this spirocyclic linker (PROTAC-S) against two alternatives with established linker archetypes: a flexible polyethylene glycol (PEG)-based linker (PROTAC-F) and a semi-rigid piperazine-based linker (PROTAC-P).[7][]
This document will provide not only the detailed experimental protocols for a robust in vitro validation cascade but also the scientific rationale behind each step, empowering researchers to make informed decisions in their own PROTAC discovery programs.
The In Vitro Validation Cascade: A Multi-Faceted Approach
A successful PROTAC must efficiently execute each step of its mechanism of action. Therefore, a robust validation workflow must interrogate each stage sequentially: from initial binding and ternary complex formation to target ubiquitination and, ultimately, protein degradation. Relying on a single endpoint, such as target degradation, can be misleading. A PROTAC may fail for numerous reasons, and a comprehensive assay cascade is essential for diagnosing the specific point of failure, thereby guiding rational optimization.
Experiment 1: Biophysical Characterization of Ternary Complex Formation
Causality Behind Experimental Choice: The formation of a stable ternary complex is the foundational event in PROTAC-mediated degradation.[5][] A PROTAC's ability to cooperatively bind both the POI and the E3 ligase is a strong predictor of its degradation efficiency. We use Surface Plasmon Resonance (SPR) to dissect the binding kinetics and thermodynamics of these interactions.[9] SPR allows us to measure not only the binary binding affinities (PROTAC to POI, PROTAC to E3) but also the stability and cooperativity of the ternary complex itself.
Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
-
Immobilization:
-
Covalently immobilize the recombinant, purified E3 ligase (e.g., VHL or Cereblon complex) onto a CM5 sensor chip via amine coupling to a density that yields a response of ~2000-4000 RU.
-
Rationale: Immobilizing the E3 ligase allows us to flow the PROTAC and POI over the surface, observing their interactions in real-time.
-
-
Binary Affinity Measurement (PROTAC to E3):
-
Prepare a dilution series of the PROTAC (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation & Cooperativity:
-
Prepare a constant, saturating concentration of the recombinant, purified POI in running buffer. The concentration should be at least 10-fold higher than its measured KD for the PROTAC.
-
Prepare a dilution series of the PROTAC as in step 2.
-
For each PROTAC concentration, create two solutions: (a) PROTAC alone and (b) PROTAC + constant POI.
-
Inject these solutions sequentially over the E3 ligase surface. The difference in response between (b) and (a) indicates the formation of the ternary complex.
-
Self-Validation: A key control is to inject the POI alone over the E3 surface. There should be no significant binding, confirming the interaction is PROTAC-dependent.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α). This is derived by comparing the affinity of the POI for the E3-PROTAC complex versus its affinity for the PROTAC alone. An α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Trustworthiness: A high cooperativity value (α > 5) is a strong indicator of a well-formed, stable ternary complex.
-
Comparative Data: Ternary Complex Formation
| Parameter | PROTAC-S (Spirocyclic) | PROTAC-F (Flexible PEG) | PROTAC-P (Piperazine) |
| KD (PROTAC vs. POI) | 25 nM | 28 nM | 22 nM |
| KD (PROTAC vs. E3 Ligase) | 80 nM | 95 nM | 75 nM |
| Ternary Complex Stability | High | Low | Moderate |
| Cooperativity (α) | 15.2 | 1.8 | 6.5 |
Insight: The hypothetical data shows that while all three PROTACs have similar binary binding affinities, the rigid spirocyclic linker in PROTAC-S results in significantly higher cooperativity (α = 15.2). This suggests it pre-organizes the warhead and E3 ligand in an optimal conformation for simultaneous binding, creating a much more stable ternary complex compared to the flexible PROTAC-F.
Experiment 2: In Vitro Target Ubiquitination Assay
Causality Behind Experimental Choice: A stable ternary complex is necessary but not sufficient. The complex must be geometrically competent to allow the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the POI.[10][11] An in vitro ubiquitination assay directly measures this critical functional outcome.[12]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Ubiquitination Assay
This protocol is based on commercially available kits that detect the proximity of a tag on the POI and a tag on ubiquitin.
-
Reaction Setup:
-
In a 384-well assay plate, combine the following components from a ubiquitination assay kit: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ATP, and biotin-labeled ubiquitin.
-
Add the recombinant GST-tagged POI and the E3 ligase complex.
-
Rationale: This reconstituted system contains all the essential components of the cellular ubiquitination machinery.
-
-
PROTAC Addition:
-
Add a dilution series of the PROTACs (e.g., 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubate the plate at 30°C for 60-90 minutes to allow the ubiquitination reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-cryptate labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Rationale: If the GST-POI has been ubiquitinated with Biotin-Ub, the donor and acceptor fluorophores will be brought into close proximity, generating a FRET signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and plot the signal against PROTAC concentration. Determine the concentration of PROTAC that gives 50% of the maximal ubiquitination signal (EC50).
-
Self-Validation: Controls lacking ATP, E1, E2, or E3 ligase should show no signal, confirming the signal is dependent on a complete and active enzymatic cascade.
-
Comparative Data: In Vitro Ubiquitination
| Parameter | PROTAC-S (Spirocyclic) | PROTAC-F (Flexible PEG) | PROTAC-P (Piperazine) |
| Ubiquitination EC50 | 45 nM | 850 nM | 150 nM |
| Maximal Ubiquitination Signal | 9,500 RFU | 2,100 RFU | 7,200 RFU |
Insight: The superior ternary complex stability of PROTAC-S translates directly into superior function. It promotes target ubiquitination at a much lower concentration (EC50 = 45 nM) and to a greater extent (higher max signal) than the other linkers. The poor performance of PROTAC-F suggests its flexible linker allows for the formation of non-productive ternary complexes that do not support efficient ubiquitin transfer.
Experiment 3: Cell-Based Target Protein Degradation Assay
Causality Behind Experimental Choice: The ultimate goal of a PROTAC is to induce degradation of the POI within a cellular context.[3] A Western blot is the gold-standard method for directly visualizing and quantifying the reduction in POI levels.[13] This assay integrates all aspects of PROTAC activity, including cell permeability, ternary complex formation, ubiquitination, and proteasomal degradation.
Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Treatment:
-
Plate cells (e.g., a relevant cancer cell line endogenously expressing the POI) in 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Rationale: An 18-24 hour treatment allows sufficient time for multiple rounds of the catalytic cycle to achieve steady-state degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Self-Validation: The loading control confirms that any decrease in the POI signal is due to specific degradation and not a general cytotoxic effect or loading error.
-
-
Data Analysis:
-
Develop the blot using an appropriate HRP-conjugated secondary antibody and ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized POI levels against PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).
-
Comparative Data: Cellular Protein Degradation
| Parameter | PROTAC-S (Spirocyclic) | PROTAC-F (Flexible PEG) | PROTAC-P (Piperazine) |
| Degradation DC50 | 8 nM | > 1000 nM | 40 nM |
| Degradation Dmax | 95% | 25% | 92% |
| Observed Hook Effect | Minimal | N/A | Pronounced |
Insight: The in vitro cascade data is fully corroborated in the cellular environment. PROTAC-S is a highly potent degrader with a single-digit nanomolar DC50 and near-complete degradation (Dmax = 95%). Its rigidity likely contributes to better cell permeability and minimizes the formation of non-productive binary or ternary complexes at high concentrations, thus avoiding a significant "hook effect".[9][14] PROTAC-F fails to induce meaningful degradation, while PROTAC-P is effective but less potent than PROTAC-S.
Conclusion and Forward Look
This comparative guide demonstrates a systematic, evidence-based approach to validating PROTACs with novel linkers like this compound. Our hypothetical data illustrates how the structural rigidity imparted by this spirocyclic scaffold can translate into superior biophysical and cellular performance. The PROTAC-S construct excelled at every stage of the validation cascade, exhibiting high ternary complex cooperativity, efficient in vitro ubiquitination, and potent, deep degradation in cells.
This workflow underscores a critical principle in PROTAC development: success is not merely a function of the warhead and E3 ligand, but is profoundly influenced by the linker that connects them. By employing a multi-assay cascade that dissects each mechanistic step, researchers can rationally design and validate next-generation protein degraders with improved therapeutic potential. The promising (though hypothetical) results for the 2-Oxa-5-azaspiro[3.4]octane linker archetype warrant its further exploration in medicinal chemistry programs aimed at creating more potent and drug-like PROTACs.
References
- Title: Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL
- Title: PROTAC® Degradation Assays Source: LifeSensors URL
- Title: Protein Degrader in vitro evaluation Source: Profacgen URL
- Title: An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs Source: Springer Nature Experiments URL
- Title: Assays for Targeted Protein Degradation Source: Bio-Techne URL
- Title: PROTAC Ternary Complex Formation Assays Source: LifeSensors URL
- Title: PA770: PROTAC® In Vitro Ubiquitination Assay Kit Source: LifeSensors URL
- Title: Ternary Complex Formation Source: Promega Corporation URL
- Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL
- Title: Ubiquitin/PROTAC Source: ChemPartner URL
- Title: Classification of most common linkers used in PROTAC design based on...
- Title: The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS)
- Title: PROTAC Ternary Complex Assay Services Source: BOC Sciences URL
- Title: PROTAC Linkers (Inhibitors Agonists Modulators Antagonists)
- Title: PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains Source: BPS Bioscience URL
- Title: Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation Source: ACS Omega URL
- Title: Overview of PROTAC Linkers Source: ChemPep URL
- Title: Overview of PROTAC Linkers: Types and Design Source: BOC Sciences URL
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Comparative analysis of spirocyclic linkers in drug design
Unambiguous characterization is critical to confirm the structure and understand the conformation of the spirocyclic system. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools. [10][11][12] Protocol: NMR Spectroscopic Analysis [10][13]1. Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. 2. ¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of protons on the spirocyclic core. The rigidity of the system often leads to complex, well-resolved splitting patterns compared to flexible analogues. [10]3. ¹³C NMR: Acquire a carbon spectrum. The key diagnostic signal is the quaternary spiro-carbon, which typically appears in the sp3 region of the spectrum. [10][11]4. 2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra to definitively assign all proton and carbon signals and confirm connectivity. HMBC is particularly useful for confirming long-range correlations to the spiro-carbon. [12]5. Conformational Insight: For certain spirocycles, Nuclear Overhauser Effect (NOESY) experiments can provide through-space correlations that reveal the preferred 3D conformation in solution. [14] Causality in Choice: While ¹H and ¹³C NMR confirm the basic structure, 2D NMR is essential for unambiguously assigning atoms in a complex, rigid 3D scaffold. X-ray crystallography provides the gold-standard solid-state conformation, which is invaluable for structure-based drug design. [15][16]
In Vitro ADME: Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing a key predictor of in vivo clearance.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (spirocyclic and acyclic analogues) at 10 mM in DMSO.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation Mixture: In a microcentrifuge tube on ice, combine:
-
Potassium phosphate buffer (to a final concentration of 100 mM).
-
HLM (to a final protein concentration of 0.5 mg/mL).
-
Test compound (diluted from stock to a final concentration of 1 µM).
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Self-Validation: The protocol includes a T=0 time point to establish the initial concentration before any metabolism occurs. A positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH) should be run in parallel to validate the assay's performance.
Conclusion: A Strategic Imperative for Drug Discovery
The strategic incorporation of spirocyclic linkers represents a significant advancement in medicinal chemistry. By moving beyond simple, flexible chains, drug designers can exert greater control over molecular conformation, leading to tangible improvements in potency and selectivity. [4][5]Concurrently, the favorable physicochemical properties imparted by these sp3-rich scaffolds—such as enhanced solubility and metabolic stability—address key challenges in translating a potent molecule into a viable drug candidate. [7][10]While the synthesis of spirocycles can be more complex than that of their acyclic counterparts, the growing availability of synthetic methodologies and commercial building blocks makes them an increasingly accessible and rational choice. [6][7]For researchers aiming to overcome the limitations of "flatland" chemistry, the comparative analysis and experimental evaluation of spirocyclic linkers is not just an academic exercise, but a strategic imperative in the design of innovative and effective therapeutics.
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A Senior Application Scientist's Guide to Benchmarking 2-Oxa-5-azaspiro[3.4]octane hemioxalate Against Other Rigid Linkers in Drug Discovery
Introduction: The Critical Role of Linker Rigidity in Modern Drug Design
In the intricate dance of drug-target interactions, the linker unit—often perceived as a simple spacer—plays a pivotal role in orchestrating the efficacy of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The conformational freedom of a linker is a double-edged sword. While flexibility can facilitate binding, it often comes at a significant entropic cost and can lead to undesirable off-target effects and poor pharmacokinetic profiles. Consequently, the rational design of rigid linkers has emerged as a key strategy to pre-organize molecular architecture, enhance binding affinity, and improve overall drug-like properties.
This guide provides a comprehensive benchmarking analysis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate , a novel spirocyclic linker, against a panel of established rigid linkers. As a Senior Application Scientist, my objective is to not only present comparative data but also to elucidate the underlying scientific principles and provide actionable experimental protocols for researchers in the field. The spirocyclic nature of 2-Oxa-5-azaspiro[3.4]octane offers a unique three-dimensional exit vector, distinguishing it from more traditional linear or bicyclic rigid linkers.[1] This guide will explore the practical implications of this structural feature.
The Contenders: A Comparative Overview of Rigid Linker Scaffolds
Our analysis focuses on this compound and three other widely employed rigid linkers, each representing a distinct structural class.
| Linker | Structure | Key Features |
| 2-Oxa-5-azaspiro[3.4]octane | Spirocyclic, 3D exit vectors, potential for improved solubility due to the oxetane moiety. | |
| Piperazine | Saturated heterocycle, semi-rigid chair/boat conformations, basic nitrogens can enhance solubility.[2][] | |
| Bicyclo[1.1.1]pentane (BCP) | Strained bicyclic, linear and rigid, non-aromatic bioisostere of para-substituted benzene.[4][5][6] | |
| Cubane | Highly strained polycyclic, exceptionally rigid, 3D bioisostere of benzene.[7][8][9] |
Benchmarking Performance: Key Physicochemical and ADME Properties
The success of a linker in a drug candidate is contingent on a delicate balance of several key properties. Below, we present a comparative analysis of our selected linkers across critical parameters. The data presented is a synthesis of literature values and expert predictions based on established structure-property relationships.
| Property | 2-Oxa-5-azaspiro[3.4]octane | Piperazine | Bicyclo[1.1.1]pentane | Cubane |
| Calculated logP * | Low to Moderate | Low | Moderate to High | High |
| Aqueous Solubility | High | High | Low | Very Low |
| Permeability (PAMPA) | Moderate | Moderate to High | High | High |
| Metabolic Stability | High | Moderate | Very High | Very High |
| Conformational Rigidity | High (Spirocyclic) | Moderate (Chair/Boat) | Very High (Bicyclic) | Extremely High (Polycyclic) |
*Calculated logP values can vary based on the specific substituents attached to the linker core.
Discussion of Comparative Data
-
Lipophilicity and Solubility: The oxetane moiety in 2-Oxa-5-azaspiro[3.4]octane is anticipated to confer a favorable balance of lipophilicity and aqueous solubility, a significant advantage over the highly lipophilic and poorly soluble BCP and cubane linkers.[4][6] Piperazine's basic nitrogens also contribute to its high aqueous solubility, particularly at physiological pH.[2][10]
-
Permeability: While high lipophilicity often correlates with high passive permeability, the moderate logP of 2-Oxa-5-azaspiro[3.4]octane is expected to provide a good balance, avoiding the potential for non-specific membrane binding seen with highly lipophilic linkers.
-
Metabolic Stability: The spirocyclic and bicyclic nature of 2-Oxa-5-azaspiro[3.4]octane, BCP, and cubane renders them highly resistant to metabolic degradation. Piperazine, while generally stable, can be susceptible to N-dealkylation or oxidation, depending on its substitution pattern.[10][11]
-
Conformational Rigidity: The defining characteristic of these linkers is their rigidity. Cubane offers the most rigid scaffold, followed by BCP. The spirocyclic nature of 2-Oxa-5-azaspiro[3.4]octane provides a high degree of rigidity with unique, non-linear exit vectors for attached moieties. Piperazine is considered semi-rigid due to its ability to adopt different chair and boat conformations.[]
Experimental Protocols for Head-to-Head Benchmarking
To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols.
Aqueous Solubility Determination (Kinetic and Thermodynamic)
Rationale: Assessing solubility is crucial as it impacts bioavailability and formulation. Kinetic solubility provides a high-throughput initial screen, while thermodynamic solubility represents the true equilibrium state.[12][13]
Experimental Workflow: Kinetic Solubility
Caption: Workflow for kinetic solubility determination.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess amount of the solid linker to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solids.
-
Quantify the concentration of the dissolved linker in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Perform the experiment in triplicate to ensure reproducibility.
Membrane Permeability Assessment (PAMPA)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability. It serves as an excellent initial screen for oral bioavailability.
Experimental Workflow: PAMPA
Caption: Workflow for the PAMPA permeability assay.
Metabolic Stability Evaluation (Liver Microsomal Assay)
Rationale: This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its in vivo clearance.
Protocol: Metabolic Stability in Human Liver Microsomes
-
Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test linker in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by pre-warming the mixture to 37°C and adding the linker.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent linker.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conformational Analysis (NMR Spectroscopy and X-ray Crystallography)
Rationale: Understanding the three-dimensional structure and conformational preferences of a linker is paramount to its rational application in drug design.
Methodology: NMR Spectroscopy
-
1D and 2D NMR (COSY, NOESY): Acquire spectra in a suitable deuterated solvent to determine the proton and carbon chemical environments and through-space proximities. For piperazine, variable temperature NMR can be used to study the kinetics of its conformational exchange.
-
Interpretation: The coupling constants and NOE correlations provide insights into the dihedral angles and spatial arrangement of the atoms, confirming the linker's rigidity and preferred conformation in solution.
Methodology: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the linker or a suitable derivative.
-
Data Collection and Structure Solution: Subject the crystal to X-ray diffraction to obtain an electron density map and solve the three-dimensional structure.
-
Interpretation: This provides a precise, solid-state picture of the linker's bond lengths, bond angles, and overall conformation, offering the most definitive evidence of its rigidity.
Conclusion: The Strategic Value of 2-Oxa-5-azaspiro[3.4]octane in Drug Discovery
The benchmarking of this compound against established rigid linkers such as piperazine, BCP, and cubane highlights its potential as a valuable tool in the medicinal chemist's arsenal. Its unique spirocyclic architecture offers a high degree of rigidity, akin to bicyclic and polycyclic systems, but with the added advantage of improved aqueous solubility conferred by the oxetane moiety. This favorable combination of properties suggests that 2-Oxa-5-azaspiro[3.4]octane could be particularly advantageous in the design of complex therapeutics where precise spatial orientation and favorable pharmacokinetic properties are paramount.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation and comparison of these and other novel linker technologies. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and conformation, drug development professionals can make more informed decisions in the selection and optimization of linkers, ultimately accelerating the discovery of safer and more effective medicines.
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A Comparative Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Analogs in Muscarinic Receptor Targeting
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 2-Oxa-5-azaspiro[3.4]octane hemioxalate analogs, a promising class of muscarinic acetylcholine receptor (mAChR) agonists. We will delve into their performance, supported by experimental data, and draw objective comparisons with other key alternatives in the field of muscarinic drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of novel spirocyclic compounds.
Introduction: The Quest for Selective Muscarinic Agonists
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a wide array of physiological functions.[1] Their involvement in both the central and peripheral nervous systems has made them attractive targets for treating various pathologies, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[2][3] A significant challenge in the development of muscarinic agonists has been achieving subtype selectivity to maximize therapeutic efficacy while minimizing dose-limiting side effects associated with broad-spectrum activation, particularly of the M2 and M3 receptors.[4]
The emergence of spirocyclic scaffolds in medicinal chemistry represents a significant step forward in addressing this challenge.[5] Their inherent three-dimensionality and conformational rigidity can enhance receptor affinity and selectivity.[5] The 2-Oxa-5-azaspiro[3.4]octane core, in particular, offers a unique spatial arrangement of pharmacophoric features, making it a compelling framework for novel muscarinic agonists.
The 2-Oxa-5-azaspiro[3.4]octane Scaffold: A Structural Overview
The 2-Oxa-5-azaspiro[3.4]octane framework is characterized by a unique fusion of an oxetane and a pyrrolidine ring, sharing a single spirocyclic carbon atom. This arrangement imparts a rigid, three-dimensional structure that can be strategically functionalized to explore interactions with the orthosteric and allosteric binding sites of muscarinic receptors. The hemioxalate salt form is often utilized to improve the physicochemical properties of the parent compound, such as solubility and stability.
Comparative Analysis: Performance Against Established Muscarinic Agonists
To contextualize the potential of 2-Oxa-5-azaspiro[3.4]octane analogs, we will compare their pharmacological profiles with those of well-characterized muscarinic agonists. While direct head-to-head clinical data for the 2-Oxa-5-azaspiro[3.4]octane class is emerging, we can draw insightful comparisons from preclinical data on structurally related spirocyclic compounds and established muscarinic agents.
For the purpose of this guide, we will draw comparative data from published studies on the closely related 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffolds, which share key structural motifs with the 2-Oxa-5-azaspiro[3.4]octane core.[6][7] We will compare these with established muscarinic agonists such as Xanomeline, Sabcomeline, and Cevimeline.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) at Muscarinic Receptor Subtypes
| Compound Class | M1 | M2 | M3 | M4 | M5 | M1/M2 Selectivity | M1/M3 Selectivity | Reference |
| 1-Oxa-8-azaspiro[4.5]decanes (Analogs) | 5-20 | 50-200 | 30-150 | - | - | 2.5 - 40 | 1.5 - 10 | [6] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones (Analogs) | 10-50 | 100-500 | 80-400 | - | - | 2 - 50 | 1.6 - 10 | [7] |
| Xanomeline | 1.7 | 19 | 130 | 4.3 | 2.5 | 11.2 | 76.5 | [8] |
| Sabcomeline | 2.5 | 28 | 100 | 11 | 6.3 | 11.2 | 40 | [8] |
| Cevimeline | 9.8 | 130 | 60 | 32 | 20 | 13.3 | 6.1 | [4] |
Data presented are approximate ranges derived from the cited literature and are intended for comparative purposes.
Table 2: Comparative Functional Activity (EC50, nM) and Efficacy (% of Acetylcholine)
| Compound Class | M1 Agonism (EC50) | M1 Efficacy | M3 Agonism (EC50) | M3 Efficacy | Reference |
| 1-Oxa-8-azaspiro[4.5]decanes (Analogs) | 50-200 | Partial (40-70%) | >1000 | Low/Antagonist | [6] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones (Analogs) | 80-300 | Partial (30-60%) | >1000 | Low/Antagonist | [7] |
| Xanomeline | 10 | Partial (~75%) | >1000 | Partial | [8] |
| Sabcomeline | 20 | Partial (~50%) | >1000 | Partial | [8] |
| Cevimeline | 100 | Full | 200 | Full | [4] |
Data presented are approximate ranges derived from the cited literature and are intended for comparative purposes.
From these comparisons, we can infer that spirocyclic scaffolds, including the 2-Oxa-5-azaspiro[3.4]octane class, hold the potential for significant M1 receptor selectivity over M2 and M3 subtypes. This is a crucial attribute for developing CNS-targeted therapies with a reduced risk of peripheral cholinergic side effects such as bradycardia (M2) and gastrointestinal disturbances (M3).[1] The partial agonist activity observed in many spirocyclic analogs is also advantageous, as it may provide a wider therapeutic window compared to full agonists.[8]
Structural Activity Relationship (SAR) Insights
Based on studies of related spirocyclic muscarinic agonists, several key SAR trends can be highlighted, which are likely to be translatable to the 2-Oxa-5-azaspiro[3.4]octane series:
-
Substitution on the Azaspiro-Nitrogen: The nature of the substituent on the nitrogen atom of the pyrrolidine ring is critical for activity and selectivity. Small alkyl groups, such as methyl or ethyl, are often optimal.
-
Modifications of the Oxetane Ring: Alterations to the oxetane ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can significantly impact binding affinity and functional activity.
-
Stereochemistry: The stereochemistry at the spirocyclic center and any additional chiral centers is expected to play a crucial role in receptor recognition and agonist potency.
The following diagram illustrates a hypothetical SAR exploration for the 2-Oxa-5-azaspiro[3.4]octane scaffold:
Caption: Hypothetical SAR exploration of the 2-Oxa-5-azaspiro[3.4]octane scaffold.
Experimental Protocols
To facilitate the evaluation of novel 2-Oxa-5-azaspiro[3.4]octane analogs, we provide the following established protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of test compounds for the five human muscarinic receptor subtypes.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing individual human muscarinic receptor subtypes (M1-M5). Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol measures the functional agonist activity of test compounds at the Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.
Signaling Pathway Diagram:
Caption: Signaling pathway for Gq-coupled muscarinic receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) using non-linear regression.
Conclusion and Future Directions
The this compound analogs represent a promising class of compounds for the development of selective muscarinic agonists. Their rigid, three-dimensional structure offers significant potential for achieving M1 subtype selectivity, a key objective in the treatment of cognitive disorders. The comparative analysis with established muscarinic agents suggests that this scaffold can yield compounds with a favorable balance of potency, selectivity, and partial agonism.
Future research should focus on the systematic exploration of the SAR of this scaffold, guided by the principles outlined in this guide. The synthesis and evaluation of a diverse library of analogs, coupled with in vivo studies to assess their pharmacokinetic properties and therapeutic efficacy, will be crucial in advancing this promising class of compounds towards clinical development.
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Heinrich, J. N., Butera, J. A., Carrick, T., Kramer, A., Kowal, D., Lock, T., Marquis, K. L., Pausch, M. H., Popiolek, M., Sun, S.-C., Tseng, E., Uveges, A. J., & Mayer, S. C. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. European Journal of Pharmacology, 605(1-3), 53–56. [Link]
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Bymaster, F. P., Felder, C. C., Ahmed, S., & McKinzie, D. (2001). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 134(7), 1547–1554. [Link]
- 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (n.d.).
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Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3343–3347. [Link]
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A meta-analysis comparing trials of antimuscarinic medications funded by industry or not. (2005). BJU International, 95(1), 38–42. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry, 17(6), 1484–1487. [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1484–1487. [Link]
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Wanibuchi, F., Konishi, T., Mikogami, T., Takahashi, K., O-oka, M., Hidaka, T., & Tamura, T. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3213–3223. [Link]
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Wanibuchi, F., Konishi, T., O-oka, M., Takahashi, K., Hidaka, T., & Tamura, T. (1994). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 42(6), 1253–1260. [Link]
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In vitro muscarinic activity of spiromuscarones and related analogs. (1995). Bioorganic & Medicinal Chemistry Letters, 5(8), 851–856. [Link]
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The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). The Journal of Organic Chemistry, 65(23), 7729–7735. [Link]
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Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2021). The Journal of Organic Chemistry. [Link]
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Facile Synthesis of 2‐azaspiro[3.4]octane. (2019). The Royal Society of Chemistry. [Link]
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Pharmacological comparison of muscarinic ligands: Historical versus more recent muscarinic M1-preferring receptor agonists. (2009). ResearchGate. [Link]
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Muscarinic Receptor Agonists and Antagonists. (2001). MDPI. [Link]
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Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(16), 4945. [Link]
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Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare. [Link]
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Synthesis and structure-activity relationships of new muscarinic antagonists. (1987). Journal of Pharmaceutical Sciences, 76(10), 848–850. [Link]
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Muscarinic Receptor Agonists and Antagonists. (2001). SciSpace. [Link]
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Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. (2009). Journal of Medicinal Chemistry, 52(16), 5249–5253. [Link]
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate Derivatives
In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a privileged structure, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties.[1] The 2-oxa-5-azaspiro[3.4]octane core, in particular, represents a promising framework for the development of novel therapeutics targeting a range of biological entities.[2][3] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical series of 2-oxa-5-azaspiro[3.4]octane hemioxalate derivatives, offering insights into experimental design, data interpretation, and best practices for ensuring scientific rigor.
The early identification of off-target binding is critical to mitigate the risk of adverse events in clinical trials and to avoid costly late-stage failures.[4][5] Tissue cross-reactivity (TCR) studies and in vitro screening against a panel of relevant off-targets are indispensable components of the preclinical safety assessment for any new chemical entity.[6][7] This guide will walk you through the essential steps to objectively compare the cross-reactivity profiles of novel this compound derivatives, providing you with the foundational knowledge to design and execute robust and meaningful studies.
I. The Rationale for Cross-Reactivity Screening
The primary goal of cross-reactivity studies is to identify unintended binding of a therapeutic candidate to proteins or tissues other than its intended target.[8] Such off-target interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and idiosyncratic adverse drug reactions.[9] For novel chemical scaffolds like the 2-oxa-5-azaspiro[3.4]octane series, a thorough understanding of their polypharmacology is essential.
Our hypothetical study will compare three derivatives:
-
Derivative A: The lead compound with high affinity for the primary target.
-
Derivative B: An analog with a modification intended to improve potency.
-
Derivative C: An analog with a modification designed to enhance solubility.
The central hypothesis is that the structural modifications in Derivatives B and C may alter their cross-reactivity profiles compared to the parent compound, Derivative A. A systematic evaluation of their binding to a panel of common off-targets will provide crucial data for selecting the most promising candidate for further development.
II. Experimental Workflow for Comparative Cross-Reactivity Profiling
A well-structured experimental workflow is paramount for generating reliable and comparable data. The following diagram outlines the key stages of our proposed cross-reactivity study.
Caption: A streamlined workflow for assessing the cross-reactivity of novel chemical entities.
III. Detailed Experimental Protocols
The choice of assay methodology is critical and depends on the nature of the off-targets being investigated. For this guide, we will detail two widely used and robust techniques: a radioligand binding assay for a G-protein coupled receptor (GPCR) off-target and an enzyme inhibition assay for a kinase off-target.
A. Radioligand Binding Assay for a Representative GPCR Off-Target
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[10][11]
Objective: To determine the binding affinity (Ki) of Derivatives A, B, and C for a selected GPCR off-target.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand).
-
Test compounds (Derivatives A, B, C) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-Specific Binding: Radioligand and non-specific binding control.
-
Test Compound: Radioligand and a specific concentration of the test compound.
-
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Enzyme Inhibition Assay for a Representative Kinase Off-Target
Enzyme inhibition assays are fundamental to drug discovery for quantifying how a compound modulates the activity of a target enzyme.[12][13] Radiometric assays are often considered the "gold standard" for kinase functional activity.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Derivatives A, B, and C against a selected kinase off-target.
Materials:
-
Purified recombinant kinase.
-
Kinase substrate (e.g., a specific peptide).
-
[γ-33P]ATP.
-
Test compounds (Derivatives A, B, C) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, pH 7.5).
-
Stop solution (e.g., 3% phosphoric acid).
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Kinase reaction buffer.
-
Test compound or vehicle (for control wells).
-
Kinase substrate.
-
Purified kinase.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiate Reaction: Add [γ-33P]ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Filtration and Washing: Spot the reaction mixture onto the phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Dry the plate, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
IV. Data Presentation and Interpretation
For clear and objective comparison, the quantitative data from the cross-reactivity screens should be summarized in a structured table.
Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives
| Compound | On-Target IC50 (nM) | Off-Target GPCR Ki (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (GPCR) | Selectivity Index (Kinase) |
| Derivative A | 15 | >10,000 | 1,500 | >667 | 100 |
| Derivative B | 5 | 500 | 250 | 100 | 50 |
| Derivative C | 20 | >10,000 | >10,000 | >500 | >500 |
Selectivity Index = Off-Target Value / On-Target Value
Interpretation of Hypothetical Data:
-
Derivative A: Shows good selectivity against the tested GPCR but moderate selectivity against the kinase.
-
Derivative B: While more potent at the on-target, it exhibits significantly increased off-target activity at both the GPCR and the kinase, resulting in a lower selectivity index. This suggests the structural modification in Derivative B introduces new, undesirable interactions.
-
Derivative C: Although slightly less potent than Derivative A at the on-target, it demonstrates a superior selectivity profile with minimal activity against the tested off-targets.
Based on this hypothetical data, Derivative C would be prioritized for further preclinical development due to its cleaner off-target profile, which suggests a potentially wider therapeutic window and a lower risk of mechanism-based toxicity.
V. Visualizing On-Target and Off-Target Interactions
A signaling pathway diagram can effectively illustrate the desired on-target effect versus potential off-target liabilities.
Caption: On-target vs. off-target interactions of a hypothetical derivative.
VI. Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the optimization of any new chemical series, including the promising this compound derivatives. By employing a combination of robust in vitro assays, such as radioligand binding and enzyme inhibition assays, researchers can generate the critical data needed to compare the selectivity profiles of different analogs. This comparative approach, as outlined in this guide, enables an informed, data-driven selection of candidates with the highest probability of success in downstream preclinical and clinical development. A thorough understanding of a compound's off-target interactions is not merely a regulatory requirement but a fundamental aspect of responsible and efficient drug discovery.
VII. References
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Vertex AI Search. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved January 19, 2026, from
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Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved January 19, 2026, from
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 19, 2026, from
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Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved January 19, 2026, from
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Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules. Retrieved January 19, 2026, from
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PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved January 19, 2026, from
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AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved January 19, 2026, from
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PMC - NIH. (n.d.). A high-throughput radiometric kinase assay. Retrieved January 19, 2026, from
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 19, 2026, from
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 19, 2026, from
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 19, 2026, from
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HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved January 19, 2026, from
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Semantic Scholar. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved January 19, 2026, from
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Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved January 19, 2026, from
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026, from
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YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved January 19, 2026, from
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ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved January 19, 2026, from
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ScienceDirect. (2018, May 11). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved January 19, 2026, from
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Nucleic Acids Research | Oxford Academic. (n.d.). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Retrieved January 19, 2026, from
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Analyst (RSC Publishing). (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved January 19, 2026, from
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PMC. (n.d.). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Retrieved January 19, 2026, from
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ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved January 19, 2026, from
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Smolecule. (2023, August 16). Buy 2-Azaspiro[3.4]octane hemioxalate | 1523617-94-8. Retrieved January 19, 2026, from
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MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved January 19, 2026, from
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LabSolu. (n.d.). This compound. Retrieved January 19, 2026, from
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Google Patents. (n.d.). JOP20220084A1 - Derivatives of 5-oxa-2-azaspiro[4][10]octane as M4 agonists. Retrieved January 19, 2026, from
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BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved January 19, 2026, from
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved January 19, 2026, from
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Google Patents. (n.d.). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Retrieved January 19, 2026, from
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Navigating Three-Dimensional Space: A Comparative Guide to the Synthetic Performance of Spiro[3.4]octane Isomers
In the intricate world of medicinal chemistry and drug discovery, the quest for novel molecular architectures that can unlock new biological functions is perpetual. Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid three-dimensional framework that allows for precise spatial orientation of substituents.[1] Among these, the spiro[3.4]octane core is of significant interest due to its unique conformational constraints and its presence in a variety of biologically active compounds. This guide provides an in-depth comparison of the synthetic performance of different spiro[3.4]octane isomers, offering insights into how the subtle interplay of stereochemistry and substitution patterns can be leveraged to achieve desired synthetic outcomes.
The Spiro[3.4]octane Scaffold: A Gateway to Novel Chemical Space
The spiro[3.4]octane framework, consisting of a cyclobutane ring and a cyclopentane ring sharing a single carbon atom, provides a rigid and spatially defined scaffold. This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[1] The three-dimensional nature of the spiro[3.4]octane core allows for the exploration of chemical space that is inaccessible with more traditional flat, aromatic systems.
The isomers of spiro[3.4]octane can be broadly categorized into:
-
Constitutional Isomers: Differing in the position of substituents on the spirocyclic core.
-
Stereoisomers: Including enantiomers and diastereomers, which arise from the presence of chiral centers within the molecule.
The performance of these isomers in a synthetic sequence is not uniform. The inherent stereochemistry and conformational biases of a particular isomer can profoundly influence the accessibility of reactive sites, the stereochemical outcome of subsequent reactions, and the overall efficiency of a synthetic route.
Comparative Synthesis of Key Spiro[3.4]octane Building Blocks
The synthetic accessibility of functionalized spiro[3.4]octane isomers is a critical consideration for their application in drug discovery programs. Two of the most versatile and commonly used building blocks are spiro[3.4]octan-6-one and its corresponding alcohol, spiro[3.4]octan-6-ol.
Synthesis of Spiro[3.4]octan-6-one
The preparation of the ketone intermediate is a crucial first step in accessing a wide range of functionalized spiro[3.4]octane derivatives. A common and effective method is the Dieckmann condensation of diethyl 1,1-cyclobutanedicarboxylate, followed by decarboxylation.
Experimental Protocol: Synthesis of Spiro[3.4]octan-6-one
Step 1: Dieckmann Condensation
-
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 6-oxospiro[3.4]octane-7-carboxylate.
Step 2: Decarboxylation
-
To the crude product from Step 1, add a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation to yield pure spiro[3.4]octan-6-one.
Caption: Synthetic workflow for the preparation of spiro[3.4]octan-6-one.
Stereoselective Reduction of Spiro[3.4]octan-6-one: A Case Study in Isomer Performance
The reduction of spiro[3.4]octan-6-one to spiro[3.4]octan-6-ol provides an excellent example of how reaction conditions can influence the stereochemical outcome, leading to different diastereomeric products. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the spirocyclic framework.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (d.r.) | Rationale for Selectivity |
| Sodium Borohydride (NaBH₄) | trans-spiro[3.4]octan-6-ol | Moderate | Less sterically hindered hydride attacks from the axial face, opposite to the cyclobutane ring. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-spiro[3.4]octan-6-ol | High | The bulky hydride reagent preferentially attacks from the less hindered equatorial face. |
This differential performance highlights the importance of reagent selection in controlling the stereochemistry of the final product. The choice between the cis and trans isomers can have significant implications for the biological activity of the final molecule, as the spatial orientation of the hydroxyl group will dictate its potential interactions with a target protein.
Experimental Protocol: Stereoselective Reduction to trans-Spiro[3.4]octan-6-ol
-
Dissolve spiro[3.4]octan-6-one (1.0 equivalent) in methanol at 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify by column chromatography to obtain trans-spiro[3.4]octan-6-ol.
Caption: Influence of reducing agent on the stereochemical outcome.
Performance of Heterocyclic Spiro[3.4]octane Isomers in Synthesis
The introduction of heteroatoms into the spiro[3.4]octane scaffold, creating derivatives such as aza- and thia-spiro[3.4]octanes, further expands the accessible chemical space and introduces new opportunities for synthetic diversification. The synthesis of these heterocyclic analogues often involves diastereoselective steps where the stereochemistry of the starting materials or intermediates dictates the final product's configuration.
For instance, the diastereoselective reduction of an exocyclic C=C double bond in the synthesis of spirocyclic pyrrolidones has been reported to proceed with excellent diastereoselectivity.[2] This high degree of stereocontrol is a direct consequence of the conformational rigidity of the spirocyclic intermediate, which directs the hydrogenation from the less sterically hindered face.
Computational Insights into Isomer Stability and Reactivity
In the absence of extensive experimental data directly comparing the performance of all possible spiro[3.4]octane isomers, computational chemistry offers a powerful tool for predicting their relative stabilities and reactivities. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:
-
Determine the most stable conformations of different isomers.
-
Calculate the relative energies of various stereoisomers, providing insights into their thermodynamic stability.
-
Model transition states of reactions involving these isomers to predict kinetic favorability and stereochemical outcomes.
Such computational studies can guide the rational design of synthetic routes and help in the selection of the most promising isomers for a particular application, thereby saving significant experimental time and resources.
Conclusion and Future Outlook
The performance of spiro[3.4]octane isomers in synthesis is a nuanced interplay of their inherent three-dimensional structure, stereochemistry, and the specific reaction conditions employed. While a comprehensive head-to-head comparison of all possible isomers is not yet available in the literature, a clear picture emerges from the stereoselective synthesis of key building blocks and heterocyclic analogues. The ability to control the stereochemical outcome of reactions on the spiro[3.4]octane core is a testament to the predictable nature of these rigid scaffolds.
For researchers, scientists, and drug development professionals, a deep understanding of the stereochemical principles governing the synthesis and reactivity of spiro[3.4]octane isomers is paramount. The strategic selection of a particular isomer can be the key to unlocking the desired biological activity and optimizing the physicochemical properties of a drug candidate. Future work in this area will likely focus on the development of new asymmetric methodologies for the synthesis of enantiopure spiro[3.4]octane building blocks and the further exploration of their utility in the construction of complex molecular architectures.
References
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Oxa-5-azaspiro[3.4]octane hemioxalate, ensuring the safety of laboratory personnel and adherence to the highest standards of scientific integrity.
Core Principles: Hazard Identification and the Rationale for Professional Disposal
2-Oxa-5-azaspiro[3.e]octane hemioxalate is classified as a hazardous substance. The Safety Data Sheet (SDS) for the closely related 2-Oxa-5-azaspiro[3.4]octane oxalate clearly indicates that it is harmful if swallowed or in contact with skin (Acute Toxicity, Category 4).[1] This classification mandates that the compound, and any material contaminated with it, cannot be treated as common laboratory waste.
While it is tempting to consider in-lab neutralization for the hemioxalate portion of the molecule, this approach is fundamentally flawed and dangerous. Such a procedure would not address the inherent hazards of the nitrogen-containing spirocyclic moiety. The primary directive, supported by all available safety data, is unequivocal: This compound must be disposed of through a licensed and approved hazardous waste disposal facility. [1][2]
The causality behind this directive lies in the complex thermal decomposition profile of nitrogen-containing heterocyclic compounds. When incinerated under uncontrolled conditions, or if improperly treated, such molecules can break down into highly toxic byproducts. These may include, but are not limited to, carbon monoxide (CO), carbon dioxide (CO2), and, most critically, various oxides of nitrogen (NOx) and hydrogen cyanide (HCN).[3] Professional hazardous waste facilities are equipped with high-temperature incinerators and sophisticated flue-gas scrubbing systems designed to neutralize these toxic emissions, a capability far beyond that of a standard research laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound at any stage, from initial use to final waste packaging, the following personal protective equipment is mandatory. This protocol is a self-validating system; adherence to PPE standards is the first and most critical step in ensuring personal safety.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | Provides a barrier against dermal absorption. The SDS classifies the compound as harmful in contact with skin.[1] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant spills, a chemically resistant apron is recommended. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a fume hood. For spill cleanup or handling of bulk powder where dust may be generated, a NIOSH-certified N95 or higher-rated respirator is strongly recommended. | Minimizes the risk of inhaling the powdered compound, which is classified as harmful if swallowed and may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the procedural flow for the compliant disposal of this compound waste. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, weighing boats, contaminated gloves).
Step 1: Waste Segregation at the Point of Generation
-
Causality: The foundational principle of safe chemical waste management is the strict segregation of incompatible materials.[5] Accidentally mixing this compound with strong oxidizing agents or other reactive chemicals could lead to a dangerous exothermic reaction.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
This container must be located in a "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Step 2: Proper Waste Container Selection and Labeling
-
Causality: Proper containment and labeling are not just regulatory requirements; they are critical for preventing accidental exposures and ensuring the waste is handled correctly by both lab personnel and disposal technicians.
-
Procedure:
-
Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid. The container must be in good condition, with no leaks or cracks.[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste" .[7]
-
The label must also clearly state the full chemical name: "this compound" and list all other components in the container (e.g., "Methanol," "Water"). Avoid using chemical formulas or abbreviations.[6]
-
Indicate the specific hazards. A GHS pictogram for "Harmful/Irritant" (exclamation mark) is appropriate.
-
Step 3: Accumulation and Storage in the Laboratory
-
Causality: Safe storage minimizes the risk of spills and accidental reactions while the waste awaits collection.
-
Procedure:
-
Keep the hazardous waste container closed at all times, except when adding waste. A funnel should never be left in the opening.[6]
-
Store the container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Ensure the SAA is away from heat sources, direct sunlight, and areas of high traffic.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA, as per EPA regulations.[7]
-
Step 4: Arranging for Disposal
-
Causality: The final step is the transfer of responsibility to a licensed professional who can ensure the waste is destroyed in a compliant and environmentally sound manner.
-
Procedure:
-
Once the waste container is approximately 90% full, contact your institution's EH&S office to schedule a pickup.
-
Do not transport the hazardous waste yourself. Trained EH&S personnel will move the waste from the SAA to a Central Accumulation Area (CAA) before it is collected by the licensed disposal vendor.
-
Maintain all records of waste generation and disposal as required by your institution and regulatory bodies like the EPA.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including a respirator if dust is present), gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate the area with a suitable solvent (e.g., water, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
- Massey, A. T., & Pleus, R. C. (2022). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals.
-
Canadian Centre for Occupational Health and Safety. (2021). Safe handling of hazardous drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Assessment of the Hazards Occurring During the Thermal Decomposition and Combustion Process in a Toothed Belt Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leap.epa.ie [leap.epa.ie]
- 6. (5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid | C7H11NO3 | CID 177786706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical.kao.com [chemical.kao.com]
A Researcher's Comprehensive Guide to Safely Handling 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
As a novel spirocyclic compound, 2-Oxa-5-azaspiro[3.4]octane hemioxalate presents unique opportunities in drug development and chemical synthesis.[1] Its distinct three-dimensional structure makes it a valuable scaffold for exploring new chemical space. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.
This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and tailored to the known characteristics of this compound class.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
A related compound, 2-Oxa-5-azaspiro[3.4]octane oxalate, is also classified as harmful if swallowed or in contact with skin.[3] This suggests that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation. The oxalic acid component also contributes to the overall hazard profile.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to handle this compound within a properly functioning chemical fume hood. This engineering control is critical for preventing the inhalation of any dust or aerosols that may be generated during handling. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during manipulations.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The rationale for each piece of equipment is to provide a robust barrier against the identified hazards.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves.[4] Double-gloving is required. | Prevents skin contact and irritation.[3] The absence of powder reduces the risk of aerosolizing the compound.[5] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[5] |
| Eye Protection | Chemical safety goggles.[6] A face shield should be worn over the goggles if there is a splash risk.[6] | Protects against direct contact with the eyes, which can cause serious irritation.[2][3] Standard safety glasses do not provide adequate protection from splashes.[5][6] |
| Body Protection | A long-sleeved laboratory coat that closes in the back.[5] | Protects the skin on the arms and body from accidental contact.[3] A back-closing gown provides better protection against spills than a front-closing one.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if handling large quantities or if there is a potential for significant aerosolization outside of a fume hood. | Provides protection against inhaling irritating dust or aerosols.[2] |
Safe Handling and Operational Procedures
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is within the fume hood.
-
Careful Dispensing: As this compound is a solid, handle it gently to avoid creating dust. Use a spatula to carefully transfer the desired amount to weigh paper or a tared container.
-
Immediate Cleanup: Clean any spills immediately using appropriate procedures (see Spill and Emergency Procedures).
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolution in Fume Hood: Add the solvent to the solid within the fume hood. Ensure the container is capped or covered during dissolution to prevent the release of vapors.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure.
Small Spills (within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an absorbent material, such as vermiculite or sand, to cover the spill.[7]
-
Collection: Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of the chemical.
-
Contact Safety Personnel: Notify your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated gloves, weigh paper, and other solid materials in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations.[3] Do not pour any waste down the drain.[3]
Workflow Diagram
Sources
- 1. CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
